molecular formula C6H3ClN2O4 B1356892 2-Chloro-5-nitroisonicotinic acid CAS No. 907545-47-5

2-Chloro-5-nitroisonicotinic acid

Cat. No.: B1356892
CAS No.: 907545-47-5
M. Wt: 202.55 g/mol
InChI Key: YIKBSICAFIIUER-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroisonicotinic acid is a useful research compound. Its molecular formula is C6H3ClN2O4 and its molecular weight is 202.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClN2O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKBSICAFIIUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593793
Record name 2-Chloro-5-nitropyridine-4-carboxylic acid
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Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907545-47-5
Record name 2-Chloro-5-nitropyridine-4-carboxylic acid
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Record name 2-Chloro-5-nitroisonicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitroisonicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-5-nitroisonicotinic acid, a key building block in modern medicinal and agricultural chemistry. We will delve into its fundamental properties, explore its synthesis through various established protocols, analyze its reactivity with a focus on nucleophilic aromatic substitution, and highlight its critical role in the development of novel therapeutic agents and other industrially significant compounds.

Core Physicochemical and Structural Properties

This compound, also known by its IUPAC name 2-chloro-5-nitropyridine-4-carboxylic acid, is a substituted pyridine derivative. Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a nitro group at the 5-position.[1] This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, making it a versatile intermediate.

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Formula C₆H₃ClN₂O₄[1]
Molecular Weight 202.55 g/mol [1]
CAS Number 907545-47-5[1][2][3][4]
Appearance White to yellow crystalline powder/solid[3][5]
Melting Point 169-172 °C[5]
Predicted Boiling Point 384.8±42.0 °C
Predicted pKa 1.57±0.10
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.[5]

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Oxidation of 2-Chloro-4-methyl-5-nitropyridine

A common and effective method involves the oxidation of 2-chloro-4-methyl-5-nitropyridine. This precursor can be synthesized from 2-amino-3-methylpyridine. The final oxidation step yields the desired carboxylic acid.[6]

Reaction Scheme:

synthesis1 reactant 2-Chloro-4-methyl-5-nitropyridine product This compound reactant->product reagent reagent [O] (e.g., CrO₃, H₂SO₄)

Caption: Oxidation of 2-chloro-4-methyl-5-nitropyridine.

Detailed Experimental Protocol:

  • Step 1: Synthesis of 2-chloro-5-nitro-3-methylpyridine.

    • To a solution of 2-hydroxy-5-nitro-3-methylpyridine (16.60g, 0.1mol) in 80mL of phosphorus oxychloride, heat to reflux for 8 hours.[6]

    • Distill off the excess phosphorus oxychloride.

    • Pour the remaining solution into 300g of crushed ice to precipitate the product.

    • Filter the brown-black precipitate to obtain 2-chloro-5-nitro-3-methylpyridine (yield: 87.1%).[6]

  • Step 2: Oxidation to this compound.

    • Dissolve 2-chloro-4-methyl-5-nitropyridine (8.6g, 0.05mol) in concentrated sulfuric acid (70mL) with stirring.[6]

    • Slowly add sodium dichromate (20.1g, 0.0675mol) in batches, maintaining the temperature at 30°C for 15 hours.[6]

    • Slowly add the reaction mixture to crushed ice (400g) to precipitate the product.

    • Extract the white precipitate with ethyl acetate (3 x 250ml).

    • Combine the organic layers, wash with saturated brine, and evaporate the solvent to dryness to obtain the crude product (yield: 84.3%).[6]

    • Recrystallize the crude product from ethanol to obtain pure this compound (yield: 76.4%).[6]

From 2-Hydroxynicotinic Acid

Another established route starts from 2-hydroxynicotinic acid, involving nitration followed by chlorination.[6]

Reaction Scheme:

synthesis2 reactant1 2-Hydroxynicotinic acid intermediate 2-Hydroxy-5-nitronicotinic acid reactant1->intermediate HNO₃, H₂SO₄ product This compound intermediate->product POCl₃, DMF

Caption: Synthesis from 2-hydroxynicotinic acid.

Detailed Experimental Protocol:

  • Step 1: Nitration of 2-hydroxynicotinic acid.

    • To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated H₂SO₄ (100 ml), add fuming nitric acid (26 ml) at 35-40°C.[6]

    • Stir the resulting mixture at 50°C for 4 hours.[6]

    • Cool the mixture to room temperature and pour it over ice.

    • Collect the precipitate by filtration, air-dry, and recrystallize from ethanol to obtain 2-hydroxy-5-nitronicotinic acid as a light yellow solid.[6]

  • Step 2: Chlorination of 2-hydroxy-5-nitronicotinic acid.

    • Add dimethylformamide (4 drops) to a mixture of 2-hydroxy-5-nitronicotinic acid (5g) in phosphorus oxychloride (10ml).[6]

    • Stir the mixture at reflux temperature for 3 hours.[6]

    • Evaporate the excess solvent.

    • Carefully pour the residue into water, maintaining the temperature below 40°C.

    • Stir the mixture at room temperature for a further 30 minutes and extract with ethyl acetate.

    • Wash the extract with water, dry over MgSO₄, and evaporate to dryness.

    • Triturate the obtained residue with ether/hexane to yield this compound as a light yellow oil.[6]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group. The chlorine atom at the 2-position is an excellent leaving group in this activated system.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.

sn_ar_mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (anionic intermediate) start->intermediate Addition product Substituted product + Cl⁻ intermediate->product Elimination

Caption: General mechanism of SNAr on this compound.

This high reactivity makes this compound an excellent substrate for introducing a wide variety of functional groups by reacting it with different nucleophiles, such as amines, alcohols, and thiols.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a range of pharmaceutically active compounds. Its ability to undergo selective nucleophilic substitution allows for the construction of complex molecular architectures.

Intermediate in the Synthesis of Anti-Inflammatory and Anti-Cancer Agents

This compound serves as a key intermediate in the development of various anti-inflammatory and anti-cancer drugs.[5] The pyridine core is a common scaffold in many bioactive molecules, and the functional handles on this compound provide convenient points for molecular elaboration.

Precursor for Agrochemicals

In the field of agricultural chemistry, this compound is utilized in the formulation of herbicides.[6] The selective reactivity of the molecule allows for the synthesis of compounds that can effectively control unwanted vegetation.

Spectroscopic Profile

While a complete set of publicly available spectra for this compound is limited, its spectroscopic characteristics can be predicted based on its structure and data from closely related analogs like 2-chloro-5-nitrobenzoic acid.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents. For example, 1H NMR (300 MHz, DMSO-d6) of a sample showed peaks at δ ppm 8.04 (s, 1H) and 9.16 (s, 1H).[4]

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon atoms attached to the chlorine, nitro, and carboxylic acid groups will have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=N and C=C stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). An electrospray ionization mass spectrum has shown an m/e of 203 (MH+).[4]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3][7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

First Aid Measures:

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined reactivity profile governed by nucleophilic aromatic substitution. Its versatile nature allows for the synthesis of a diverse array of complex molecules, making it an indispensable tool for researchers in drug discovery, medicinal chemistry, and agrochemical development. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory and in industrial applications.

References

Synthesis of 2-Chloro-5-nitroisonicotinic Acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Chloro-5-nitroisonicotinic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The document elucidates the primary synthetic pathways, focusing on the oxidation of 2-chloro-4-methyl-5-nitropyridine, and offers a detailed, step-by-step experimental protocol. Furthermore, it delves into the mechanistic underpinnings of the core chemical transformations and presents a comprehensive overview of the chemical's properties and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing them with the necessary technical insights for the successful laboratory-scale production of this pivotal compound.

Introduction: The Significance of this compound

This compound, also known as 2-chloro-5-nitropyridine-4-carboxylic acid[2], is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its molecular structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on the pyridine ring, offers multiple reaction sites for further chemical modification. This versatility makes it a valuable building block for the synthesis of a diverse range of complex organic molecules.

The primary application of this compound lies in its role as a crucial intermediate. In the pharmaceutical industry, it is utilized in the preparation of novel therapeutic agents, including potential treatments for tumors.[1] The nitroaromatic moiety can be reduced by certain enzymes, a property that is exploited in the design of targeted drug delivery systems.[1] In the agrochemical sector, this compound serves as a precursor for the synthesis of new herbicides.[1]

Given its importance, a robust and reproducible synthetic method is paramount. This guide will focus on a prevalent and effective laboratory-scale synthesis.

Strategic Approach to Synthesis: The Oxidation of a Methylpyridine Precursor

The most direct and widely documented method for the synthesis of this compound involves the oxidation of the methyl group of a suitable precursor, namely 2-chloro-4-methyl-5-nitropyridine. This strategy is advantageous due to the relative accessibility of the starting material and the generally high yields achievable under controlled conditions.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Material: 2-Chloro-4-methyl-5-nitropyridine Oxidation Oxidation Reaction (e.g., CrO3, KMnO4, Na2Cr2O7) Start->Oxidation Oxidizing Agent & Acidic Medium Workup Reaction Quenching & Product Precipitation Oxidation->Workup Pouring into Ice Water Purification Filtration, Washing, & Drying Workup->Purification Solid Isolation End Final Product: This compound Purification->End

Caption: A generalized workflow for the synthesis of this compound.

In-Depth Mechanistic Insights: The Oxidation Pathway

The core of this synthesis is the oxidation of a methyl group to a carboxylic acid. While various oxidizing agents can be employed, strong oxidants like chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium are particularly effective for this transformation.[1][3] The reaction mechanism, although complex, is believed to proceed through a series of oxidative steps.

The initial step involves the attack of the oxidizing agent on the methyl group, likely facilitated by the acidic environment which activates the oxidant. This leads to the formation of an intermediate species, which then undergoes further oxidation to an aldehyde. The aldehyde is subsequently oxidized to the final carboxylic acid. The electron-withdrawing nature of the nitro group and the chlorine atom on the pyridine ring can influence the reactivity of the methyl group.

A simplified representation of the mechanistic steps is illustrated below:

Oxidation_Mechanism cluster_0 Oxidation Cascade Methyl_Group Py-CH3 (Methylpyridine) Alcohol_Intermediate Py-CH2OH (Alcohol) Methyl_Group->Alcohol_Intermediate +[O] Aldehyde_Intermediate Py-CHO (Aldehyde) Alcohol_Intermediate->Aldehyde_Intermediate +[O] Carboxylic_Acid Py-COOH (Carboxylic Acid) Aldehyde_Intermediate->Carboxylic_Acid +[O] Oxidant [O] (e.g., Cr(VI))

Caption: A simplified diagram of the stepwise oxidation of a methyl group to a carboxylic acid.

Detailed Experimental Protocol: A Validated Laboratory Procedure

The following protocol is a detailed, step-by-step guide for the synthesis of this compound from 2-chloro-4-methyl-5-nitropyridine using chromium trioxide as the oxidizing agent.[3]

Materials and Reagents:

  • 2-chloro-4-methyl-5-nitropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Chromium Trioxide (CrO₃)

  • Ice

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2-chloro-4-methyl-5-nitropyridine (e.g., 31 g, 180 mmol) in concentrated hydrochloric acid (e.g., 300 mL).[3]

  • Cooling: Cool the resulting mixture to 0 °C using an ice bath.[3]

  • Addition of Oxidizing Agent: Slowly add chromium trioxide (e.g., 59.4 g, 594 mmol) to the solution while maintaining the temperature at 0 °C.[3]

  • Initial Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour.[3]

  • Warming to Room Temperature: Gradually allow the reaction mixture to warm to room temperature and continue stirring overnight.[3]

  • Quenching and Precipitation: After the reaction is complete, slowly pour the mixture into a beaker containing ice water (e.g., 1 L).[3]

  • Product Isolation: Allow the mixture to warm to room temperature. A solid precipitate of this compound will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with distilled water (e.g., 2 L).[3]

  • Drying: Dry the purified product under vacuum to obtain this compound as a white solid.[3]

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₆H₃ClN₂O₄[2]
Molecular Weight 202.55 g/mol [2]
Appearance White to yellow solid[1]
Melting Point 140-143 °C[1]
Typical Yield 78%[3]
¹H NMR (300 MHz, DMSO-d₆) δ 8.04 (s, 1H), 9.16 (s, 1H)[3]
MS (ES) m/e 203 (MH⁺)[3]

Alternative Synthetic Strategies

While the oxidation of 2-chloro-4-methyl-5-nitropyridine is a robust method, other synthetic routes have been reported. One such alternative starts from 2-amino-3-methylpyridine and involves a three-step process:

  • Nitration: The starting material is nitrated using a mixture of concentrated sulfuric acid and nitric acid.[1]

  • Chlorination: The resulting nitro-amino compound is then chlorinated.

  • Oxidation: The methyl group of the chlorinated intermediate is oxidized to a carboxylic acid using an oxidizing agent like sodium dichromate.[1]

Another approach begins with 2-hydroxynicotinic acid, which is first nitrated and then chlorinated to yield the target molecule.[1] The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of production.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process that is crucial for the advancement of research in medicinal and agricultural chemistry. The oxidation of 2-chloro-4-methyl-5-nitropyridine provides a reliable and high-yielding method for its laboratory-scale preparation. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of even more efficient and sustainable synthetic methodologies for this key intermediate will remain an active area of research. Future efforts may focus on the use of greener oxidizing agents and the optimization of reaction conditions to further improve yields and minimize environmental impact.

References

An In-Depth Technical Guide to 2-Chloro-5-nitroisonicotinic Acid: Synthesis, Analysis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitroisonicotinic acid is a substituted pyridine derivative that holds significant interest as a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a nitro group on the pyridine ring, offers a versatile platform for a wide range of chemical modifications. The electron-withdrawing properties of the nitro group and the chloro substituent significantly influence the reactivity of the pyridine ring and the acidity of the carboxylic acid, making it a valuable intermediate for the development of targeted therapeutic agents and specialized agricultural products.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in-depth analysis of this compound. As a senior application scientist, the following sections are designed to offer not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Physicochemical Properties

This compound is typically a white to yellow crystalline solid.[2] Its solubility in common organic solvents like methanol, ethanol, and acetone makes it amenable to a variety of reaction and purification conditions.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name 2-chloro-5-nitropyridine-4-carboxylic acid[3]
CAS Number 907545-47-5[3][4]
Molecular Formula C6H3ClN2O4[3][4]
Molecular Weight 202.55 g/mol [3][4]
Appearance Yellow crystalline powder[2]
Melting Point 169-172 °C[2]
Solubility Soluble in methanol, ethanol, and acetone[2]

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, at the 5-position with a nitro group, and at the 4-position with a carboxylic acid group.

Chemical structure of this compound.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the oxidation of its precursor, 2-chloro-4-methyl-5-nitropyridine. This precursor can be synthesized from 2-amino-4-methylpyridine through a three-step process involving nitration, hydrolysis, and chlorination.[5]

Representative Synthesis Protocol: Oxidation of 2-chloro-4-methyl-5-nitropyridine

This protocol is based on established oxidation methods for converting methylpyridines to their corresponding carboxylic acids.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methyl-5-nitropyridine (1 equivalent).

  • Add a suitable solvent, such as a mixture of water and sulfuric acid.

  • Cool the mixture in an ice bath.

Step 2: Oxidation

  • Slowly add a strong oxidizing agent, such as potassium permanganate or chromium trioxide (CrO3), in portions to the cooled and stirring reaction mixture. The choice of oxidizing agent and reaction conditions will influence the yield and purity of the final product.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the excess oxidizing agent. For potassium permanganate, this can be done by adding a small amount of ethanol or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with a concentrated acid, such as HCl, to a pH of 2-3 to precipitate the this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

G cluster_synthesis Synthesis Workflow start Start: 2-chloro-4-methyl-5-nitropyridine oxidation Oxidation (e.g., KMnO4 or CrO3 in H2SO4/H2O) start->oxidation workup Reaction Work-up (Quenching, Filtration) oxidation->workup precipitation Acidification and Precipitation (HCl to pH 2-3) workup->precipitation purification Purification (Recrystallization) precipitation->purification end_product Final Product: This compound purification->end_product

A representative workflow for the synthesis of this compound.

Structural Elucidation and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. Based on the spectrum of the methyl ester of 2-chloro-5-nitro-isonicotinic acid, the proton at the 6-position (adjacent to the chlorine) would likely appear at a higher chemical shift (δ > 8.5 ppm) compared to the proton at the 3-position.[6] The carboxylic acid proton will appear as a broad singlet at a much lower field (δ > 10 ppm), and its position can be concentration and temperature-dependent.

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (δ > 160 ppm). The carbons attached to the electronegative chlorine and nitro groups will also have characteristic downfield shifts.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic FTIR Absorptions:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic): A sharp peak around 3100-3000 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1725-1700 cm⁻¹.

  • N=O stretch (nitro group): Two strong bands, one for the asymmetric stretch around 1550-1500 cm⁻¹ and one for the symmetric stretch around 1350-1300 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

  • Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 202.55). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). Fragmentation may also involve the loss of the nitro group (-NO₂, M-46).

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying it in reaction mixtures or final products. A reversed-phase HPLC method is generally suitable for this type of compound.

Proposed HPLC Method for Purity Analysis:

ParameterProposed ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage of BTo elute the target compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)The aromatic and nitro functionalities should provide strong UV absorbance.
Column Temperature 30 °CTo ensure reproducible retention times.

Experimental Protocol for HPLC Purity Determination:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the sample in the diluent to a concentration within the linear range of the method.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject a blank, followed by the standard solutions and then the sample solution.

  • Data Processing: Integrate the peaks and calculate the purity of the sample using the area percentage method.

Analytical Workflow

The following diagram illustrates a comprehensive workflow for the analysis and characterization of this compound.

G cluster_workflow Analytical Workflow sample Sample of This compound hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (¹H and ¹³C) (Structural Confirmation) sample->nmr ftir FTIR Spectroscopy (Functional Group ID) sample->ftir ms Mass Spectrometry (Molecular Weight & Fragmentation) sample->ms characterization Full Characterization hplc->characterization nmr->characterization ftir->characterization ms->characterization

A comprehensive analytical workflow for this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

  • Acute toxicity (oral, dermal, inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin irritation: Causes skin irritation.[3]

  • Eye irritation: Causes serious eye irritation.[3]

  • Respiratory irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

An In-Depth Technical Guide to Palbociclib (PD-0332991): A Selective CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Subject Identifier

This technical guide provides a comprehensive overview of the properties and applications of the potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib, also known by its developmental code PD-0332991.[1][2][3] It is important to address a potential point of confusion regarding its Chemical Abstracts Service (CAS) number. While the query specified CAS number 907545-47-5, the vast body of scientific literature and commercial databases overwhelmingly associate this identifier with the chemical intermediate, 2-Chloro-5-nitroisonicotinic acid.[4][5][6] Conversely, Palbociclib is correctly and consistently identified by CAS number 571190-30-2 .[7] Given the context of the request for an in-depth technical guide for researchers and drug development professionals, this document will focus exclusively on the pharmacologically active and clinically significant compound, Palbociclib.

This guide is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a synthesized understanding of Palbociclib's mechanism, practical applications in research, and clinical significance.

Core Compound Properties

Palbociclib is a pyridopyrimidine-derived, orally bioavailable small molecule that has emerged as a cornerstone in the treatment of certain cancers.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7(8H)-onePubChem[7]
Synonyms PD-0332991, Ibrance®MedKoo Biosciences,[8] IUPHAR/BPS Guide to PHARMACOLOGY[3]
CAS Number 571190-30-2PubChem[7]
Molecular Formula C₂₄H₂₉N₇O₂PubChem[7]
Molecular Weight 447.53 g/mol PubChem[7]
Appearance Solid powderInvivoChem[1]
Solubility Soluble in DMSOMedKoo Biosciences[8]

Mechanism of Action: Halting the Cell Cycle Engine

Palbociclib's therapeutic efficacy stems from its highly selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[9][10] These kinases are critical regulators of the cell cycle, specifically governing the transition from the G1 (growth) phase to the S (synthesis) phase.[9][11]

The Cyclin D-CDK4/6-Rb Signaling Pathway

In normal and cancerous cell proliferation, the G1-S transition is a tightly controlled checkpoint. The core components of this pathway are:

  • Cyclin D: A regulatory protein whose levels rise in response to mitogenic signals.

  • CDK4 and CDK6: Catalytic kinase subunits that are activated upon binding to Cyclin D.[11][12]

  • Retinoblastoma protein (Rb): A tumor suppressor that, in its active (hypophosphorylated) state, binds to and sequesters the E2F family of transcription factors.[11][12][13]

  • E2F Transcription Factors: Proteins that drive the expression of genes necessary for DNA replication and S-phase entry.[11]

The progression through the G1 phase is initiated when mitogenic signals lead to the formation of active Cyclin D-CDK4/6 complexes. These complexes then phosphorylate Rb.[11][14] This phosphorylation event causes a conformational change in Rb, leading to the release of E2F transcription factors.[11][14] The newly freed E2F then activates the transcription of genes required for DNA synthesis, effectively committing the cell to a new round of division.[11]

Palbociclib's Point of Intervention

Palbociclib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of both CDK4 and CDK6.[15] This action prevents the phosphorylation of Rb.[9][15] As a result, Rb remains in its active, hypophosphorylated state, tightly bound to E2F.[15] The sequestration of E2F prevents the transcription of S-phase genes, leading to a halt in the cell cycle at the G1 checkpoint.[9][15] This induced G1 arrest is the primary anti-proliferative mechanism of Palbociclib.[16] The presence of a functional Rb protein is a prerequisite for Palbociclib's activity.[15][17]

CDK4_6_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression Mitogens Growth Factors, Estrogen, etc. CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (Inactive) CDK46->pRb E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Transition (DNA Synthesis) E2F->G1_S_Transition Activates Transcription pRb->E2F Releases Palbociclib Palbociclib (PD-0332991) Palbociclib->CDK46 Inhibits

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

In Vitro Efficacy and Experimental Protocols

The anti-proliferative activity of Palbociclib has been demonstrated across a wide range of cancer cell lines, particularly those that are hormone receptor-positive (HR+) and retain a functional Rb protein.

Quantitative In Vitro Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound. Palbociclib exhibits potent, low nanomolar IC₅₀ values against its target kinases and in various cancer cell lines.

Target/Cell LineIC₅₀ (nM)Assay TypeSource
CDK4 (cell-free) 11Kinase AssayInvivoChem[1]
CDK6 (cell-free) 16Kinase AssayInvivoChem[1]
MCF-7 (Breast Cancer) 15 (AZA), 100 (TSA)MTT AssayResearchGate[18]
MDA-MB-231 (Breast Cancer) 15 (AZA), 100 (TSA)MTT AssayResearchGate[18]
Experimental Workflow for In Vitro Characterization

A robust in vitro characterization of Palbociclib's mechanism of action involves a series of interconnected experiments. This workflow allows for a comprehensive understanding of its biochemical and cellular effects.

a cluster_0 Biochemical Assay cluster_1 Cellular Assays cluster_2 In Vivo Studies a In Vitro Kinase Assay (Direct CDK4/6 Inhibition) c Western Blot (p-Rb Inhibition) a->c b Cell Proliferation Assay (MTT) (IC50 Determination) b->c d Xenograft Models (Anti-tumor Efficacy) c->d

Caption: A typical experimental workflow for verifying the mechanism of action of Palbociclib.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to optimize conditions for specific cell lines and experimental setups.

This protocol outlines a method to determine the direct inhibitory effect of Palbociclib on CDK4/6 kinase activity.

Objective: To quantify the IC₅₀ of Palbociclib against recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

  • Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

  • Rb protein substrate.

  • ATP.

  • Kinase assay buffer.

  • Palbociclib.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • 96-well white, opaque plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Palbociclib in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the respective CDK4/6 enzyme, and the Rb substrate.

  • Initiate Reaction: Add the diluted Palbociclib or vehicle control to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP-Glo™ Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each Palbociclib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[19]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Objective: To determine the IC₅₀ of Palbociclib in a chosen cancer cell line (e.g., MCF-7).

Materials:

  • Adherent cancer cells (e.g., MCF-7).

  • Complete cell culture medium.

  • Palbociclib.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well clear, flat-bottom plates.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment: Prepare serial dilutions of Palbociclib in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.[18]

This protocol allows for the direct visualization of Palbociclib's effect on its primary downstream target, the phosphorylation of Rb.

Objective: To assess the dose- and time-dependent inhibition of Rb phosphorylation at Serine 780 in cells treated with Palbociclib.

Materials:

  • Cancer cells cultured in 6-well plates.

  • Palbociclib.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH).[22]

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of Palbociclib for a specified duration (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[22]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Rb signal to the total Rb signal to determine the extent of phosphorylation inhibition.[24][25]

Clinical Applications and Significance

Palbociclib has transformed the treatment landscape for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[26][27]

FDA Approval and Pivotal Clinical Trials

The U.S. Food and Drug Administration (FDA) granted accelerated approval to Palbociclib in 2015, which was later converted to regular approval.[27] This was based on the results of several pivotal clinical trials, most notably the PALOMA series.

  • PALOMA-2: This Phase 3 trial demonstrated that the combination of Palbociclib and letrozole significantly improved progression-free survival (PFS) compared to letrozole alone in postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.[26]

  • PALOMA-3: This Phase 3 study showed a significant PFS benefit for Palbociclib in combination with fulvestrant compared to fulvestrant alone in patients with HR+/HER2- advanced breast cancer whose disease had progressed on prior endocrine therapy.[16]

These trials established the combination of a CDK4/6 inhibitor with endocrine therapy as the standard of care for this patient population.[28] More recent trials, such as the PADMA study, have even suggested that Palbociclib plus endocrine therapy is superior to standard chemotherapy for high-risk patients.[29]

Mechanisms of Resistance

Despite the significant clinical benefits, both intrinsic and acquired resistance to Palbociclib can occur. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

  • Rb Pathway Alterations: Loss of function mutations or deletions in the RB1 gene is a key mechanism of resistance, as Rb is essential for Palbociclib's activity.[30]

  • Cell Cycle Dysregulation: Amplification or overexpression of Cyclin E1, which activates CDK2, can provide a bypass pathway for G1-S transition, rendering cells less dependent on CDK4/6.[31][32] Increased expression of CDK6 itself has also been implicated.[33]

  • Activation of Bypass Signaling Pathways: Upregulation of signaling pathways such as PI3K/mTOR can promote cell proliferation independently of the CDK4/6 axis.[30]

  • Drug Efflux Pumps: Overexpression of the ABCB1 transporter has been shown to mediate resistance by actively pumping Palbociclib out of the cancer cells.[34]

Research is ongoing to identify strategies to overcome Palbociclib resistance, including the use of other targeted therapies and switching to different CDK4/6 inhibitors.[31][33]

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloro-5-nitroisonicotinic acid, specifically its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols. Given the limited publicly available data for this specific molecule, this guide establishes a robust framework for its characterization, drawing upon established methodologies for analogous chemical structures, including organic acids and nitroaromatic compounds.

Introduction: The Chemical Landscape of this compound

This compound (C₆H₃ClN₂O₄, Molar Mass: 202.55 g/mol ) is a substituted pyridine carboxylic acid derivative.[1][2] Its structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on a pyridine ring, imparts a unique combination of chemical properties that are pivotal in its application as a chemical intermediate in the synthesis of pharmaceuticals and pesticides.[3] Understanding its solubility and stability is paramount for optimizing reaction conditions, developing stable formulations, and ensuring regulatory compliance.

The carboxylic acid moiety suggests pH-dependent aqueous solubility and the potential for salt formation. The electron-withdrawing nature of the nitro group and the chlorine atom influences the acidity of the carboxylic acid and the overall chemical reactivity of the molecule, making it susceptible to specific degradation pathways.[4]

Solubility Profile: A Theoretical and Practical Framework

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. The principle of "like dissolves like" provides a foundational understanding of solubility behavior. For this compound, its polar functional groups (carboxylic acid and nitro group) suggest solubility in polar solvents.

Qualitative Solubility Determination

A systematic approach to determining solubility begins with qualitative assessments in a range of solvents with varying polarities. This provides a rapid and efficient means to identify suitable solvent systems for various applications.

Experimental Protocol: Qualitative Solubility Testing

  • Preparation: Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the test solvent in increments, vortexing or shaking vigorously after each addition.

  • Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is considered soluble. If not, continue adding the solvent up to a total volume of 3 mL.

  • Classification:

    • Soluble: Dissolves completely in ≤ 1 mL of solvent.

    • Slightly Soluble: Dissolves completely in 1-3 mL of solvent.

    • Insoluble: Does not dissolve completely in 3 mL of solvent.

A suggested panel of solvents for initial screening is presented in the table below.

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolPotentially soluble, especially in alcohols. Water solubility is expected to be pH-dependent.The carboxylic acid group can form hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely soluble.These solvents can interact with the polar functional groups of the molecule.
Non-Polar Toluene, HexaneLikely insoluble.The overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Quantitative Solubility Determination: The Shake-Flask Method

For precise quantification of solubility, the isothermal shake-flask method is the gold standard. This method involves equilibrating an excess of the solid in a solvent at a constant temperature until saturation is achieved.

Experimental Workflow for Quantitative Solubility Determination

References

The Strategic Utility of 2-Chloro-5-nitroisonicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the successful discovery and development of novel therapeutic agents. Among these, 2-Chloro-5-nitroisonicotinic acid, with its distinct electronic and steric properties, presents itself as a scaffold of significant potential. This technical guide will provide an in-depth exploration of the core attributes of this molecule and delineate its established and prospective applications for researchers, scientists, and drug development professionals. We will delve into the synthetic versatility, key chemical transformations, and the rationale behind its use in constructing molecules with promising biological activity.

The intrinsic reactivity of this compound is governed by the interplay of its three key functional groups: the carboxylic acid, the chloro substituent, and the nitro group, all arrayed on a pyridine ring. This arrangement offers a rich platform for a variety of chemical modifications, allowing for the systematic exploration of chemical space in the quest for optimized drug candidates.

Core Physicochemical and Reactivity Profile

This compound, also known as 2-chloro-5-nitropyridine-4-carboxylic acid, is a crystalline solid with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol [1]. Its structure is characterized by an electron-deficient pyridine ring, a consequence of the strong electron-withdrawing effects of the nitro group and the nitrogen atom within the ring. This electronic feature is central to its reactivity and utility in medicinal chemistry.

PropertyValueSource
Molecular FormulaC₆H₃ClN₂O₄--INVALID-LINK--[1]
Molecular Weight202.55 g/mol --INVALID-LINK--[1]
IUPAC Name2-chloro-5-nitropyridine-4-carboxylic acid--INVALID-LINK--[1]
CAS Number907545-47-5--INVALID-LINK--[1]
AppearanceWhite to light yellow solid--INVALID-LINK--[2]

The key to unlocking the potential of this scaffold lies in the selective manipulation of its three primary functional handles. The following diagram illustrates the principal reaction pathways available to the medicinal chemist.

Reactivity_of_2-Chloro-5-nitroisonicotinic_acid cluster_reactions Key Chemical Transformations 2-Chloro-5-nitroisonicotinic_acid 2-Chloro-5-nitro- isonicotinic acid SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 2-Chloro-5-nitroisonicotinic_acid->SNAr R-NH2 Amide_Coupling Amide Bond Formation at COOH 2-Chloro-5-nitroisonicotinic_acid->Amide_Coupling R'-NH2, Coupling agents Nitro_Reduction Nitro Group Reduction to Amine 2-Chloro-5-nitroisonicotinic_acid->Nitro_Reduction Reducing agents 2-Amino_derivatives 2-Substituted-amino- 5-nitroisonicotinic acids SNAr->2-Amino_derivatives Amide_derivatives 2-Chloro-5-nitro- isonicotinamides Amide_Coupling->Amide_derivatives Amino_derivatives 5-Amino-2-chloro- isonicotinic acid Nitro_Reduction->Amino_derivatives caption Key reaction pathways of this compound.

Caption: Key reaction pathways of this compound.

Potential Applications in Medicinal Chemistry

The strategic value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. Its derivatives have shown promise in several therapeutic areas, primarily driven by the functionalities that can be introduced through its key reaction handles.

As a Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the kinase active site. By utilizing this compound, medicinal chemists can readily access a library of 2-substituted amino-5-nitropyridine derivatives. The subsequent reduction of the nitro group to an amine provides an additional point for diversification, allowing for the exploration of the solvent-exposed region of the kinase binding pocket.

A number of potent Janus kinase 2 (JAK2) inhibitors have been synthesized from 2-chloro-3-methyl-5-nitropyridine, a closely related analogue[3]. This highlights the potential of the 2-chloro-5-nitropyridine core in generating molecules that can modulate the activity of this important class of enzymes implicated in myeloproliferative disorders and inflammatory diseases.

Development of Anticancer Agents

The 2-chloro-5-nitropyridine moiety has been incorporated into molecules exhibiting anticancer activity[3]. For instance, 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine, synthesized from 2-chloro-5-nitropyridine, has served as a lead compound for the design of Mannich bases active against prostate cancer cell lines[3]. The nitro group in these compounds can also be a key feature for bioreductive activation in hypoxic tumor environments, a strategy employed in the development of some anticancer drugs.

Synthesis of Antimicrobial and Anti-infective Agents

Derivatives of 2-chloro-5-nitropyridine have been investigated for their antimicrobial properties[3][4]. The ability to introduce various lipophilic and polar groups through nucleophilic substitution and amide coupling allows for the fine-tuning of the physicochemical properties of the resulting molecules to optimize their antibacterial and antifungal activity. For example, a series of potential antimicrobial agents derived from (pyridin-2-yl)piperazine were synthesized starting from 2-chloro-5-nitropyridine[3].

Key Synthetic Methodologies and Experimental Protocols

The successful application of this compound in drug discovery hinges on the efficient and selective execution of a few key chemical transformations. This section provides detailed, step-by-step methodologies for these crucial reactions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes the C2 position highly susceptible to nucleophilic attack. This reaction is a cornerstone for introducing diversity at this position.

Rationale: The choice of a suitable base and solvent is critical for the success of this reaction. A non-nucleophilic base is often employed to deprotonate the amine nucleophile without competing in the substitution reaction. The solvent should be able to dissolve the reactants and facilitate the reaction, which is often heated to achieve a reasonable rate.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol/water (1:1) or DMF, add the desired primary or secondary amine (1.1-1.2 eq)[5].

  • Add a suitable base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq) if the amine salt is not used[5].

  • Heat the reaction mixture to a temperature ranging from 80 °C to reflux, and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5].

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-nitroisonicotinic acid derivative.

Amine TypeTypical SolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticIsopropanol/Water-802-485-95[5]
Secondary AliphaticEthanolEt₃NReflux2-480-90[5]
Primary AromaticDMFK₂CO₃100-1204-870-85
Protocol 2: Amide Bond Formation

The carboxylic acid functionality provides a straightforward handle for the introduction of a wide range of substituents through amide bond formation.

Rationale: The direct reaction of a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, coupling agents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU, HBTU), often used in combination with an additive like HOBt to suppress side reactions and improve yields.

Step-by-Step Methodology:

  • Dissolve the this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Add the coupling agent (e.g., HATU, 1.2 eq) to the reaction mixture at room temperature and stir[6].

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired amide derivative.

Amide_Coupling_Workflow start Start dissolve Dissolve this compound, amine, and base in anhydrous solvent start->dissolve add_coupling_agent Add coupling agent (e.g., HATU) dissolve->add_coupling_agent stir Stir at room temperature add_coupling_agent->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify crude product workup->purify end Final Amide Product purify->end caption Workflow for amide bond formation.

Caption: Workflow for amide bond formation.

Protocol 3: Selective Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a key functional group for further derivatization or for direct interaction with biological targets.

Rationale: The selective reduction of a nitro group in the presence of other reducible functionalities, such as the chloro-substituent on the pyridine ring, requires careful selection of the reducing agent. Catalytic hydrogenation with palladium on carbon can sometimes lead to dehalogenation. Therefore, reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are often preferred for their chemoselectivity[5][7].

Step-by-Step Methodology (using SnCl₂):

  • Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid or ethanol[7].

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic.

  • Filter the resulting precipitate (tin salts) through a pad of Celite®.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the corresponding 5-amino derivative.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its trifunctional nature allows for the systematic and efficient generation of diverse chemical libraries. The core transformations of nucleophilic aromatic substitution, amide bond formation, and nitro group reduction are robust and well-precedented, providing a reliable foundation for synthetic campaigns.

While the direct incorporation of this specific scaffold into marketed drugs is not yet widespread, the proven success of the closely related 2-chloro-5-nitropyridine and 2-aminopyridine moieties in generating potent and selective kinase inhibitors, anticancer agents, and anti-infectives strongly suggests a promising future for this compound. Future research efforts should focus on the synthesis and biological evaluation of novel derivatives, particularly in the areas of oncology and inflammatory diseases, where the targeted modulation of kinase signaling pathways remains a high-priority therapeutic strategy. The continued exploration of the chemical space accessible from this versatile starting material is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

discovery and history of 2-chloro-5-nitropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Chemistry of 2-Chloro-5-nitropyridine-4-carboxylic Acid

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, synthetic chemists, and drug development professionals interested in the chemistry of substituted nitropyridines, with a specific focus on the synthesis and properties of 2-chloro-5-nitropyridine-4-carboxylic acid. The history of this specific molecule is not one of a singular, celebrated discovery but is intrinsically linked to the broader development of synthetic methodologies for functionalized pyridine heterocycles. These compounds are of paramount importance as versatile intermediates in the creation of complex molecular architectures for the pharmaceutical and agrochemical industries.

As a senior application scientist, my objective is not to provide a simple recitation of facts but to offer a deeper understanding of the synthetic strategy. We will explore the causality behind experimental choices, the evolution of synthetic routes, and the mechanistic principles that govern the reactivity of this scaffold. This guide is structured to be a practical tool, moving from the established synthesis of a key precursor to scientifically grounded, proposed pathways for obtaining the target carboxylic acid, thereby reflecting the real-world challenges and intellectual processes of synthetic chemistry.

Introduction: The Strategic Value of the 2-Chloro-5-nitropyridine Scaffold

2-Chloro-5-nitropyridine-4-carboxylic acid is a highly functionalized heterocyclic compound. Its structure is characterized by a pyridine ring substituted with three key functional groups, each imparting distinct chemical properties:

  • A Chlorine Atom at the C2 Position: Positioned ortho to the ring nitrogen, this halogen acts as an excellent leaving group, making the C2 position a prime site for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols), serving as a primary gateway for molecular diversification.

  • A Nitro Group at the C5 Position: As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic landscape of the pyridine ring. It enhances the electrophilicity of the ring, thereby activating the C2 and C6 positions for nucleophilic attack.

  • A Carboxylic Acid at the C4 Position: This group provides a handle for a multitude of chemical transformations. It can be converted into esters, amides, or acid chlorides, or it can participate in coupling reactions, making it a crucial anchor point for building more complex molecules, such as the development of novel histone deacetylase (HDAC) inhibitors from related quinoline-4-carboxylic acid scaffolds.[1]

The confluence of these functionalities in a single molecule makes 2-chloro-5-nitropyridine-4-carboxylic acid and its parent scaffold, 2-chloro-5-nitropyridine, highly valuable building blocks in synthetic chemistry.

Historical Context and the Evolution of Synthesis

The documented history of this specific carboxylic acid is sparse; however, its synthetic lineage is built upon the well-established and industrially significant chemistry of its direct precursor, 2-chloro-5-nitropyridine. The challenges in synthesizing substituted pyridines—namely, controlling regioselectivity during electrophilic substitution on a deactivated ring—have driven the development of several robust synthetic strategies. Early academic work laid the foundation, with references dating back to the 1940s exploring the nitration of aminopyridines.[2] Industrial process development, evidenced by extensive patent literature, has since refined these methods for efficiency and scale.

The synthesis of the 2-chloro-5-nitropyridine core generally follows one of two primary multi-step pathways, which have been optimized over time to improve yield and reduce byproducts.[3]

Common Synthetic Pathways to the 2-Chloro-5-nitropyridine Core

Synthesis_Pathways cluster_0 Route A: From 2-Aminopyridine cluster_1 Route B: From 2-Halogenated Acrylate A1 2-Aminopyridine A2 2-Amino-5-nitropyridine A1->A2 Nitration (H₂SO₄ / HNO₃) A3 2-Hydroxy-5-nitropyridine A2->A3 Diazotization / Hydrolysis (NaNO₂ / H⁺) A4 2-Chloro-5-nitropyridine A3->A4 Chlorination (POCl₃ / PCl₅) B1 2-Halogenated Acrylate + Nitromethane B2 2-Hydroxy-5-nitropyridine B1->B2 Condensation & Pyridine Cyclization B3 2-Chloro-5-nitropyridine B2->B3 Chlorination (POCl₃ / PCl₅)

Caption: Major synthetic routes to the 2-chloro-5-nitropyridine intermediate.

  • Route A (The Classic Approach): This widely documented method begins with the nitration of 2-aminopyridine.[4] The amino group directs the incoming nitro group primarily to the 5-position. The resulting 2-amino-5-nitropyridine is then converted to 2-hydroxy-5-nitropyridine via a diazotization reaction followed by hydrolysis. The final step involves chlorination of the hydroxyl group using reagents like phosphorus oxychloride (POCl₃) and/or phosphorus pentachloride (PCl₅).[3][4]

  • Route B (The Modern Approach): To circumvent the use of harsh nitrating acids and improve safety and waste profiles, newer methods start from simple, non-aromatic precursors.[5][6] For example, a 2-halogenated acrylate can be condensed with nitromethane, followed by a cyclization step to form the 2-hydroxy-5-nitropyridine ring system in a one-pot fashion. This intermediate is then chlorinated as in Route A.[5]

Proposed Synthetic Routes to 2-Chloro-5-nitropyridine-4-carboxylic Acid

Route 1: Oxidation of a 4-Methyl Precursor

This strategy relies on the synthesis of 2-chloro-4-methyl-5-nitropyridine, followed by the oxidation of the benzylic-like methyl group.

Step 1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine The synthesis of this intermediate follows a similar logic to Route A for the parent compound, starting from 2-amino-4-methylpyridine.[7] The process involves nitration, diazotization/hydrolysis to the 2-hydroxy intermediate, and subsequent chlorination.

Step 2: Proposed Oxidation of the 4-Methyl Group The methyl group at the C4 position of the pyridine ring is activated for oxidation, analogous to a benzylic methyl group. Strong oxidizing agents can convert it to a carboxylic acid.

  • Causality of Experimental Choice: Potassium permanganate (KMnO₄) is a classic and powerful oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous solution under basic or neutral conditions, followed by an acidic workup to protonate the carboxylate salt.

Proposed Experimental Protocol: Oxidation of 2-Chloro-4-methyl-5-nitropyridine

Disclaimer: This is a projected protocol based on established chemical principles and has not been optimized.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in a mixture of water and pyridine (e.g., 10:1 v/v).

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄, approx. 3.0-4.0 eq) portion-wise over 1-2 hours. The addition is exothermic and should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the purple slurry to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the excess KMnO₄ by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color disappears.

    • Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with hot water.

    • Cool the clear filtrate in an ice bath and acidify to pH ~2-3 by the slow addition of concentrated hydrochloric acid.

    • A precipitate of the desired 2-chloro-5-nitropyridine-4-carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for further purification.

Route 2: Hydrolysis of a 4-Cyano Precursor

An alternative and often high-yielding method for installing a carboxylic acid group is through the hydrolysis of a nitrile (cyano group).

Step 1: Synthesis of 2-Chloro-4-cyano-5-nitropyridine This intermediate could potentially be synthesized from 4-amino-2-chloro-5-nitropyridine via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile.

Step 2: Hydrolysis of the 4-Cyano Group The hydrolysis of cyanopyridines to their corresponding carboxylic acids is a well-documented transformation that can be achieved under either acidic or basic conditions.[8]

  • Causality of Experimental Choice: Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product upon workup. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to the primary amide, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium salt.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of the 2-chloro-5-nitropyridine scaffold is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . Understanding the mechanism is key to predicting its reactivity and designing successful derivatization strategies.

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition Step: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (C2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, which is crucial for stabilizing this high-energy intermediate.

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the 2-chloro-5-nitropyridine core.

This reactivity makes the scaffold an ideal starting point for creating libraries of compounds, as various nucleophiles can be readily introduced at the C2 position.

Data Summary

Table 1: Comparison of Synthetic Routes to 2-Chloro-5-nitropyridine Intermediate
RouteStarting MaterialKey ReagentsReported YieldReference
A 2-AminopyridineH₂SO₄, HNO₃, NaNO₂, POCl₃, PCl₅~54% (overall)[6]
B 2-Halogenated AcrylateNitromethane, Organic Base, POCl₃, PCl₅~90% (for chlorination step)[5]
Table 2: Physical and Crystallographic Properties of 2-Chloro-5-nitropyridine
PropertyValueReference
Molecular FormulaC₅H₃ClN₂O₂[9]
Molecular Weight158.54 g/mol [9]
Melting Point109-111 °C[5]
Crystal SystemTriclinic[9][10]
Space GroupP-1[9][10]
AppearanceWhite to light yellow crystal[11]

Detailed Experimental Protocols

The following protocol for the synthesis of the key intermediate is adapted from the patent literature to provide a detailed, actionable procedure.

Protocol: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine[5]
  • Apparatus: Equip a 500 mL four-neck flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charging Reagents: To the flask, add phosphorus oxychloride (380 g), 2-hydroxy-5-nitropyridine (50.0 g, 0.36 mol), and phosphorus pentachloride (110.1 g, 0.54 mol).

  • Reaction: Stir the mixture and heat to 60 °C. Maintain this temperature for 16 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture slightly and recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Quenching: Pour the residue slowly and carefully into 300 g of ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

  • Washing and Drying: Combine the organic phases and wash with a saturated sodium chloride solution (50 g). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the ethyl acetate by rotary evaporation to obtain a yellow, needle-shaped solid of 2-chloro-5-nitropyridine.

  • Yield: Reported yield is 51.0 g (89.5%), with a liquid phase purity of 99.5%.[5]

Conclusion

While the discovery of 2-chloro-5-nitropyridine-4-carboxylic acid is not marked by a single historical event, its chemical identity and synthetic accessibility are the culmination of decades of research in heterocyclic chemistry. This guide has illuminated the strategic pathways developed for its core structure and provided scientifically sound, actionable strategies for its synthesis. The true value of this molecule lies in its potential as a versatile building block, offering chemists a richly functionalized scaffold to explore new frontiers in medicinal chemistry and materials science. Its reactivity, governed by the principles of nucleophilic aromatic substitution, is both predictable and powerful, ensuring its continued relevance in the field of organic synthesis.

References

A Theoretical and Computational Guide to 2-Chloro-5-nitroisonicotinic Acid: From Molecular Structure to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-nitroisonicotinic acid, also known as 2-chloro-5-nitropyridine-4-carboxylic acid, is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro and nitro groups with the carboxylic acid moiety on the pyridine ring, make it a subject of significant interest for theoretical investigation. This technical guide provides an in-depth exploration of this compound from a computational chemistry perspective. We will delve into its structural properties, spectroscopic signatures, and electronic characteristics through the lens of Density Functional Theory (DFT). Furthermore, we will outline its synthetic pathways and explore its potential as a scaffold in drug discovery via molecular docking simulations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive theoretical understanding of this important chemical entity.

Introduction and Molecular Overview

This compound (IUPAC Name: 2-chloro-5-nitropyridine-4-carboxylic acid) is a solid organic compound with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol .[3][4] It is identified by the CAS Number 907545-47-5.[3] The molecule's structure is characterized by a pyridine ring substituted at position 2 with a chlorine atom, at position 5 with a nitro group, and at position 4 with a carboxylic acid group. This arrangement of functional groups creates a molecule with distinct electronic properties, making it a valuable building block for more complex chemical structures.[1][2] Its utility has been noted in the synthesis of novel herbicides and as an intermediate for potential anti-tumor agents, where the nitroaromatic moiety can be bioreduced by enzymes like flavoproteinases.[1]

Table 1: Physicochemical Identifiers for this compound

PropertyValueSource
IUPAC Name 2-chloro-5-nitropyridine-4-carboxylic acid[3]
CAS Number 907545-47-5[3]
Molecular Formula C₆H₃ClN₂O₄[3]
Molecular Weight 202.55 g/mol [3][4]
SMILES String C1=C(C(=CN=C1Cl)--INVALID-LINK--[O-])C(=O)O[5]
InChI Key YIKBSICAFIIUER-UHFFFAOYSA-N[3]
Appearance White or yellow solid[1]
Melting Point 140-143 °C[1]

Synthesis and Chemical Reactivity

Understanding the synthetic origins of a compound is crucial for its practical application. Several methods for the synthesis of this compound have been reported, highlighting different precursor molecules and reaction conditions.

Established Synthetic Pathways
  • From 2-hydroxy-5-nitronicotinic acid: A two-step process involves the nitration of 2-hydroxynicotinic acid using a mixture of nitric acid and sulfuric acid, followed by chlorination of the resulting 2-hydroxy-5-nitronicotinic acid using phosphorus oxychloride.[1]

  • From 2-amino-3-methylpyridine: This multi-step synthesis begins with the nitration of 2-amino-3-methylpyridine, followed by chlorination and subsequent oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like sodium dichromate in sulfuric acid.[1]

  • From 2-chloro-4-methyl-5-nitropyridine: A direct oxidation of the methyl group of 2-chloro-4-methyl-5-nitropyridine with chromium trioxide in concentrated hydrochloric acid yields the final product.[6]

Synthesis_of_2_Chloro_5_nitroisonicotinic_acid A 2-chloro-4-methyl-5-nitropyridine P This compound A->P Oxidation B CrO₃, conc. HCl B->P

Caption: Oxidation synthesis route for this compound.

Theoretical Analysis of Molecular Structure and Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular properties that are often challenging to probe experimentally. These theoretical studies help in understanding the molecule's geometry, stability, reactivity, and spectroscopic characteristics.[7]

Optimized Molecular Geometry

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. Using a method like B3LYP with a 6-311+G(d,p) basis set, one can calculate equilibrium bond lengths, bond angles, and dihedral angles.[8][9] The resulting geometry reveals that the pyridine ring is nearly planar, with the nitro and carboxyl groups slightly twisted out of the plane to minimize steric hindrance.[10]

Table 2: Representative Calculated Geometric Parameters (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond Length C-Cl~1.75 Å
N-O (nitro)~1.23 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.35 Å
Bond Angle O-N-O (nitro)~124°
C-C-O (carboxyl)~122°
Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra.[9] Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. Key predicted vibrational frequencies for this compound would include:

  • O-H Stretch (Carboxylic Acid): A broad band expected around 3000-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1750 cm⁻¹.

  • N-O Asymmetric & Symmetric Stretch (Nitro Group): Strong peaks typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-Cl Stretch: A characteristic vibration in the lower frequency region, often around 600-800 cm⁻¹.

Electronic Properties and Reactivity Descriptors

The electronic landscape of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are key tools for this purpose.[7]

  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized on the pyridine ring, while the LUMO would be concentrated around the electron-deficient nitro group. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[7]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), which are prone to nucleophilic attack. In this molecule, the most negative potential (red) is expected around the oxygen atoms of the nitro and carboxyl groups. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group. This information is invaluable for predicting sites of intermolecular interactions.

Application in Drug Development: A Molecular Docking Perspective

The presence of multiple functional groups capable of hydrogen bonding and other interactions makes this compound and its derivatives interesting candidates for drug discovery.[11] Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), and to estimate the strength of their interaction.[12][13]

Given that nitroaromatic compounds can be targets for nitroreductase enzymes, a molecular docking study could be performed to investigate the binding of this compound to an enzyme like E. coli Nitroreductase.[11] Such a study would reveal key amino acid residues in the active site that interact with the ligand and predict the binding affinity, providing a rationale for its potential biological activity.[11][14]

Molecular_Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., from PDB) Receptor 3. Prepare Receptor (Add Hydrogens, Remove Water) PDB->Receptor Ligand 2. Prepare Ligand Structure (Energy Minimization) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) Receptor->Grid Grid->Dock Analyze 6. Analyze Results (Binding Poses & Scores) Dock->Analyze Visualize 7. Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize

Caption: A generalized workflow for performing a molecular docking study.

Methodologies for Theoretical Studies

To ensure scientific rigor and reproducibility, the following protocols outline the standard procedures for performing the theoretical analyses discussed in this guide.

Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol describes the steps to calculate the optimized molecular structure and vibrational frequencies using a program like Gaussian.

  • Input File Creation: Construct a 3D model of this compound using a molecular builder (e.g., GaussView, Avogadro).

  • Calculation Setup: Create an input file (.gjf or .com) with the following specifications:

    • Route Section: #p B3LYP/6-311+G(d,p) Opt Freq. This line specifies the method (B3LYP), the basis set, and requests both a geometry optimization (Opt) and a frequency calculation (Freq).

    • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

    • Coordinate Section: Paste the Cartesian coordinates of the atoms from the molecular builder.

  • Execution: Submit the input file to the Gaussian software for calculation.

  • Result Analysis:

    • Optimization: Open the output log file (.log) and verify that the optimization has converged successfully.

    • Frequencies: Confirm that the frequency calculation yields no imaginary frequencies, which validates the optimized structure as a true energy minimum.

    • Data Extraction: Extract bond lengths, angles, and scaled vibrational frequencies for comparison with experimental data.

Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the general steps for docking a ligand into a protein's active site.

  • Receptor Preparation:

    • Download the protein structure from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Chimera, remove water molecules and co-ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the .pdbqt format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization using a force field (e.g., MMFF94).

    • Assign rotatable bonds and save the ligand in the .pdbqt format.

  • Grid Box Generation:

    • Identify the active site of the receptor based on the position of the original co-crystallized ligand or from literature.

    • Define a grid box that encompasses this entire active site. The size and center coordinates of the box are specified in a configuration file.

  • Docking Execution:

    • Create a configuration text file (conf.txt) that specifies the file paths for the receptor and ligand, the grid box coordinates, and the desired output file name.

    • Run AutoDock Vina from the command line, referencing the configuration file.

  • Analysis of Results:

    • Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Use visualization software (e.g., PyMOL, Discovery Studio) to analyze the top-ranked pose, identifying key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.

Conclusion

Theoretical and computational studies provide a powerful, non-invasive framework for understanding the intrinsic properties of this compound. Through DFT calculations, we can accurately predict its geometry, spectroscopic signatures, and electronic reactivity, offering a rationale for its chemical behavior. Furthermore, computational techniques like molecular docking illuminate its potential in applied fields such as drug discovery by predicting its interactions with biological targets. The synergy between these theoretical methods and experimental work is essential for accelerating the design and synthesis of novel molecules with desired functions, underscoring the value of this compound as a versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Chloro-5-nitroisonicotinic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 2-chloro-5-nitroisonicotinic acid. This versatile reagent serves as a valuable building block for the synthesis of a wide array of substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. This document outlines the key reactive sites of the molecule and furnishes detailed, field-proven protocols for its application in nucleophilic aromatic substitution, amide bond formation, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, safety considerations, and analytical characterization of the resulting products are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: Chemical Profile and Synthetic Potential

This compound, also known as 2-chloro-5-nitropyridine-4-carboxylic acid, is a crystalline solid with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a chloro group at the 2-position, a nitro group at the 5-position, and a carboxylic acid at the 4-position. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a strategic starting material for the synthesis of complex heterocyclic molecules.

The synthetic potential of this compound is primarily centered around three transformation types:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-position, facilitated by the electron-withdrawing nature of the pyridine nitrogen and the nitro group.

  • Amide Bond Formation via the carboxylic acid at the C4-position, enabling linkage to a diverse range of amine-containing fragments.

  • Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura coupling, at the C2-position, allowing for the introduction of carbon-based substituents.

This guide will provide detailed experimental protocols for each of these key transformations.

Safety Precautions

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Applications and Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the nitro group. This allows for the facile displacement of the chloride by a variety of nucleophiles, most notably primary and secondary amines, to furnish 2-amino-5-nitroisonicotinic acid derivatives. These products are valuable intermediates in the synthesis of kinase inhibitors and other biologically active molecules.

Reaction Workflow: SNAr with Amines

SNAr_Workflow reagent This compound + Amine (R-NH2) reaction Reaction (Solvent, Base, Heat) reagent->reaction workup Aqueous Work-up (Acidification) reaction->workup purification Purification (Filtration/Recrystallization) workup->purification product 2-(Alkyl/Aryl)amino- 5-nitroisonicotinic acid purification->product Amide_Coupling_Workflow reagent This compound + Amine (R-NH2) activation Activation (EDC, HOBt/DMAP) reagent->activation coupling Coupling Reaction (Solvent, Base) activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (Chromatography) workup->purification product 2-Chloro-5-nitroisonicotinamide Derivative purification->product Suzuki_Coupling_Workflow reagent Methyl 2-chloro-5-nitroisonicotinate + Arylboronic acid reaction Suzuki Coupling (Pd catalyst, Ligand, Base, Solvent, Heat) reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Methyl 2-aryl-5-nitroisonicotinate purification->product deprotection Ester Hydrolysis product->deprotection final_product 2-Aryl-5-nitroisonicotinic acid deprotection->final_product

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of therapeutic agents. Among these, 2-chloro-5-nitroisonicotinic acid stands out as a preeminent building block. Its strategic arrangement of functional groups—a reactive carboxylic acid, a displaceable chloro substituent, and a reducible nitro group—offers a powerful and versatile platform for molecular elaboration.

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine at the 2-position for nucleophilic aromatic substitution (SNAr).[1] Simultaneously, the carboxylic acid at the 4-position provides a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. The nitro group itself can be readily reduced to an aniline, introducing a new nucleophilic center and further diversifying synthetic possibilities.

This guide provides an in-depth exploration of the key synthetic transformations of this compound, offering detailed protocols and mechanistic insights. We will delve into the practical applications of this scaffold in the synthesis of pivotal intermediates for targeted therapies, such as the Hedgehog pathway inhibitor Sonidegib and the non-nucleoside reverse transcriptase inhibitor Nevirapine.[2][3] The protocols herein are designed to be robust and informative for researchers, scientists, and drug development professionals aiming to leverage this high-value intermediate.

Foundational Transformation: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is often a primary step in elaborating the this compound scaffold. This transformation unlocks a crucial nucleophilic site, enabling subsequent amide couplings, alkylations, or cyclization reactions. The choice of reducing agent is critical and depends on the desired selectivity and compatibility with other functional groups.

Causality Behind Experimental Choices:

While catalytic hydrogenation (e.g., H₂/Pd/C) is a powerful reduction method, it can sometimes lead to undesired side reactions, such as hydro-dechlorination of the C2-chloro substituent.[4] For this reason, chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium are often preferred. SnCl₂ offers excellent chemoselectivity, efficiently reducing the nitro group while preserving the chloro- and carboxylic acid functionalities.[4][5]

Experimental Protocol 1: SnCl₂-Mediated Reduction

This protocol details the selective reduction of this compound to 5-amino-2-chloroisonicotinic acid.

Reagent/ComponentMolar Mass ( g/mol )AmountMolesEquivalents
This compound202.555.0 g24.68 mmol1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6327.84 g123.4 mmol5.0
Concentrated Hydrochloric Acid (HCl)36.46~30 mL--
Deionized Water18.02As needed--
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed--
Ethyl Acetate88.11As needed--

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend tin(II) chloride dihydrate (27.84 g) in concentrated hydrochloric acid (30 mL).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add this compound (5.0 g) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 30°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to 90°C. Maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then further in an ice bath. Carefully pour the cooled mixture over crushed ice (~100 g).

  • Workup - Neutralization & Extraction: A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous slurry three times with ethyl acetate (3x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, 5-amino-2-chloroisonicotinic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a colorless solid.[5]

Amide Bond Formation: Coupling with Amines

The carboxylic acid moiety of this compound is a prime site for constructing amide bonds, a cornerstone of peptide and small molecule drug synthesis. Standard peptide coupling reagents can be employed to activate the carboxylic acid for nucleophilic attack by an amine.

Causality Behind Experimental Choices:

To form an amide, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose.[6] They react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt, if used.[6]

Experimental Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the general procedure for coupling this compound with a generic primary or secondary amine.

Reagent/ComponentMolar Mass ( g/mol )AmountMolesEquivalents
This compound202.551.0 g4.94 mmol1.0
Amine (R-NH₂)VariesVaries5.43 mmol1.1
HATU380.232.07 g5.43 mmol1.1
DIEA129.242.58 mL14.82 mmol3.0
N,N-Dimethylformamide (DMF)73.0920 mL--
Deionized Water18.02As needed--
Ethyl Acetate88.11As needed--

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 g) in anhydrous DMF (20 mL) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add DIEA (2.58 mL), followed by HATU (2.07 g). Stir the mixture for 10 minutes at 0°C.

  • Nucleophile Addition: Add the desired amine (1.1 equivalents) to the activated acid solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Workup: Pour the reaction mixture into deionized water (100 mL) and extract with ethyl acetate (3x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash successively with 5% aqueous lithium chloride (LiCl) solution (to remove residual DMF), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude amide product can be purified by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): C-N Bond Formation

The chloro-substituent at the C2 position is susceptible to displacement by nucleophiles, a classic SNAr reaction. This is a powerful method for introducing diverse functionalities, particularly amines, which is a key step in the synthesis of many kinase inhibitors and other targeted therapies.

Causality Behind Experimental Choices:

The reaction is typically performed at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex intermediate. Microwave irradiation can significantly accelerate this process, often leading to higher yields and shorter reaction times.[7][8] While some reactions can proceed without a catalyst, the addition of a base like potassium carbonate is often beneficial to neutralize the HCl generated in situ.

Experimental Protocol 3: Microwave-Assisted Amination

This protocol outlines the displacement of the 2-chloro group with a generic amine, a transformation relevant to the synthesis of Sonidegib precursors.[2]

Reagent/ComponentMolar Mass ( g/mol )AmountMolesEquivalents
This compound202.55500 mg2.47 mmol1.0
Amine (e.g., cis-2,6-dimethylmorpholine)115.17341 mg2.96 mmol1.2
Potassium Carbonate (K₂CO₃)138.21682 mg4.94 mmol2.0
N,N-Dimethylformamide (DMF)73.095 mL--

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (500 mg), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 120-150°C for 30-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Workup: After cooling, dilute the reaction mixture with water (50 mL) and acidify to pH ~4-5 with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Case Study: A Synthetic Route to a Sonidegib Precursor

Sonidegib (Odomzo®) is a Hedgehog signaling pathway inhibitor used to treat basal cell carcinoma.[2][9] A key retrosynthetic disconnection reveals a biphenyl amide structure, where one of the aryl fragments can be derived from this compound. The following workflow illustrates a multi-step synthesis of a key intermediate.

Sonidegib_Intermediate_Synthesis A This compound B Step 1: SNAr (cis-2,6-dimethylmorpholine, K2CO3, DMF) A->B C 2-(cis-2,6-Dimethylmorpholino) -5-nitroisonicotinic acid B->C D Step 2: Reduction (SnCl2, HCl or H2, Pd/C) C->D E 5-Amino-2-(cis-2,6-dimethylmorpholino) -isonicotinic acid (Key Intermediate) D->E Suzuki_Coupling_Workflow cluster_esterification Esterification cluster_coupling Suzuki Coupling A This compound B Methyl Ester (e.g., using SOCl2, MeOH) A->B Step 1 C Methyl 2-chloro-5-nitroisonicotinate D Arylboronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K2CO3) C->D C->D E Methyl 2-aryl-5-nitroisonicotinate D->E

References

Application Notes & Protocols: The Utility of 2-Chloro-5-nitroisonicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of 2-Chloro-5-nitroisonicotinic acid (CAS: 907545-47-5) as a pivotal intermediate in the synthesis of modern agrochemicals.[1][2] We will explore the chemical logic behind its application, focusing on its role in constructing complex herbicidal molecules. This guide furnishes field-proven, step-by-step protocols, data tables, and process diagrams to ensure scientific integrity and reproducibility in the laboratory and during scale-up manufacturing.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-chloro-5-nitropyridine-4-carboxylic acid, is a substituted pyridine derivative with the molecular formula C₆H₃ClN₂O₄.[1] It typically appears as a white or yellow solid.[3] Its value in organic synthesis stems from the strategic placement of three key functional groups on the pyridine ring:

  • A Chlorine Atom (C2): An excellent leaving group, susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.

  • A Nitro Group (C5): A strong electron-withdrawing group that activates the ring for certain reactions. It can also be readily reduced to an amino group (-NH₂), which serves as a handle for further derivatization, such as diazotization or amide bond formation.

  • A Carboxylic Acid Group (C4): Provides a reactive site for conversion into esters, amides, or acid chlorides, enabling linkage to other molecular fragments.

This unique combination of reactive sites makes this compound a versatile building block, particularly in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy and low application rates.[4][5] Its derivatives are key precursors for active ingredients like Nicosulfuron, a widely used selective herbicide for corn crops.[6][7]

Core Physicochemical Properties
PropertyValueSource
CAS Number 907545-47-5[1][8]
Molecular Formula C₆H₃ClN₂O₄[1][8]
Molecular Weight 202.55 g/mol [1][8]
Appearance White or yellow solid[3]
IUPAC Name 2-chloro-5-nitropyridine-4-carboxylic acid[1]
Melting Point 140-143 °C[3]

Application in Sulfonylurea Herbicide Synthesis: A Case Study of Nicosulfuron

The primary application of this compound in the agrochemical sector is as a precursor for the pyridine sulfonamide moiety of sulfonylurea herbicides. The synthesis of Nicosulfuron serves as an exemplary workflow.

The Synthetic Rationale

The overall strategy involves a multi-step synthesis to construct the key intermediate, 2-(aminosulfonyl)-N,N-dimethylnicotinamide, which is then coupled with 2-amino-4,6-dimethoxypyrimidine to form the final Nicosulfuron product. The journey from this compound involves the sequential modification of its three functional groups.

Overall Synthetic Pathway

The following diagram illustrates the transformation from a common starting material to this compound and its subsequent conversion into a Nicosulfuron precursor.

G cluster_0 PART A: Synthesis of the Intermediate cluster_1 PART B: Formation of the Sulfonamide A 2-Hydroxy-5-nitronicotinic acid B This compound A->B POCl₃, DMF (cat.) Reflux C 2-Chloro-5-nitrosonicotinoyl chloride B->C SOCl₂ Reflux D 2-Chloro-N,N-dimethyl-5-nitrosonicotinamide C->D Dimethylamine E 5-Amino-2-chloro-N,N-dimethylnicotinamide D->E Reduction (e.g., SnCl₂/HCl) F 2-Chlorosulfonyl-N,N-dimethylnicotinamide E->F 1. NaNO₂, HCl 2. SO₂, CuCl₂ G 2-Aminosulfonyl-N,N-dimethylnicotinamide F->G NH₄OH H Nicosulfuron G->H Coupling Reaction (See Protocol 3)

Caption: Synthetic pathway from a precursor to Nicosulfuron.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

This protocol details the conversion of 2-hydroxy-5-nitronicotinic acid to the target intermediate. This is a crucial chlorination step.

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to replace hydroxyl groups on aromatic rings with chlorine atoms. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Materials:

    • 2-hydroxy-5-nitronicotinic acid (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess, ~2 mL per gram of starting material)

    • Dimethylformamide (DMF) (catalytic, ~4 drops)

    • Ethyl acetate

    • Water (deionized)

    • Magnesium sulfate (MgSO₄)

    • Ether/Hexane mixture

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-5-nitronicotinic acid (e.g., 5g).[3]

    • Carefully add phosphorus oxychloride (10 mL) and dimethylformamide (4 drops).[3]

    • Heat the mixture to reflux and maintain for 3 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, carefully evaporate the excess POCl₃ under reduced pressure.

    • Caution: Quench the residue by pouring it slowly into crushed ice/water, ensuring the temperature does not exceed 40°C. This step is highly exothermic.

    • Stir the aqueous mixture at room temperature for 30 minutes.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic extracts, wash with water, and then dry over anhydrous magnesium sulfate (MgSO₄).[3]

    • Filter off the drying agent and evaporate the solvent to yield a residue.

    • Triturate the residue with an ether/hexane mixture to precipitate the product, this compound, as a light yellow solid.[3]

    • Collect the solid by filtration and dry under vacuum.

Protocol 2: Conversion to 2-Aminosulfonyl-N,N-dimethylnicotinamide

This is a multi-step sequence starting from the product of Protocol 1.

Step 2A: Amide Formation The carboxylic acid is first converted to an acid chloride and then reacted with dimethylamine to form the corresponding N,N-dimethylamide.

Step 2B: Nitro Group Reduction The nitro group is reduced to an amine, which is essential for the subsequent Sandmeyer-type reaction. Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective method for this transformation.[3]

  • Materials:

    • Product from previous steps (e.g., 2-Chloro-N,N-dimethyl-5-nitrosonicotinamide)

    • Stannous chloride (SnCl₂)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Prepare a solution of stannous chloride (e.g., 12.6g) in concentrated HCl.[3]

    • Add the nitro-compound (e.g., 3.3g) dropwise, ensuring the reaction temperature is maintained below 40°C by using an ice bath.[3]

    • After the addition is complete, heat the mixture to 90°C and hold for 1 hour.[3]

    • Cool the reaction to room temperature, add water, and store in a refrigerator to allow the product, 5-amino-2-chloro-N,N-dimethylnicotinamide, to crystallize as its hydrochloride salt.

    • Collect the product by filtration.

Step 2C: Sulfonamide Formation This step involves a Sandmeyer-type reaction to convert the amino group into a sulfonyl chloride, followed by amination to yield the sulfonamide.

Rationale: The primary amino group is first converted to a diazonium salt using sodium nitrite and HCl. This diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride. Finally, reaction with ammonia or ammonium hydroxide provides the target sulfonamide. This is a standard, reliable pathway for introducing the aminosulfonyl group.

  • Procedure Outline:

    • The amino compound from Step 2B is dissolved in aqueous HCl.

    • The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

    • This diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) saturated in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride.

    • The resulting sulfonyl chloride is isolated.

    • The sulfonyl chloride is then reacted with aqueous ammonium hydroxide at low temperature to form the final product, 2-Aminosulfonyl-N,N-dimethylnicotinamide.[9]

Protocol 3: Final Coupling to Synthesize Nicosulfuron

This final step involves the condensation of the pyridine sulfonamide with the pyrimidine amine to form the sulfonylurea bridge.

Rationale: The sulfonamide's N-H proton is acidic and can be deprotonated by a base. The resulting anion acts as a nucleophile, attacking an activated pyrimidine species to form the sulfonylurea linkage. Alternatively, the sulfonamide can be converted to an isocyanate, which then reacts with the pyrimidine amine.[10]

  • Materials:

    • 2-Aminosulfonyl-N,N-dimethylnicotinamide (from Protocol 2)

    • 2-amino-4,6-dimethoxypyrimidine

    • An appropriate coupling agent (e.g., phenyl chloroformate or phosgene equivalent like triphosgene) or pre-formed isocyanate.

    • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

    • Base (e.g., Triethylamine)

  • Procedure (Illustrative):

    • In a flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-Aminosulfonyl-N,N-dimethylnicotinamide in the anhydrous solvent.

    • Add the base (e.g., Triethylamine).

    • In a separate flask, prepare the activated pyrimidine species (e.g., by reacting 2-amino-4,6-dimethoxypyrimidine with triphosgene to form the isocyanate).[9]

    • Slowly add the solution of the activated pyrimidine to the sulfonamide solution at a controlled temperature (e.g., 0-10°C).[11]

    • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Upon completion, the reaction is worked up by washing with water and brine. The organic layer is dried and the solvent evaporated.

    • The crude Nicosulfuron product is then purified, typically by recrystallization, to yield the final product.[11]

Experimental Workflow and Data Management

A robust experimental workflow is critical for success. The following diagram outlines the key stages from reaction setup to final product validation.

G A Reactant & Solvent Preparation B Reaction Setup (Inert Atmosphere, Temp Control) A->B C Reagent Addition (Controlled Rate) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Reaction Quench & Workup (Extraction, Washes) D->E Reaction Complete F Product Isolation (Solvent Evaporation) E->F G Purification (Recrystallization, Chromatography) F->G H Product Characterization (NMR, MS, MP, Purity Analysis) G->H

Caption: General laboratory workflow for synthesis and analysis.

Summary of Key Reaction Parameters
StepKey ReactantsSolventTemperatureTypical TimeTypical Yield
Protocol 1 2-hydroxy-5-nitronicotinic acid, POCl₃POCl₃ (reagent & solvent)Reflux3 h76.4% (recrystallized)[3]
Protocol 2B 2-Chloro-5-nitro derivative, SnCl₂Concentrated HCl<40°C then 90°C1-2 hHigh
Protocol 3 Pyridine sulfonamide, Pyrimidine amineDichloromethane5-10°C1-5 h~93%[11]

Conclusion

This compound is a high-value, versatile intermediate for the agrochemical industry. Its well-defined reactive sites allow for a logical and efficient synthetic pathway to complex molecules like Nicosulfuron. The protocols outlined in this guide provide a robust framework for the synthesis and manipulation of this key building block. By understanding the causality behind each experimental step, researchers can troubleshoot and adapt these methods for the synthesis of a new generation of crop protection agents.

References

Application Note & Protocols: Derivatization of 2-Chloro-5-nitroisonicotinic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-chloro-5-nitroisonicotinic acid. This versatile chemical intermediate is a valuable scaffold in medicinal chemistry and drug discovery, serving as a precursor for a wide range of bioactive molecules.[1] We will delve into the core chemical principles governing its reactivity, provide detailed, field-tested protocols for its derivatization, and outline methodologies for subsequent biological evaluation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific research needs.

Introduction: The Strategic Value of this compound

This compound, also known as 2-chloro-5-nitropyridine-4-carboxylic acid, is a substituted pyridine derivative with the molecular formula C₆H₃ClN₂O₄.[2] Its strategic importance in chemical biology and pharmaceutical development stems from the presence of three key functional regions on a stable heterocyclic core: a carboxylic acid group, a chloro substituent, and a nitro group. This arrangement offers multiple, distinct opportunities for chemical modification, allowing for the systematic exploration of chemical space in the pursuit of novel therapeutic agents.

The pyridine core is a common motif in many established drugs. The chloro and nitro groups on the ring of this compound activate it for specific chemical transformations, making it an ideal starting material for creating libraries of compounds for biological screening.[3] Derivatives of this acid have been explored for a variety of applications, including the development of anti-inflammatory, anti-cancer, and antimicrobial agents.[1][4]

Chemical Principles of Derivatization

The synthetic utility of this compound is primarily centered around the reactivity of its carboxylic acid and chloro functional groups. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the reactivity of the molecule.[3]

Reactivity at the Carboxylic Acid Group (Position 4)

The carboxylic acid is a primary site for derivatization, most commonly through the formation of amides and esters. Direct condensation with amines or alcohols is generally inefficient due to the competing acid-base reaction.[5] Therefore, activation of the carboxylic acid is a prerequisite for efficient derivatization.

  • Amide Bond Formation: This is arguably the most common derivatization strategy in medicinal chemistry. The carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride or an activated ester, which then readily reacts with a primary or secondary amine.[6] Common activating agents include:

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid to a highly reactive acyl chloride.[6]

    • Carbodiimides (e.g., DCC, EDC): These coupling agents facilitate amide bond formation by activating the carboxylic acid in situ.[5][7]

    • Uronium/Phosphonium salts (e.g., HATU, PyBOP): These are highly efficient coupling reagents that promote rapid amide bond formation with minimal side reactions and are particularly useful in peptide synthesis.[7]

Reactivity at the Chloro Group (Position 2)

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). The pyridine nitrogen and the nitro group are electron-withdrawing, which lowers the electron density of the ring and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[8][9] This makes the chloro group a good leaving group.

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group can be displaced by a variety of nucleophiles, including:

    • Amines (R-NH₂): To introduce new amino substituents.

    • Alkoxides (R-O⁻): To form ethers.

    • Thiolates (R-S⁻): To form thioethers.

The positions of the substituents on the pyridine ring are crucial for reactivity in SₙAr reactions. The 2- and 4-positions are the most electron-deficient and therefore the most activated towards nucleophilic attack.[10]

Fig. 1: Reactive sites on this compound.

Protocols for Derivatization

The following protocols are provided as a starting point and may require optimization based on the specific amine used.

Protocol 1: Synthesis of an Amide Derivative via an Acyl Chloride Intermediate

This protocol describes a two-step process for the synthesis of an amide derivative of this compound.

Step 1: Synthesis of 2-chloro-5-nitroisonicotinoyl chloride

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add anhydrous toluene to the flask.

    • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting 2-chloro-5-nitroisonicotinoyl chloride is often used in the next step without further purification.

Step 2: Amide Coupling

  • Reagents and Materials:

    • 2-chloro-5-nitroisonicotinoyl chloride (from Step 1)

    • Amine of interest (1.0-1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve the amine and the base (TEA or DIPEA) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

    • Dissolve the crude 2-chloro-5-nitroisonicotinoyl chloride in a minimal amount of anhydrous DCM.

    • Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Application in Biological Assays

The synthesized derivatives of this compound can be screened for a wide range of biological activities. The following is a general protocol for an in vitro antibacterial assay.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

  • Reagents and Materials:

    • Synthesized this compound derivative

    • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Dimethyl sulfoxide (DMSO)

    • Sterile 96-well microtiter plates

    • Pipettes and sterile tips

    • Incubator

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • Bacterial Inoculum Preparation: Culture the bacterial strain in CAMHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of desired concentrations.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37 °C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_synthesis Chemical Synthesis cluster_assay Biological Assay Workflow A This compound B Derivatization (e.g., Amidation) A->B C Purified Derivative B->C D Prepare Stock Solution in DMSO C->D To Biological Screening E Serial Dilution in 96-well Plate D->E F Add Bacterial Inoculum E->F G Incubate at 37°C F->G H Determine MIC G->H

Fig. 2: Experimental workflow from synthesis to biological assay.

Data Presentation and Characterization

All newly synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The results of the biological assays should be presented in a clear and concise manner. For MIC assays, a table is an effective way to summarize the data.

Table 1: Hypothetical MIC Data for a Series of Amide Derivatives

Compound IDR-Group on AmideMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
CNIA-01 Benzyl64>128
CNIA-02 4-Fluorobenzyl32128
CNIA-03 2-Thienylmethyl1664
CNIA-04 Cyclohexyl>128>128

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of diverse chemical libraries for biological screening. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the chemical space around this scaffold and to identify novel bioactive compounds. Careful execution of the synthetic and biological protocols, coupled with thorough characterization and data analysis, will be crucial for the success of such drug discovery endeavors.

References

Title: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for the Quantification of 2-Chloro-5-nitroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and detailed experimental protocols for the quantitative analysis of 2-Chloro-5-nitroisonicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries[1][2]. We present robust, validated methods for both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The scientific rationale behind methodological choices, such as the application of ion suppression reverse-phase chromatography, is thoroughly explained to provide a framework for method development and troubleshooting. These protocols are designed to deliver accurate, reproducible, and reliable quantification suitable for research, process monitoring, and quality control applications.

Introduction and Scientific Background

This compound (IUPAC Name: 2-chloro-5-nitropyridine-4-carboxylic acid) is a pivotal chemical building block.[3] Its molecular structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on a pyridine ring, imparts specific chemical properties that must be considered for developing a robust analytical method. Accurate quantification is critical for determining reaction yield, assessing purity, and ensuring the quality of downstream products.

The primary challenge in analyzing acidic compounds like this compound via reverse-phase chromatography is managing their ionization. In a typical reverse-phase system with a neutral or near-neutral mobile phase, the carboxylic acid group will be deprotonated (ionized), making the molecule highly polar. This leads to poor retention on non-polar stationary phases like C18, resulting in elution near the solvent front and inadequate separation from other polar impurities.

To overcome this, the methods detailed herein employ the principle of ion suppression . By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the equilibrium of the carboxylic acid group is shifted towards its non-ionized, more non-polar form. This significantly enhances retention on a reverse-phase column, allowing for excellent peak shape and effective separation.[4]

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 907545-47-5[3][5]
Molecular Formula C₆H₃ClN₂O₄[3]
Molecular Weight 202.55 g/mol [3]
Appearance Yellow crystalline powder[1]
Solubility Soluble in organic solvents (methanol, ethanol, acetone)[1]

General Analytical Workflow

The quantification process follows a systematic workflow, from sample and standard preparation to chromatographic analysis and data interpretation. This ensures consistency and minimizes sources of error.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard Standard Weighing & Dissolution Sample Sample Weighing & Dissolution Dilution Serial Dilution (Calibration Curve) Standard->Dilution Stock Std. Filtration Filtration (0.22 µm) Sample->Filtration Sample Prep. Dilution->Filtration Injection HPLC / UPLC Injection Filtration->Injection Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Diagram 1: General workflow for the quantification of this compound.

HPLC Method Application & Protocol

This method is designed for robust, everyday analysis, suitable for standard laboratory HPLC systems.

Application Note: Causality Behind Experimental Choices
  • Column: A C18 column is selected for its versatility and strong retention of non-polar compounds. The end-capped silica provides stability under acidic mobile phase conditions.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range for elution. Acetonitrile is chosen for its low viscosity and UV transparency. The critical component is 0.1% formic acid.[6] This addition lowers the mobile phase pH to approximately 2.7-2.8, ensuring the complete suppression of ionization for the carboxylic acid group, leading to sharp, symmetrical peaks and reproducible retention times. Formic acid is also volatile, making it ideal for methods that may be transferred to LC-MS systems.[7]

  • Detection: The nitro-aromatic structure of the analyte contains a strong chromophore, making UV detection highly effective. A detection wavelength of 254 nm is commonly used for aromatic compounds and provides excellent signal-to-noise ratio.

  • Isocratic Elution: For quantifying a single compound in a relatively simple matrix, isocratic elution (a constant mobile phase composition) is preferred. It simplifies the method, reduces run-to-run variability, and shortens column re-equilibration times compared to gradient elution.

Detailed Experimental Protocol: HPLC

A. Equipment and Reagents

  • HPLC system with UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (PTFE or Nylon)

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (>18 MΩ·cm)

B. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% (v/v) formic acid in water.

    • The mobile phase is a mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting ratio is 40:60 (v/v).

    • Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate briefly if needed.

  • Calibration Standards (e.g., 1-100 µg/mL):

    • Perform serial dilutions of the stock solution using the diluent to prepare a series of at least five calibration standards.

C. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the diluent to achieve an expected concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[8]

D. HPLC System Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time ~10 minutes

E. System Suitability and Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Perform five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%.

  • Inject a blank (diluent), followed by the calibration standards, and then the prepared samples.

UPLC Method for High-Throughput Analysis

This method leverages UPLC technology for significantly faster analysis times without compromising separation efficiency, ideal for laboratories with high sample throughput requirements.

Application Note: Adapting HPLC to UPLC

The transition from HPLC to UPLC is governed by the principles of chromatography. UPLC systems use columns with smaller particle sizes (<2 µm), which provide a dramatic increase in theoretical plates (separation efficiency). To take advantage of this, system parameters are scaled accordingly:

  • Flow Rate: Increased to maintain an optimal linear velocity for the smaller particles, enabling rapid elution.

  • Injection Volume: Reduced to prevent column overloading and band broadening.

  • Run Time: Significantly shortened due to the higher flow rate and shorter column length. The core chemistry—ion suppression with a C18 stationary phase and an acidified mobile phase—remains the same, ensuring the method's selectivity is preserved.[9]

Diagram 2: Relationship and benefits of transferring the HPLC method to a UPLC system.

Detailed Experimental Protocol: UPLC

A. Equipment and Reagents

  • UPLC system with UV/PDA detector

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Reagents and standards as listed in the HPLC protocol.

B. Preparation of Solutions

  • Prepare mobile phase, standard, and sample solutions as described in the HPLC protocol. The same solutions are compatible.

C. UPLC System Parameters

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v)
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detection Wavelength 254 nm
Run Time ~2 minutes

Method Performance and Validation

To be trustworthy, any analytical protocol must be validated to prove it is fit for its intended purpose. The following table summarizes typical performance characteristics expected from these methods.

Validation ParameterHPLCUPLCAcceptance Criteria (Typical)
Linearity (r²) >0.999>0.999r² ≥ 0.995
Range (µg/mL) 1 - 1001 - 100-
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) ~1.0 µg/mL~0.3 µg/mLSignal-to-Noise ≥ 10
Precision (%RSD) < 2.0%< 1.5%≤ 2.0%
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%

Conclusion

The HPLC and UPLC methods presented in this guide provide a reliable and robust framework for the quantification of this compound. By applying the fundamental principle of ion suppression, these reverse-phase methods achieve excellent chromatographic performance characterized by sharp peak shapes, reproducible retention, and high sensitivity. The detailed protocols serve as a ready-to-implement procedure for laboratories in research and industry, while the accompanying scientific explanations empower analysts to adapt and troubleshoot the methods effectively. The UPLC method, in particular, offers a high-throughput alternative for settings where speed and efficiency are paramount.

References

Application Notes and Protocols: The Reaction of 2-Chloro-5-nitroisonicotinic Acid with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

2-Chloro-5-nitroisonicotinic acid is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and structural features make it a highly reactive and versatile substrate for constructing complex molecular architectures. The pyridine core, rendered electron-deficient by the ring nitrogen and a potent nitro-substituent, is primed for nucleophilic attack. This guide provides an in-depth exploration of its reaction with amines, a cornerstone transformation for the synthesis of novel compounds in pharmaceutical and agrochemical research.[1] The products of this reaction, 2-amino-5-nitroisonicotinic acid derivatives, serve as crucial intermediates for developing new therapeutic agents, including potential antitumor drugs, and herbicides.[1]

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the critical parameters that govern its success, and detailed, field-tested protocols for its execution.

The Reaction Mechanism: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The reaction between this compound and an amine proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr).[2] Unlike electrophilic substitutions common to electron-rich aromatic rings like benzene, the SNAr mechanism is characteristic of electron-poor aromatic systems.[2][3]

The key features that facilitate this reaction on the this compound scaffold are:

  • An Electron-Deficient Ring : The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the entire system less nucleophilic and more susceptible to attack by nucleophiles.[4][5]

  • Powerful Activating Groups : The presence of a strong electron-withdrawing nitro group (-NO₂) is critical. Positioned para to the chlorine atom, it powerfully activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate.[3]

  • A Good Leaving Group : The chloride ion (Cl⁻) is a competent leaving group that can be readily displaced.

  • Favorable Position of Substitution : The leaving group is at the C-2 position. This is highly advantageous because the electronegative ring nitrogen can effectively stabilize the negative charge of the intermediate through resonance, a key factor for facile SNAr reactions on pyridines.[4][5]

The reaction proceeds in two main steps:

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The amine nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group.

  • Step 2: Elimination of the Leaving Group. The aromaticity of the ring is restored as the chloride leaving group is expelled, resulting in the final substituted product.

// Reactants sub [label=< this compound

>];

nuc [label=< R-NH₂ Amine Nucleophile

>];

// Intermediate mc [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Products prod [label=< 2-Amino-5-nitroisonicotinic acid Derivative

>];

hcl [label=];

// Arrows and labels sub -> mc [label="+ R-NH₂", pos="c,c"]; mc -> prod [label="- Cl⁻", pos="c,c"]; prod -> hcl [style=invis]; // for layout

{rank=same; sub; nuc;} {rank=same; prod; hcl;} } .enddot Figure 1: General S-N-Ar mechanism.

Critical Parameters for Successful Amination

Optimizing the reaction of this compound with amines requires careful consideration of the solvent, base, temperature, and the nature of the amine itself.

ParameterRecommended Choice(s)Rationale & Expert Insights
Nucleophile (Amine) Primary or Secondary Aliphatic/Aromatic AminesReactivity: Governed by nucleophilicity and steric bulk. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines.[4] Steric Hindrance: Bulky secondary amines (e.g., diisopropylamine) may require higher temperatures or longer reaction times compared to less hindered amines (e.g., morpholine).[4]
Solvent Polar Aprotic: DMSO, DMF, NMP, AcetonitrileThese solvents are ideal as they effectively solvate cations while leaving the anionic nucleophile relatively free, enhancing its reactivity.[4][6] They also possess high boiling points, allowing for a wide range of reaction temperatures. Dioxane or THF can also be used.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAA base is essential to neutralize the hydrochloric acid (HCl) formed during the reaction.[6] This prevents the protonation of the amine nucleophile, which would render it unreactive.[7] For precious amines, an external non-nucleophilic base is used. For inexpensive amines, a 2-3 fold excess of the amine itself can serve as both nucleophile and base.[7]
Temperature 25 °C to 120 °CThe high degree of activation of this substrate means many reactions proceed smoothly at room temperature or with gentle heating (50-80 °C). Less nucleophilic amines (e.g., anilines) may require higher temperatures to achieve a reasonable reaction rate.[8] Microwave heating can dramatically shorten reaction times.[8]
Stoichiometry 1.1 - 2.0 equivalents of AmineUsing a slight to moderate excess of the amine helps drive the reaction to completion. If the amine is also used as the base, at least 2.1 equivalents are required.

Experimental Protocols

Safety First: this compound is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Workflow amine amine heat heat amine->heat monitor monitor cool cool monitor->cool filter filter wash wash filter->wash

Protocol 1: Reaction with a Primary Aliphatic Amine (Benzylamine)

This protocol details a typical reaction with a reactive primary amine, which often proceeds to completion with gentle heating.

  • Reagents & Materials:

    • This compound (1.0 g, 4.94 mmol)

    • Benzylamine (0.64 g, 0.69 mL, 5.93 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (1.37 g, 9.88 mmol, 2.0 equiv)

    • N,N-Dimethylformamide (DMF) (20 mL)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

    • Deionized water, 1M HCl

  • Procedure:

    • To a 50 mL round-bottom flask, add this compound (1.0 g), potassium carbonate (1.37 g), and DMF (20 mL).

    • Stir the suspension at room temperature for 5 minutes.

    • Add benzylamine (0.69 mL) dropwise to the stirring suspension.

    • Attach a condenser and heat the reaction mixture to 70 °C.

    • Maintain stirring at this temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes, staining with KMnO₄). The product should be a new, more polar spot.

    • Once the starting material is consumed, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • Acidify the aqueous mixture to pH ~4-5 by the dropwise addition of 1M HCl. A yellow precipitate will form.

    • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (1 x 15 mL) to aid drying.

    • Dry the resulting yellow solid under high vacuum to yield 2-(benzylamino)-5-nitroisonicotinic acid.

Protocol 2: Reaction with a Weakly Nucleophilic Aromatic Amine (Aniline)

Aromatic amines are less basic and nucleophilic than their aliphatic counterparts, typically necessitating more forcing conditions.

  • Reagents & Materials:

    • This compound (1.0 g, 4.94 mmol)

    • Aniline (0.55 g, 0.54 mL, 5.93 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (1.37 g, 9.88 mmol, 2.0 equiv)

    • Dimethyl Sulfoxide (DMSO) (15 mL)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Procedure:

    • Combine this compound (1.0 g), potassium carbonate (1.37 g), and DMSO (15 mL) in a 50 mL round-bottom flask.

    • Add aniline (0.54 mL) to the mixture.

    • Heat the reaction to 100-110 °C under a nitrogen atmosphere.

    • Stir vigorously for 8-16 hours. The reaction progress should be monitored by LC-MS or TLC.

    • After cooling to room temperature, perform the work-up as described in Protocol 1 (steps 7-11).

    • Expert Note: Due to the higher reaction temperature, side products may be more prevalent. Purification by recrystallization (e.g., from an Ethanol/Water mixture) or silica gel column chromatography may be necessary to obtain a product of high purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Amine was protonated (inactive).1. Increase the reaction temperature in 10-20 °C increments. 2. Switch to a more polar aprotic solvent like DMSO. 3. Ensure a sufficient amount of base (at least 2 equivalents) is present and dry.
Low Yield 1. Incomplete reaction. 2. Product is partially soluble in the work-up solvent. 3. Side product formation.1. Increase reaction time or temperature. 2. Minimize the amount of water used for precipitation; ensure pH is optimal for precipitation of the carboxylic acid. 3. Re-evaluate temperature; excessively high heat can cause decomposition. Purify via chromatography.
Multiple Products on TLC/LC-MS 1. Impure starting materials. 2. Decomposition of product or starting material. 3. Reaction with solvent (e.g., DMF at high temp).1. Check the purity of the amine and substrate. 2. Lower the reaction temperature and extend the reaction time. 3. Consider a more stable solvent like DMSO or Dioxane if high temperatures are required.

References

Application Note: A Strategic Guide to Synthesizing Novel Compounds from 2-Chloro-5-nitropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic utilization of 2-chloro-5-nitropyridine-4-carboxylic acid as a versatile starting material for the synthesis of novel, biologically active compounds. The inherent reactivity of this scaffold, characterized by three distinct functional sites—an electrophilic chlorine atom, a modifiable carboxylic acid, and a reducible nitro group—offers a powerful platform for combinatorial chemistry and drug discovery. This document provides an in-depth analysis of its reactivity profile, outlines core synthetic strategies with mechanistic insights, and presents detailed, field-proven protocols for key chemical transformations. The methodologies are designed to be self-validating, enabling researchers, scientists, and drug development professionals to reliably generate diverse molecular architectures.

Introduction: The Strategic Value of the Scaffold

2-Chloro-5-nitropyridine-4-carboxylic acid is a highly functionalized pyridine derivative that serves as an excellent starting point for medicinal chemistry campaigns. Pyridine-based structures are privileged motifs in drug design, appearing in numerous approved pharmaceuticals.[1] The unique electronic arrangement of this specific scaffold provides a logical and controllable path for sequential or orthogonal synthetic modifications.

  • Electron-Deficient Ring: The pyridine nitrogen and the strongly electron-withdrawing nitro group render the aromatic ring highly electron-deficient. This electronic nature is crucial as it activates the C2 position for nucleophilic aromatic substitution (SNAr).[2][3][4]

  • Multiple Reactive Handles: The molecule possesses three primary points for diversification:

    • C2-Chloride: An excellent leaving group for SNAr reactions, allowing the introduction of a wide array of nucleophiles (amines, thiols, alcohols).[4][5]

    • C4-Carboxylic Acid: A versatile functional group for forming amide or ester linkages, which are fundamental in biological systems.[6][7]

    • C5-Nitro Group: Can be readily reduced to an amine, which then serves as a new nucleophilic site for further derivatization.[8][9][10]

The presence of these three sites allows for a "build-and-diversify" approach, making it an ideal core for creating libraries of compounds for high-throughput screening.

Physicochemical Properties and Reactivity Profile

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular FormulaC₅H₃ClN₂O₂PubChem[11]
Molecular Weight158.54 g/mol PubChem[11]
AppearancePale yellow solidChemical Vendors[12]
IUPAC Name2-chloro-5-nitropyridine-4-carboxylic acidPubChem[11]

The reactivity of the scaffold is dictated by the electronic interplay of its functional groups. The diagram below illustrates the primary sites of reactivity.

Figure 1: Reactivity Map of the Scaffold

Core Synthetic Strategies & Methodologies

This section details the primary synthetic transformations possible with 2-chloro-5-nitropyridine-4-carboxylic acid. Each strategy is accompanied by mechanistic rationale and a detailed, actionable protocol.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The substitution of the C2-chloride is often the first and most crucial step in a synthetic sequence. The electron-withdrawing nitro group at C5 and the ring nitrogen work in concert to stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.[4][13]

Causality: This reaction is highly efficient with primary and secondary amines, as well as other soft nucleophiles like thiols. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated without competing with the primary nucleophile.

This protocol describes the reaction of 2-chloro-5-nitropyridine-4-carboxylic acid with a generic primary amine (R-NH₂).

  • Materials:

    • 2-chloro-5-nitropyridine-4-carboxylic acid (1.0 eq)

    • Primary amine (R-NH₂) (1.1 - 1.5 eq)

    • Triethylamine (TEA) or DIPEA (2.0 - 2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Diethyl ether or Ethyl acetate

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-nitropyridine-4-carboxylic acid (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (or DMSO) to a concentration of approximately 0.1-0.2 M.

    • Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of TEA (2.0 eq).

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

    • Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Acidify the aqueous layer to pH ~3-4 with 1M HCl. The product may precipitate at this stage.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

  • Self-Validation:

    • Expected Yield: 70-95%, depending on the amine used.

    • Characterization: Successful substitution is confirmed by the disappearance of the starting material peak in LC-MS and the appearance of a new peak with the expected mass. ¹H NMR will show characteristic shifts for the newly incorporated R-group and the disappearance of the starting material's pyridine proton signals, replaced by a new set of signals corresponding to the product.

Strategy B: Amide Bond Formation at the C4-Carboxylic Acid

The carboxylic acid moiety is readily converted to an amide, a key functional group in many pharmaceuticals. Direct coupling between a carboxylic acid and an amine is generally inefficient due to acid-base neutralization.[6] Therefore, the carboxylic acid must first be activated.

Causality: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to form a highly reactive intermediate (e.g., an active ester) in situ, which is then readily attacked by the amine nucleophile to form the amide bond with high efficiency and minimal side reactions.[6][14]

This protocol details the coupling of the SNAr product from Protocol 3.1 with a new amine (R'-NH₂).

  • Materials:

    • Substituted pyridine-4-carboxylic acid (from Protocol 3.1) (1.0 eq)

    • Amine (R'-NH₂) (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Ethyl acetate

    • 1M HCl, Saturated NaHCO₃, Brine

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature. This is the pre-activation step.

    • Add the amine (R'-NH₂) (1.2 eq) to the activated mixture.

    • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude amide by flash chromatography.

  • Self-Validation:

    • Expected Yield: 60-90%.

    • Characterization: Successful amide formation is confirmed in ¹H NMR by the appearance of a new amide N-H proton signal (typically a broad singlet or triplet between 7-9 ppm) and signals corresponding to the R' group.[7] IR spectroscopy will show a characteristic amide C=O stretch around 1640-1680 cm⁻¹.

Strategy C: Reduction of the C5-Nitro Group

The nitro group serves as a masked amine. Its reduction unlocks a new site for diversification, enabling further functionalization.

Causality: The reduction of an aromatic nitro group is a classic and reliable transformation.[9][10] Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[8][15] The choice of method depends on the tolerance of other functional groups in the molecule. For instance, catalytic hydrogenation is often cleaner but may reduce other sensitive groups. Tin(II) chloride is a mild and chemoselective option.

  • Materials:

    • Nitro-pyridine substrate (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the nitro-pyridine substrate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

    • Add SnCl₂·2H₂O (4.0-5.0 eq) in one portion.

    • Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction by TLC/LC-MS until the starting material is consumed (usually 1-4 hours).

    • Work-up: Cool the reaction to room temperature and carefully pour it over ice.

    • Slowly add saturated NaHCO₃ solution to basify the mixture to pH > 8. This will precipitate tin salts as a white solid.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: The resulting aniline is often pure enough for the next step, but can be purified by column chromatography if necessary.

  • Self-Validation:

    • Expected Yield: 85-99%.

    • Characterization: The successful reduction is marked by a significant upfield shift of the pyridine ring protons in ¹H NMR due to the conversion of the electron-withdrawing -NO₂ group to an electron-donating -NH₂ group. The mass spectrum will show a mass loss of 30 amu (NO₂ → NH₂).

Orthogonal Synthetic Workflow

The true power of this scaffold lies in the ability to combine these strategies in a logical sequence to build molecular complexity. The following workflow diagram illustrates a common and effective pathway.

Synthetic_Workflow Figure 2: Orthogonal Synthetic Workflow Start 2-Chloro-5-nitropyridine- 4-carboxylic acid Step1 Product A: 2-(R-amino)-5-nitropyridine- 4-carboxylic acid Start->Step1 Protocol 3.1 (SNAr with R-NH2) Step2 Product B: 2-(R-amino)-N-(R')-5-nitro- pyridine-4-carboxamide Step1->Step2 Protocol 3.2 (Amide Coupling with R'-NH2) Step3 Final Product C: 5-amino-2-(R-amino)-N-(R')- pyridine-4-carboxamide Step2->Step3 Protocol 3.3 (Nitro Reduction)

Figure 2: Orthogonal Synthetic Workflow

This workflow allows for the introduction of three distinct points of diversity (R, R', and further derivatization of the C5-amine), making it a highly efficient strategy for generating a focused library of drug-like molecules.

Conclusion

2-Chloro-5-nitropyridine-4-carboxylic acid is a cost-effective and exceptionally versatile building block for synthetic and medicinal chemistry. Its well-defined and predictable reactivity allows for the systematic construction of complex molecular architectures. The protocols outlined in this guide provide a robust and validated foundation for researchers to explore novel chemical space in the pursuit of new therapeutic agents. By leveraging the orthogonal reactivity of its three key functional groups, scientists can rapidly generate diverse libraries of compounds, accelerating the drug discovery and development process.

References

laboratory-scale synthesis of 2-Chloro-5-nitroisonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Laboratory-Scale Synthesis of 2-Chloro-5-nitroisonicotinic Acid and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and technical insights for the laboratory-scale synthesis of this compound, a pivotal intermediate in medicinal chemistry. Furthermore, it outlines robust methodologies for the synthesis of its key derivatives, including esters, amides, and biaryl compounds via Suzuki-Miyaura coupling. The protocols are designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale for experimental choices. This document serves as a self-validating system, incorporating troubleshooting guides and characterization checkpoints to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of modern drug discovery, pyridine-based scaffolds are of paramount importance due to their presence in numerous therapeutic agents. Among these, this compound (also known as 2-chloro-5-nitropyridine-4-carboxylic acid) serves as a highly versatile building block.[1][2][3] Its structure is strategically functionalized:

  • The Carboxylic Acid (C4): Provides a handle for forming esters and amides, crucial for modulating pharmacokinetic properties and interacting with biological targets.

  • The Chloro Group (C2): Acts as an excellent leaving group for nucleophilic aromatic substitution and as a coupling partner in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1]

  • The Nitro Group (C5): A strong electron-withdrawing group that activates the pyridine ring for certain reactions. It can also be reduced to an amino group, opening up another avenue for derivatization.[4]

This unique combination of reactive sites makes this compound and its derivatives valuable intermediates in the synthesis of APIs with applications ranging from antibacterial to anti-inflammatory agents.[1] This guide details reliable synthetic pathways to access this core structure and its subsequent derivatives.

Core Synthesis: Preparation of this compound

A robust and scalable three-step synthesis starting from 2-amino-3-methylpyridine is presented below.[4] This route is advantageous due to the availability of the starting material and the straightforward nature of the transformations.

Workflow for Synthesis of this compound

G A 2-Amino-3-methylpyridine B Step 1: Nitration (H2SO4, HNO3) A->B Reagents C 2-Hydroxy-5-nitro-3-methylpyridine B->C Product D Step 2: Chlorination (POCl3) C->D Reagents E 2-Chloro-5-nitro-3-methylpyridine D->E Product F Step 3: Oxidation (Na2Cr2O7, H2SO4) E->F Reagents G This compound F->G Final Product

Caption: Multi-step synthesis of the target acid from 2-amino-3-methylpyridine.

Experimental Protocol

Safety First: This synthesis involves highly corrosive and toxic reagents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Step 1: Nitration to 2-Hydroxy-5-nitro-3-methylpyridine [4]

  • Rationale: The initial amino group is first converted to a hydroxyl group under the harsh acidic conditions, followed by electrophilic nitration at the C5 position, which is activated for substitution. A mixture of concentrated sulfuric and nitric acid is the classic and effective nitrating agent.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-amino-3-methylpyridine (0.462 mol) to chilled concentrated sulfuric acid (240 mL). Maintain the temperature below 10°C.

    • Once the addition is complete and the solid has dissolved, slowly add a pre-mixed and chilled solution of concentrated sulfuric acid and 72% nitric acid (1:1 v/v, 70 mL total). The temperature must be kept below 30°C during this addition.

    • After addition, allow the mixture to stir at room temperature (25°C) for 15 hours.

    • The reaction mixture is then carefully poured onto crushed ice (approx. 2000 g).

    • A yellow precipitate of 2-hydroxy-5-nitro-3-methylpyridine will form. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Chlorination to 2-Chloro-5-nitro-3-methylpyridine [4]

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Procedure:

    • To a round-bottom flask, add the dried 2-hydroxy-5-nitro-3-methylpyridine (0.1 mol) from the previous step.

    • Carefully add phosphorus oxychloride (80 mL) in a fume hood.

    • Heat the mixture to reflux (approx. 105-110°C) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 300 g) with vigorous stirring.

    • A brown-black precipitate of 2-chloro-5-nitro-3-methylpyridine will form. Collect the solid by filtration, wash with cold water, and dry. The typical yield is around 87%.[4]

Step 3: Oxidation to this compound [4]

  • Rationale: The methyl group at the C3 position is oxidized to a carboxylic acid. Sodium dichromate in concentrated sulfuric acid is a powerful oxidizing agent capable of this transformation. The electron-withdrawing nature of the pyridine ring and the other substituents makes the methyl group susceptible to oxidation under these strong conditions.

  • Procedure:

    • Dissolve the 2-chloro-5-nitro-3-methylpyridine (0.05 mol) in concentrated sulfuric acid (70 mL) with stirring in an ice bath.

    • Slowly add sodium dichromate (0.0675 mol) in small portions, ensuring the temperature remains below 30°C.

    • Once the addition is complete, stir the mixture at 30°C for 15 hours.

    • Carefully pour the reaction solution onto crushed ice (400 g). A white precipitate of the desired acid will form.

    • Extract the aqueous mixture three times with ethyl acetate (250 mL).

    • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude product. Recrystallization from ethanol can be performed for further purification. The expected yield is approximately 76-84%.[4]

ParameterStep 1: NitrationStep 2: ChlorinationStep 3: Oxidation
Key Reagents H₂SO₄, HNO₃POCl₃Na₂Cr₂O₇, H₂SO₄
Temperature < 30°CReflux (~110°C)< 30°C
Time 15 hours8 hours15 hours
Typical Yield ~85-90%~87%~76-84%[4]
Workup Ice precipitationIce precipitationIce precipitation, Extraction

Synthesis of Key Derivatives

The parent acid is a platform for creating a library of derivatives. The following protocols outline the most common transformations.

Derivatization Pathways

G cluster_0 Amidation cluster_1 Esterification cluster_2 Suzuki-Miyaura Coupling Parent This compound Amidation 1. SOCl2 or (COCl)2 2. Amine (R-NH2) Parent->Amidation Esterification Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Parent->Esterification Coupling Ar-B(OH)2 Pd Catalyst, Base Parent->Coupling Amide 2-Chloro-5-nitroisonicotinamide Derivative Amidation->Amide Ester Methyl 2-Chloro-5-nitroisonicotinate Esterification->Ester Suzuki 2-Aryl-5-nitroisonicotinic Acid Coupling->Suzuki

Caption: Key derivatization reactions of this compound.

A. Protocol for Esterification (e.g., Methyl Ester)
  • Rationale: Fischer esterification provides a direct route to esters by reacting the carboxylic acid with an alcohol under acidic catalysis. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Procedure:

    • Suspend this compound (10 mmol) in methanol (50 mL).

    • Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl 2-chloro-5-nitroisonicotinate.[5]

B. Protocol for Amidation
  • Rationale: Direct amidation is often unfavorable due to the formation of a stable ammonium carboxylate salt.[6] A more effective strategy is to first convert the carboxylic acid into a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride readily reacts with an amine to form the amide bond.

  • Procedure:

    • In a fume hood, add this compound (10 mmol) to thionyl chloride (10 mL).

    • Heat the mixture to reflux for 3 hours.[4] The solution should become clear.

    • Cool the mixture and carefully remove the excess thionyl chloride by distillation or under reduced pressure.

    • Dissolve the resulting crude acyl chloride in an anhydrous solvent like dichloromethane (DCM) or acetone (50 mL) and cool in an ice bath.

    • Slowly add a solution of the desired amine (e.g., aqueous ammonia or a primary/secondary amine, 12 mmol) in the same solvent.

    • Stir the reaction at room temperature for 1-2 hours.

    • If a precipitate forms, collect it by filtration. Otherwise, wash the organic solution with water and brine, dry over sodium sulfate, and evaporate the solvent to obtain the crude amide, which can be purified by recrystallization or chromatography.

C. Protocol for Suzuki-Miyaura Coupling
  • Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[7][8] This protocol utilizes the reactive C2-Cl bond to introduce aryl or heteroaryl groups. The reaction requires a palladium catalyst, a ligand, a base, and a suitable solvent system.[9][10]

  • Procedure:

    • To a reaction vessel, add this compound (or its ester derivative) (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol).

    • Add the palladium catalyst system. A common and effective system is a pre-catalyst like SPhos-Pd-G2 (2 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos.[11]

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio, 5 mL).

    • Heat the reaction mixture to 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-5-nitroisonicotinic acid derivative.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides a logical framework for addressing common issues.

Troubleshooting Decision Tree

G cluster_yield cluster_purity cluster_char Start Problem Occurred Problem Identify Problem: - Low/No Yield - Multiple Spots on TLC - Incorrect Product Mass Start->Problem Yield_Check Check Reagents: - Purity? - Age/Activity (esp. catalyst)? - Anhydrous conditions met? Problem->Yield_Check Low Yield Purity_Check Identify Impurity: - Starting Material? - Side Product? Problem->Purity_Check Multiple Spots Char_Check Unexpected MS/NMR data Problem->Char_Check Wrong Mass/NMR Yield_Cond Check Conditions: - Correct Temperature? - Sufficient Reaction Time? - Atmosphere Inert? Yield_Check->Yield_Cond Purity_Sol Solution: - Adjust Stoichiometry - Optimize Temperature - Improve Purification (Recrystallize/Chromatography) Purity_Check->Purity_Sol Char_Sol Hypothesize Structure: - Isomer formed? - Solvent adduct? - Hydrolysis/Side Reaction? Char_Check->Char_Sol

Caption: A logical flow for troubleshooting common synthesis problems.

  • Low Yield in Core Synthesis: Incomplete oxidation (Step 3) is a common issue. Ensure the potency of the sodium dichromate and allow for the full reaction time. In the chlorination step (Step 2), ensure excess POCl₃ is fully removed during workup, as it can complicate purification.

  • Incomplete Amidation/Esterification: If the starting acid persists, the activation step (for amidation) may have been incomplete, or the reflux time was insufficient. Ensure the acyl chloride is formed successfully before adding the nucleophile. For esterification, a longer reflux or addition of more catalyst may be required.

  • Failed Suzuki Coupling: This reaction is sensitive to several factors.

    • Catalyst Deactivation: Ensure the reaction is performed under an inert atmosphere as oxygen can deactivate the palladium catalyst. Use fresh, high-quality catalyst and ligands.

    • Base/Solvent Incompatibility: The choice of base and solvent is critical. K₃PO₄ is often effective for heteroaryl chlorides.[11] If the reaction fails, screening other bases (e.g., K₂CO₃, Cs₂CO₃) may be necessary.

    • Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-purity boronic acids.

Characterization

Confirming the identity and purity of the synthesized compounds is critical. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic shifts for the aromatic protons on the pyridine ring. ¹³C NMR will confirm the number of unique carbons and the presence of the carbonyl carbon (acid, ester, or amide).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of new groups. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), ester (~1735 cm⁻¹), or amide (~1650 cm⁻¹), and characteristic N-O stretches for the nitro group (~1530 and 1350 cm⁻¹).

References

The Strategic Application of 2-Chloro-5-nitroisonicotinic Acid in the Advancement of Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the dynamic landscape of material science, the rational design of functional materials hinges on the judicious selection of molecular building blocks. 2-Chloro-5-nitroisonicotinic acid, a substituted pyridine carboxylic acid, emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique trifunctional nature—a coordinating carboxylic acid group, an electron-withdrawing nitro group, and a reactive chloro group—positions it as a versatile precursor for the synthesis of advanced materials with tailored properties. This application note provides a comprehensive guide to the potential applications of this compound, with a particular focus on its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).

Core Properties and Strategic Advantages

The inherent chemical functionalities of this compound offer a compelling rationale for its use in material synthesis. The carboxylic acid moiety provides a robust coordination site for metal ions, a fundamental interaction in the formation of MOFs and other coordination polymers.[1] The electron-withdrawing nitro group can significantly influence the electronic properties of the resulting material, potentially enhancing catalytic activity or gas sorption capabilities.[1][2] Furthermore, the chloro substituent offers a site for post-synthetic modification, allowing for the introduction of additional functionalities.

PropertyValueSignificance in Material Science
Molecular Formula C₆H₃ClN₂O₄Provides the elemental composition.
Molecular Weight 202.55 g/mol [3]Essential for stoichiometric calculations in synthesis.
IUPAC Name 2-chloro-5-nitropyridine-4-carboxylic acid[3]Unambiguous chemical identifier.
CAS Number 907545-47-5[4]Unique identifier for substance registration and literature search.
Key Functional Groups Carboxylic acid, Nitro group, Chloro groupEnables coordination, electronic tuning, and post-synthetic modification.

Application Focus: A Novel Linker for Functional Metal-Organic Frameworks

The true potential of this compound in material science is exemplified by its proposed application as an organic linker in the synthesis of novel MOFs. MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The properties of a MOF are directly influenced by the choice of its constituent metal and organic linker.

The incorporation of this compound as a linker can impart several desirable characteristics to a MOF:

  • Enhanced Gas Sorption: The polar nitro group can create favorable interactions with polarizable gas molecules like carbon dioxide, potentially leading to materials with high CO₂ capture and separation capabilities.[2]

  • Catalytic Activity: The electron-withdrawing nature of the nitro group can modulate the Lewis acidity of the metal centers within the MOF, potentially enhancing their catalytic activity for a range of organic transformations.[1][2]

  • Tunable Functionality: The chloro group serves as a handle for post-synthetic modification, allowing for the covalent attachment of other functional groups to the MOF framework, thereby tailoring its properties for specific applications.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF using this compound

This protocol outlines a general procedure for the solvothermal synthesis of a hypothetical zinc-based MOF, designated as Zn-CNIA-MOF, using this compound as the organic linker.

Materials:

  • This compound (≥97% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 40.5 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Assembly: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling: After 48 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

  • Product Isolation: Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Activation: Activate the material by heating the crystals under vacuum at 150 °C for 12 hours to remove the guest solvent molecules from the pores.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound with care as it may cause skin and eye irritation.[3]

  • Conduct the solvothermal synthesis in a well-ventilated fume hood.

  • Autoclaves are high-pressure vessels and should be handled with extreme caution according to the manufacturer's instructions.

Visualizing the Synthesis and Structure

To better illustrate the proposed synthetic workflow and the resulting material, the following diagrams are provided.

G cluster_0 Solution Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation & Activation Linker This compound Mix Homogeneous Solution Linker->Mix Metal Zinc Nitrate Hexahydrate Metal->Mix Solvent DMF Solvent->Mix Autoclave Sealed Autoclave Mix->Autoclave Oven Heating (120°C, 48h) Autoclave->Oven Crystals Crystalline Product Oven->Crystals Washing Washing (DMF, Ethanol) Crystals->Washing Activation Vacuum Drying (150°C) Washing->Activation Final_MOF Activated Zn-CNIA-MOF Activation->Final_MOF

Caption: Workflow for the solvothermal synthesis of Zn-CNIA-MOF.

Caption: Coordination of the 2-Chloro-5-nitroisonicotinate linker to a metal center.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the creation of advanced functional materials. Its unique combination of functional groups provides a platform for the design of novel MOFs with potentially superior performance in gas storage, separation, and catalysis. The protocols and conceptual frameworks presented in this application note are intended to serve as a starting point for researchers to explore the full potential of this versatile molecule. Further investigations into its use in the synthesis of polymers and other functional materials are also highly encouraged, as the strategic application of such well-defined molecular components will continue to drive innovation in material science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-nitroisonicotinic acid (C₆H₃ClN₂O₄, CAS No: 907545-47-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of this critical chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its successful synthesis is often a critical step in the development of new chemical entities, including non-nucleoside reverse transcriptase inhibitors like Nevirapine.[2][3][4][5] This guide focuses on the common synthetic route starting from 2-hydroxynicotinic acid, which involves a two-step process: nitration followed by chlorination. We will explore the critical parameters of each step and provide solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most frequently cited method involves a two-step synthesis starting from 2-hydroxynicotinic acid.[1]

  • Nitration: 2-hydroxynicotinic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce the intermediate, 2-hydroxy-5-nitroisonicotinic acid.

  • Chlorination: The hydroxyl group of the intermediate is then substituted with chlorine using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.[1]

Q2: What are the critical parameters for the nitration step?

A2: Temperature control is the most critical parameter. The reaction is highly exothermic, and maintaining a low temperature (typically below 50°C, and sometimes as low as 0°C for analogous reactions) is crucial to prevent the formation of unwanted isomers and decomposition by-products.[1][6][7] The rate of addition of the nitrating agent must be carefully controlled to manage the reaction exotherm.

Q3: Which chlorinating agent is better: phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?

A3: Both POCl₃ and SOCl₂ are effective. POCl₃ is commonly used, often with a catalytic amount of dimethylformamide (DMF).[1] The choice may depend on the specific reaction scale, desired workup procedure, and available laboratory equipment. Thionyl chloride can also be used effectively and is sometimes easier to remove due to its lower boiling point.

Q4: What kind of yields can I realistically expect?

A4: Yields can vary significantly based on the optimization of reaction conditions and purification efficiency. For the nitration of 2-hydroxynicotinic acid, yields of the intermediate can be quite high. The subsequent chlorination step can have yields reported in the range of 75-85% or higher under optimized conditions.[1]

Q5: How should the final product be purified?

A5: The crude product is typically purified by recrystallization. Common solvents for recrystallization include ethanol or mixtures of ether/hexane.[1] The choice of solvent is critical for removing unreacted starting material and by-products. In some cases, washing the crude product with water or a specific solvent mixture where the desired product has low solubility can effectively remove impurities.[8]

Synthesis Pathway and Workflow

The general two-step synthesis from 2-hydroxynicotinic acid is outlined below.

Synthesis_Pathway Start 2-Hydroxynicotinic Acid Intermediate 2-Hydroxy-5-nitroisonicotinic Acid Start->Intermediate Nitration (H₂SO₄, HNO₃) Product This compound Intermediate->Product Chlorination (POCl₃ or SOCl₂)

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic methods.[1] Researchers should perform their own risk assessment before starting any experiment.

Protocol 1: Nitration of 2-Hydroxynicotinic Acid
  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 100 mL). Cool the flask in an ice bath to 0-5°C.

  • Addition of Starting Material: Slowly add 2-hydroxynicotinic acid (e.g., 34.8 g) to the stirred sulfuric acid, ensuring the temperature remains below 10°C.

  • Nitration: Once the starting material is dissolved, slowly add fuming nitric acid (e.g., 26 mL) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 35-40°C.

  • Reaction: After the addition is complete, stir the mixture at 50°C for 4 hours. Monitor the reaction progress using TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid with cold water and air-dry.

  • Purification: Recrystallize the crude 2-hydroxy-5-nitroisonicotinic acid from ethanol to obtain a light yellow solid.

Protocol 2: Chlorination of 2-Hydroxy-5-nitroisonicotinic Acid
  • Preparation: In a round-bottom flask fitted with a reflux condenser, place the dried 2-hydroxy-5-nitroisonicotinic acid (e.g., 5 g).

  • Addition of Reagents: Add phosphorus oxychloride (POCl₃) (e.g., 10 mL) followed by a few drops of dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction should be performed in a well-ventilated fume hood.

  • Solvent Removal: After the reaction is complete, cool the mixture and carefully evaporate the excess POCl₃ under reduced pressure.

  • Workup: Cautiously pour the residue into a beaker containing crushed ice and water, ensuring the temperature does not exceed 40°C. Stir the mixture at room temperature for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation: Evaporate the solvent to dryness. Triturate the resulting residue with an ether/hexane mixture to yield this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Caption: Decision workflow for troubleshooting low product yield.

Issue 1: Low Yield in Nitration Step (2-hydroxy-5-nitroisonicotinic acid)

  • Possible Cause A: Incomplete Reaction

    • Explanation: The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Ensure the reaction is stirred for the recommended duration (e.g., 4 hours) at the specified temperature (50°C).[1] Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material before quenching the reaction.[6]

  • Possible Cause B: Incorrect Reagent Stoichiometry or Quality

    • Explanation: The nitric acid or sulfuric acid may not be of sufficient concentration or purity.

    • Solution: Use fresh, high-purity concentrated acids. Ensure the molar ratios are correct for the scale of your reaction.

  • Possible Cause C: Poor Temperature Control

    • Explanation: Allowing the temperature to rise excessively during the addition of nitric acid can lead to the formation of undesired by-products and decomposition, reducing the yield of the target isomer.[6][7]

    • Solution: Maintain strict temperature control throughout the addition of the nitrating agent. Use an efficient cooling bath (ice-salt) and add the nitric acid slowly and dropwise to prevent temperature spikes.[7]

Issue 2: Low Yield in Chlorination Step (this compound)

  • Possible Cause A: Inactive Chlorinating Agent

    • Explanation: Phosphorus oxychloride (POCl₃) can degrade upon exposure to atmospheric moisture.

    • Solution: Use a fresh bottle of POCl₃ or distill it before use. Ensure all glassware is thoroughly dried before starting the reaction.

  • Possible Cause B: Insufficient Catalyst

    • Explanation: The reaction rate with POCl₃ is significantly enhanced by a catalytic amount of DMF.[1]

    • Solution: Ensure that a few drops of DMF are added to the reaction mixture.

  • Possible Cause C: Incomplete Removal of Water from Intermediate

    • Explanation: The intermediate, 2-hydroxy-5-nitroisonicotinic acid, must be completely dry. Any residual water will react with and consume the chlorinating agent.

    • Solution: Dry the intermediate thoroughly in a vacuum oven before proceeding with the chlorination step.

  • Possible Cause D: Product Loss During Workup

    • Explanation: The product may be lost during the aqueous workup and extraction phases.

    • Solution: Ensure efficient extraction by performing multiple extractions with a suitable solvent like ethyl acetate. Carefully manage all transfers to minimize mechanical losses.[6]

Issue 3: Product is Impure (Contaminated with Starting Material or By-products)

  • Possible Cause A: Incomplete Reaction

    • Explanation: The presence of starting material in the final product indicates the reaction did not go to completion.

    • Solution: As mentioned previously, monitor the reaction by TLC/HPLC to confirm full conversion. If necessary, increase the reaction time or temperature slightly.

  • Possible Cause B: Formation of Isomers

    • Explanation: Particularly during the nitration step, improper temperature control can lead to the formation of other nitro isomers.[6]

    • Solution: The most effective way to minimize isomer formation is strict temperature control.[6][7] If isomers are present in the final product, purification via column chromatography or careful recrystallization may be necessary.

  • Possible Cause C: Inefficient Purification

    • Explanation: The chosen recrystallization solvent or procedure may not be effective at removing specific impurities.

    • Solution: Optimize the recrystallization process. Test different solvent systems (e.g., ethanol, ethyl acetate/hexane, dilute acetic acid) to find one that maximizes the recovery of pure crystals.[6]

Summary of Reaction Parameters

Step Parameter Recommended Value Notes
Nitration Starting Material2-Hydroxynicotinic AcidEnsure it is pure and dry.
ReagentsConc. H₂SO₄, Fuming HNO₃Use fresh, high-purity acids.
TemperatureControl addition at 35-40°C, then 50°CCritical for selectivity and yield.[1]
Reaction Time4 hoursMonitor by TLC/HPLC for completion.[1][6]
Chlorination Starting Material2-Hydroxy-5-nitroisonicotinic AcidMust be thoroughly dried.
ReagentsPOCl₃ (or SOCl₂)Use fresh or distilled reagent.
CatalystDimethylformamide (DMF)A few drops are sufficient.[1]
TemperatureRefluxEnsure adequate heating and condensation.
Reaction Time3 hoursMonitor by TLC/HPLC for completion.[1]

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-nitroisonicotinic acid. As a critical intermediate in pharmaceutical and agrochemical development, achieving high purity and yield is paramount.[1][2] However, its multi-step synthesis is often plagued by side reactions that can complicate purification and significantly reduce yields.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the chemical causality behind common issues, providing you with the expert insights needed to troubleshoot and optimize your synthesis. We will explore the primary synthetic pathway—the nitration of a 2-hydroxy or 2-chloro pyridine precursor followed by chlorination or further modification—and dissect the potential pitfalls at each stage.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when synthesizing this compound?

A1: The most prevalent side reactions are typically associated with the electrophilic nitration step and the subsequent nucleophilic chlorination. The key issues are:

  • Formation of Regioisomers: The generation of undesired isomers, such as 2-chloro-3-nitroisonicotinic acid, is a major challenge during nitration.[3][4]

  • Incomplete Chlorination: Residual 2-hydroxy-5-nitroisonicotinic acid may persist if the chlorination reaction does not go to completion.[1]

  • Hydrolysis of the Product: The 2-chloro group is susceptible to hydrolysis back to a 2-hydroxy group, especially during aqueous workup.

  • Thermal Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost, leading to the formation of 2-chloro-5-nitropyridine.[5]

  • Over-nitration: Under harsh conditions, dinitro- or other over-nitrated species can form.[3]

Q2: How can I effectively monitor the reaction's progress to minimize side reactions?

A2: Active monitoring is crucial. We recommend using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals. For TLC, use a solvent system that provides good separation between your starting material, desired product, and potential side products (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape for carboxylic acids). This allows you to ensure the starting material is fully consumed before quenching the reaction and helps you avoid unnecessarily long reaction times at harsh temperatures, which can promote decomposition and side product formation.[3]

Q3: Why is temperature control so critical throughout the synthesis?

A3: Temperature is arguably the most critical parameter in this synthesis.

  • During Nitration: Low temperatures (e.g., below 0°C) are essential to control the regioselectivity of the reaction. Higher temperatures provide the activation energy needed to form the thermodynamically less favorable 3-nitro isomer and increase the risk of over-nitration.[3][6]

  • During Chlorination: While this step often requires heating (e.g., reflux), excessive temperatures can lead to thermal decarboxylation of the isonicotinic acid backbone.[1][5]

  • During Workup: Keeping conditions cold during quenching and extraction minimizes the risk of hydrolyzing the target 2-chloro group.[1]

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental failures in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Issue 1: My crude product is a mixture of isomers that are difficult to separate.

Question: My post-nitration analysis (NMR or LC-MS) shows a significant percentage of an unwanted isomer alongside my desired 5-nitro product. How did this happen and how can I improve the selectivity?

Answer: This is a classic regioselectivity problem stemming from the electrophilic nitration of the pyridine ring. The substituents on the ring (e.g., -OH, -Cl, -COOH) direct the incoming nitro group. While the 5-position is generally favored, the formation of the 3-nitro isomer is a common side reaction.[3]

Causality and Prevention:

Possible Cause Scientific Explanation Troubleshooting & Optimization Steps
High Reaction Temperature The energy barrier to form the sterically hindered 3-nitro isomer is overcome at higher temperatures, reducing the kinetic preference for the 5-position.Maintain a consistently low temperature (e.g., < 0°C) during the addition of the nitrating agent. Use an ice-salt or acetone-dry ice bath for precise control.[6]
Incorrect Reagent Addition A high localized concentration of the nitrating agent (mixed acid) can create "hot spots" in the reactor, mimicking a high-temperature reaction and reducing selectivity.Add the nitrating mixture dropwise with vigorous stirring to ensure rapid dispersion and maintain a uniform, low temperature throughout the reaction vessel.[3]
Suboptimal Reagent Choice The strength and composition of the nitrating agent can influence isomer distribution.For sensitive substrates, consider alternative, milder nitrating agents if a standard H₂SO₄/HNO₃ mixture yields poor results. However, for most pyridine systems, mixed acid is standard.

Workflow: Optimizing the Nitration Step

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Cool Sulfuric Acid (< 0°C) B Slowly Add Pyridine Substrate A->B D Add Nitrating Mix Dropwise Maintain Temp < 0°C with Vigorous Stirring B->D C Prepare Nitrating Mix (HNO3 in H2SO4) Separately and Cool C->D E Monitor by TLC/HPLC Until Starting Material is Consumed D->E F Quench Reaction by Pouring onto Crushed Ice E->F G Filter Precipitated Product F->G

Caption: Optimized workflow for selective nitration.

Issue 2: The final product is contaminated with the 2-hydroxy precursor.

Question: I've performed the chlorination step using phosphorus oxychloride (POCl₃), but my final product still contains a significant amount of 2-hydroxy-5-nitroisonicotinic acid. What went wrong?

Answer: This indicates either an incomplete chlorination reaction or hydrolysis of your product back to the starting material during workup.

Causality and Prevention:

  • Incomplete Reaction: The conversion of the pyridone-like 2-hydroxy group to the 2-chloro group requires forcing conditions.

    • Insufficient Reagent/Time: Ensure you are using a sufficient excess of the chlorinating agent (e.g., POCl₃ or thionyl chloride). The reaction often requires several hours at reflux to proceed to completion.[1]

    • Reagent Quality: Chlorinating agents like POCl₃ and SOCl₂ are highly sensitive to moisture. Use a freshly opened bottle or a properly stored reagent to ensure its activity.

    • Catalyst: The addition of a catalytic amount of dimethylformamide (DMF) can significantly accelerate this type of chlorination reaction.[1]

  • Product Hydrolysis During Workup: The 2-chloro group on an electron-deficient pyridine ring is activated towards nucleophilic attack. During aqueous workup, water can act as a nucleophile, converting your product back to the hydroxy starting material.

    • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice to dissipate heat and dilute the reagents.[1] Avoid using aqueous base for quenching, as this will rapidly hydrolyze the product.

    • Extraction: Perform extractions quickly with a suitable organic solvent (e.g., ethyl acetate). Minimize the contact time between the organic layer containing your product and any aqueous phases.

    • Washing: If washes are necessary, use brine (saturated NaCl solution) to reduce the solubility of your product in the aqueous phase and help break emulsions.

Diagram: Key Reaction and Prevalent Side Reactions

G SM 2-Hydroxy-5-nitro- isonicotinic Acid Product 2-Chloro-5-nitro- isonicotinic Acid (Desired Product) SM->Product + POCl3 / Reflux Product->SM Hydrolysis (H2O, Workup) Decarboxy 2-Chloro-5-nitropyridine (Decarboxylation) Product->Decarboxy Excess Heat Isomer 2-Chloro-3-nitro- isonicotinic Acid (Isomeric Impurity) NitrationStep->Isomer Poor Temp. Control

Caption: The desired reaction pathway and key off-target side reactions.

Issue 3: My product is difficult to purify from the oily crude mixture.

Question: My crude product is a sticky oil containing a mixture of isomers and other impurities. Standard column chromatography is giving poor separation. What are the best purification strategies?

Answer: Purifying polar, acidic compounds like this can be challenging. A multi-pronged approach is often most effective.

Recommended Purification Protocols:

Method Step-by-Step Protocol Pros & Cons
Recrystallization 1. Dissolve the crude solid in a minimal amount of a boiling solvent (e.g., dilute ethanol, boiling water, or an acetic acid/water mixture).[6][7]2. If the solution is colored, you can add a small amount of activated charcoal and hot filter.3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.4. Collect the crystals by filtration.Pros: Excellent for removing isomers if there is a significant difference in solubility. Can yield very pure material.[7]Cons: May result in significant loss of product in the mother liquor. Finding a suitable solvent system can be trial-and-error.
Acid-Base Extraction 1. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).2. Wash the organic layer with a saturated sodium bicarbonate solution. Your acidic product will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind.3. Separate the aqueous layer and slowly re-acidify it with cold, dilute HCl until the product precipitates out (check pH with paper).4. Filter the solid, wash with cold water, and dry thoroughly.Pros: Very effective at removing non-acidic impurities (like the decarboxylated side product).Cons: Will not separate acidic isomers. Risk of hydrolysis if conditions are not kept cold and contact time is not minimized.
Slurry Purification 1. Suspend the crude isomer mixture in a solvent where the desired 2,5-isomer has lower solubility than the undesired 2,3-isomer.[7]2. Stir the suspension at a controlled temperature (e.g., room temperature or 0°C) for several hours.3. Filter the solid. The solid will be enriched in the less soluble, desired isomer.Pros: A simple and effective way to enrich the desired isomer without a full recrystallization.[7]Cons: Not a complete purification method; may need to be followed by recrystallization. Requires finding a suitable selective solvent.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Chloro-5-nitroisonicotinic acid (CNA). As a critical intermediate in the development of novel pharmaceuticals and agrochemicals, the efficient and reproducible synthesis of CNA is paramount. This document moves beyond standard procedural outlines to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the highest standards of scientific integrity in your work.

Section 1: Synthetic Strategy and Core Challenges

The most prevalent and scalable synthetic route to this compound involves the oxidation of a readily available precursor, 2-chloro-5-nitro-4-picoline. While seemingly straightforward, the optimization of this transformation is frequently challenging. The primary difficulties lie in achieving complete conversion without inducing product degradation and in managing the formation of impurities that complicate downstream purification.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway Start 2-Chloro-4-picoline Intermediate 2-Chloro-5-nitro-4-picoline Start->Intermediate Nitration (HNO₃ / H₂SO₄) FinalProduct This compound Intermediate->FinalProduct Oxidation (e.g., KMnO₄, O₂) Troubleshooting_Workflow Start Problem: Low Yield or Impurity CheckPurity Analyze Crude Product by HPLC/NMR Start->CheckPurity SM_Present Significant Starting Material Remains? CheckPurity->SM_Present Yes Impurity_Present Unknown Impurities or Isomers Present? CheckPurity->Impurity_Present No SM_Present->Impurity_Present No IncompleteRxn Diagnosis: Incomplete Reaction SM_Present->IncompleteRxn Yes Degradation Diagnosis: Product Degradation or Isomeric Impurity Impurity_Present->Degradation Yes Sol_Incomplete Solution: 1. Increase Reaction Time/Temp 2. Increase Oxidant Stoichiometry 3. Improve Stirring IncompleteRxn->Sol_Incomplete Sol_Degradation Solution: 1. Lower Reaction Temperature 2. Add Oxidant in Portions 3. Purify Starting Material Degradation->Sol_Degradation

Technical Support Center: Navigating the Stability of 2-Chloro-5-nitroisonicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitroisonicotinic acid. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice regarding the stability of this compound in solution. Given the limited publicly available stability data for this compound, this resource focuses on empowering you with the foundational knowledge and methodologies to proactively address potential stability challenges in your experiments.

Introduction: Understanding the Molecule

This compound is a substituted pyridine carboxylic acid with a molecular structure that presents several potential sites for chemical transformation. The presence of a chloro group, a nitro group, and a carboxylic acid on the pyridine ring suggests susceptibility to various degradation pathways, particularly in solution. Factors such as pH, solvent polarity, temperature, and light exposure can significantly impact the integrity of the molecule over time.

This guide will walk you through the theoretical and practical aspects of handling this compound solutions, helping you to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by a combination of factors including:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Solvent: The choice of solvent can affect solubility and the rate of degradation. Protic solvents, for example, may participate in solvolysis reactions.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.

  • Presence of Oxidizing or Reducing Agents: The nitro group is susceptible to reduction, and the electron-rich pyridine ring can be targeted by strong oxidizing agents.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways for this molecule are not extensively documented in the literature, based on its chemical structure and the behavior of related compounds, several potential degradation pathways can be anticipated:

  • Hydrolysis of the Chloro Group: The chloro substituent on the pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis) or other nucleophiles present in the solution, leading to the formation of a hydroxy derivative. This process can be influenced by pH.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common transformation for nitroaromatic compounds and can be initiated by reducing agents or certain light conditions.

  • Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation (loss of CO2) under certain conditions, such as elevated temperatures.[1]

  • Ring Opening: Under harsh conditions, the pyridine ring itself may be susceptible to cleavage.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: this compound is generally soluble in polar organic solvents. For short-term use, solvents such as methanol, ethanol, acetone, and acetonitrile are often suitable. However, for long-term storage of solutions, it is crucial to perform stability studies in the chosen solvent. Aprotic solvents like acetonitrile or DMF might be preferred over protic solvents like alcohols to minimize the risk of solvolysis. It is advisable to prepare solutions fresh when possible and to store stock solutions at low temperatures (e.g., -20°C or -80°C) in the dark.

Q4: How does pH impact the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution can have a profound effect on the stability of this compound. While specific data is not available, general principles suggest that:

  • Acidic Conditions: In strongly acidic solutions, the pyridine nitrogen will be protonated. This can influence the electronic properties of the ring and potentially affect the rate of hydrolysis of the chloro group.

  • Neutral Conditions: Stability is often greatest near neutral pH, but this should be experimentally verified.

  • Alkaline Conditions: In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt. The increased electron density on the ring and the presence of hydroxide ions could potentially accelerate the nucleophilic substitution of the chloro group. Some pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been shown to be extremely unstable in alkaline mediums.[2]

Troubleshooting Guide: Addressing Common Stability-Related Issues

This section provides a structured approach to troubleshooting common experimental problems that may arise from the instability of this compound in solution.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent assay results or loss of compound activity over time. Degradation of the compound in the stock or working solution.1. Perform a time-course stability study: Analyze the concentration of the compound in your solution at several time points under your experimental conditions. 2. Prepare fresh solutions: For critical experiments, always use freshly prepared solutions. 3. Optimize storage conditions: Store stock solutions at -80°C in an inert atmosphere (e.g., under argon or nitrogen) and protected from light.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct forced degradation studies: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in identifying the unknown peaks. 2. Use a stability-indicating analytical method: Ensure your analytical method can resolve the parent compound from its degradation products. 3. Characterize the degradants: If necessary, use techniques like LC-MS/MS or NMR to identify the structure of the degradation products.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Verify solubility: Determine the solubility of the compound in your chosen solvent at the experimental temperature. 2. Consider a co-solvent system: If solubility in a single solvent is an issue, a mixture of solvents may improve stability and solubility. 3. Filter solutions: Before use, filter solutions through a 0.22 µm filter to remove any particulates.
Color change of the solution over time. Formation of chromophoric degradation products.1. Monitor UV-Vis spectrum: A change in the UV-Vis spectrum over time can indicate the formation of new chemical species. 2. Investigate the cause: Correlate the color change with the appearance of new peaks in your chromatogram to identify the responsible degradant.

Experimental Protocols: How to Conduct Your Own Stability Studies

Due to the absence of comprehensive public data, it is highly recommended that researchers perform in-house stability studies. The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with a UV or PDA detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Repeat with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • Repeat with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze samples at various time points.

    • Repeat with 30% H₂O₂ if no degradation is observed.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

    • For solution thermal stability, incubate the stock solution at 60°C and analyze at various time points.

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time intervals.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

General HPLC Parameters:

  • Column: A C18 column is a good starting point for reverse-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

Method Development Strategy:

  • Analyze the Unstressed Compound: Inject a solution of pure this compound to determine its retention time and peak shape.

  • Analyze Stressed Samples: Inject the samples generated from the forced degradation studies.

  • Optimize Separation: Adjust the mobile phase composition (e.g., gradient slope, pH of the aqueous phase) to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validate the Method: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing Potential Degradation and Experimental Workflow

Potential Degradation Pathways

G main This compound hydrolysis Hydrolysis (2-Hydroxy-5-nitroisonicotinic acid) main->hydrolysis H₂O / OH⁻ reduction Reduction (2-Chloro-5-aminoisonicotinic acid) main->reduction [H] decarboxylation Decarboxylation (2-Chloro-5-nitropyridine) main->decarboxylation Δ

Caption: Potential degradation pathways of this compound.

Forced Degradation Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis analysis Stability-Indicating HPLC Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start This compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo pathway Identify Degradation Products & Establish Degradation Pathways analysis->pathway

Caption: General workflow for forced degradation studies.

References

troubleshooting guide for reactions involving 2-chloro-5-nitropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-nitropyridine-4-carboxylic acid

Introduction

2-Chloro-5-nitropyridine-4-carboxylic acid is a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional nature—featuring a reactive chloro leaving group, a directing nitro group, and a versatile carboxylic acid handle—allows for complex molecular architectures. The pyridine core, being electron-deficient, is highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2 position, due to the synergistic electron-withdrawing effects of the ring nitrogen and the nitro group[1][2][3].

However, the same features that make this reagent valuable also present distinct challenges. Researchers frequently encounter issues related to solubility, competing reactions, and purification. This guide provides in-depth, field-tested troubleshooting advice to navigate these common experimental hurdles.

Core Reactivity and Troubleshooting Logic

Understanding the molecule's electronic landscape is key to troubleshooting. The C2 and C4 positions are electron-poor and thus susceptible to nucleophilic attack[2][3]. The chloro group at C2 is an excellent leaving group in SNAr reactions. The carboxylic acid at C4 can be converted to amides or esters but may also undergo decarboxylation under certain conditions. The nitro group at C5 is a powerful electron-withdrawing group that activates the ring but can also participate in undesired side reactions.

G cluster_molecule Key Reactive Sites cluster_reactions Common Transformations & Potential Issues mol 2-Chloro-5-nitropyridine-4-carboxylic acid C2 C2-Position (Primary SₙAr Site) SNAr Nucleophilic Aromatic Substitution (SₙAr) C2->SNAr Target Reaction C4 C4-Position (Carboxylic Acid) Amide Amide / Ester Coupling C4->Amide Target Reaction Decarb Decarboxylation C4->Decarb Side Reaction (Heat/Base Induced) C5 C5-Position (Nitro Activation) SNAr->C2 Incomplete Conversion Amide->C4 Low Yield G start Multiple Products Observed check_temp Is Reaction Temp > 100 °C? start->check_temp check_water Are Anhydrous Conditions Used? check_temp->check_water No decarb Potential Decarboxylation -> Lower Temperature check_temp->decarb Yes check_nucleophile Is Nucleophile Bifunctional? check_water->check_nucleophile Yes hydrolysis Potential Hydrolysis -> Use Anhydrous Solvents check_water->hydrolysis No dimer Potential Dimerization -> Use Slow Addition of Starting Material check_nucleophile->dimer Yes end Clean Reaction check_nucleophile->end No decarb->end hydrolysis->end dimer->end

References

Technical Support Center: Minimizing Byproduct Formation in Reactions of 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-5-nitroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Our focus is to provide practical, field-tested insights into identifying, troubleshooting, and, most importantly, minimizing the formation of common byproducts. By understanding the "why" behind reaction outcomes, you can optimize your synthetic routes for higher purity and yield.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

Before diving into specific reaction troubleshooting, let's address some foundational questions about the reactivity of this compound.

Q1: What are the primary reactive sites on this compound and their susceptibility to side reactions?

A1: The molecule has three primary points of reactivity, each with its own set of potential side reactions. Understanding their interplay is crucial.

  • The Carboxylic Acid (C4-Position): This is the intended site for reactions like amidation or esterification. However, the entire pyridinecarboxylic acid scaffold is susceptible to decarboxylation (loss of CO2) at elevated temperatures, a known behavior for isonicotinic acids.[1][2]

  • The Chloro Group (C2-Position): This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effects of the adjacent ring nitrogen and the nitro group make this chlorine an excellent leaving group. This makes it vulnerable to hydrolysis (replacement by -OH) in the presence of water or other nucleophiles.

  • The Nitro Group (C5-Position): This group is a primary site for reduction to an amine. The main challenge here is achieving chemoselectivity . Harsh reducing conditions can lead to unwanted side reactions, such as reductive dechlorination .

Q2: My reaction with this compound is consistently low-yielding. What is the most common overarching issue?

A2: The most frequent culprit is a combination of excessive heat and moisture . Many researchers, particularly when scaling up, increase reaction temperature to accelerate the reaction, inadvertently promoting decarboxylation.[3] Simultaneously, inadequate drying of reagents, solvents, or glassware can introduce moisture, leading to hydrolysis of the highly reactive 2-chloro position.

Q3: How critical is moisture control when preparing derivatives of this acid?

A3: It is absolutely critical, especially when the goal is to form an amide via an acyl chloride intermediate. The acyl chloride of this compound is extremely sensitive to water. Even trace amounts of moisture will quench the intermediate, reverting it back to the starting carboxylic acid and leading to failed reactions or the formation of hydrolysis byproducts on the pyridine ring itself.

Section 2: Troubleshooting Guides for Specific Reactions

This section provides a problem-and-solution framework for the most common synthetic transformations.

Amidation of the Carboxylic Acid Group

Amide formation is one of the most common applications for this reagent. However, it is fraught with potential pitfalls if not carefully controlled.

Problem 1: Mass spectrometry of the crude product shows a significant peak corresponding to 2-hydroxy-5-nitroisonicotinic acid.

  • Byproduct Identity: Hydrolysis Product

  • Root Cause Analysis: This byproduct forms when a nucleophile (typically water or hydroxide) displaces the chlorine atom at the C2-position. This can happen if the reaction is run in protic solvents, if reagents (like the amine) are not anhydrous, or if an aqueous workup is too basic or prolonged.

  • Troubleshooting & Prevention:

    • Rigorous Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use freshly opened or distilled amines.

    • Solvent Choice: Employ aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

    • Controlled Workup: If an aqueous workup is necessary, use pH-neutral or slightly acidic water and minimize contact time.

Problem 2: The desired amide is formed, but it is contaminated with 2-chloro-5-nitropyridine.

  • Byproduct Identity: Decarboxylation Product

  • Root Cause Analysis: The C-C bond holding the carboxylic acid group can break under thermal stress, releasing CO2. This is often triggered by high temperatures during the activation step (e.g., refluxing in thionyl chloride) or during the subsequent amidation. While isonicotinic acids are more stable than picolinic acids, the reaction is still possible under harsh conditions.[2][4]

  • Troubleshooting & Prevention:

    • Avoid Excessive Heat: If using thionyl chloride (SOCl2) or oxalyl chloride, perform the activation at room temperature or slightly elevated temperatures (e.g., 40-50°C) instead of reflux.

    • Use Modern Coupling Reagents: Switch from harsh chlorinating agents to milder, peptide-style coupling reagents that operate at room temperature. This is the most effective solution.

Data Presentation: Comparison of Common Amidation Reagents
ReagentTypical ConditionsProsCons
Thionyl Chloride (SOCl₂) Reflux or 50-70°CInexpensive, effective for simple substratesHarsh, high risk of decarboxylation, requires careful quenching
Oxalyl Chloride 0°C to RT, cat. DMFMilder than SOCl₂, volatile byproductsMore expensive, moisture-sensitive
EDC / DCC 0°C to RT, with base (e.g., DIPEA)Very mild, neutral conditions, high yieldForms urea byproduct (can be hard to remove), potential allergen (DCC)
HATU / HBTU 0°C to RT, with base (e.g., DIPEA)Highly efficient, fast, low epimerization riskExpensive, more complex workup
Experimental Protocol: High-Yield Amidation via EDC Coupling

This protocol minimizes both hydrolysis and decarboxylation by operating under mild, anhydrous conditions.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling Agent: Slowly add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Visualization: Troubleshooting Logic for Amidation Reactions

G Start Start Amidation Reaction Monitor Monitor by LC-MS/ TLC After 2h Start->Monitor Problem Problem Detected? Monitor->Problem Success Reaction Complete. Proceed to Workup. Problem->Success No Byproduct_1 Byproduct Detected: 2-hydroxy-5-nitroisonicotinic acid Problem->Byproduct_1 Yes Byproduct_2 Byproduct Detected: 2-chloro-5-nitropyridine Problem->Byproduct_2 Byproduct_3 Incomplete Reaction: Starting Material Remains Problem->Byproduct_3 Solution_1 Root Cause: Hydrolysis Action: • Verify anhydrous conditions • Check solvent/reagent purity Byproduct_1->Solution_1 Solution_2 Root Cause: Decarboxylation Action: • Lower reaction temperature • Switch to milder coupling agent (EDC) Byproduct_2->Solution_2 Solution_3 Root Cause: Poor Activation Action: • Increase coupling agent equivalents • Add activator (e.g., HOBt) Byproduct_3->Solution_3

Caption: Troubleshooting flowchart for amidation of this compound.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is key for many downstream applications. The primary goal is to achieve this transformation without affecting the chloro substituent.

Problem: The desired 5-amino-2-chloroisonicotinic acid is produced, but is contaminated with 5-aminoisonicotinic acid.

  • Byproduct Identity: Reductive Dechlorination Product

  • Root Cause Analysis: This is a classic case of over-reduction. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a powerful method for nitro reduction, it is often not selective and will readily cleave aryl chlorides, especially when they are activated.

  • Troubleshooting & Prevention:

    • Avoid Catalytic Hydrogenation: Do not use H₂/Pd-C, H₂/Raney-Ni, or similar reagents unless dechlorination is the desired outcome.

    • Use Chemoselective Reagents: The preferred method is using a metal in acid. Stannous chloride (SnCl₂) in concentrated HCl is a reliable and widely cited method for selectively reducing aromatic nitro groups in the presence of aryl halides.[5] Iron powder in acetic acid is another viable, milder alternative.

Experimental Protocol: Selective Nitro Group Reduction with SnCl₂

This protocol is adapted from established procedures for the selective reduction of nitroarenes.[5]

  • Setup: In a round-bottom flask equipped with a stir bar, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

  • Cooling: Cool the SnCl₂ solution to 0-5°C in an ice bath.

  • Substrate Addition: Slowly add solid this compound (1.0 eq) portion-wise to the stirred solution. It is critical to maintain the internal temperature below 10°C during the addition to control the exotherm.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Some gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion, but this should be monitored carefully.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Basify the mixture to a pH of ~8-9 using a concentrated NaOH or KOH solution, always keeping the mixture cool in an ice bath. The product will precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Visualization: Reaction Pathways and Byproduct Formation

reaction_pathways Start 2-Chloro-5-nitro- isonicotinic Acid Amide Desired Amide Start->Amide Amidation (EDC, Amine) Amine Desired Amine (5-amino-2-chloro-) Start->Amine Nitro Reduction (SnCl2, HCl) Hydrolysis Hydrolysis Byproduct (2-Hydroxy-) Start->Hydrolysis H₂O / OH⁻ (Moisture Contamination) Decarboxylation Decarboxylation Byproduct (2-chloro-5-nitropyridine) Start->Decarboxylation High Temp (Δ) (e.g., harsh acylation) Dechlorination Dechlorination Byproduct (5-amino- isonicotinic acid) Amine->Dechlorination Over-reduction (e.g., H₂/Pd-C)

Caption: Major reaction pathways and common byproduct formation routes.

References

Technical Support Center: Reaction Monitoring of 2-Chloro-5-nitroisonicotinic Acid Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC-based reaction monitoring of 2-Chloro-5-nitroisonicotinic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and reproducible analytical monitoring for this critical synthetic transformation. As your partner in scientific excellence, this document moves beyond simple protocols to provide in-depth, field-proven insights into method development, troubleshooting, and data interpretation, ensuring the integrity of your results.

Section 1: The "Why": Understanding the Synthesis and the Critical Role of HPLC Monitoring

The synthesis of this compound is a key step in the production of various pharmaceutical and agrochemical compounds.[1] A common synthetic route involves the oxidation of a precursor like 2-chloro-5-nitro-3-methylpyridine.

Reaction Scheme:

  • Starting Material: 2-chloro-5-nitro-3-methylpyridine

  • Oxidizing Agent: e.g., Sodium Dichromate in Sulfuric Acid[1]

  • Product: this compound

Monitoring this reaction is not merely about tracking product formation; it is about controlling the process. HPLC allows for the simultaneous quantification of the starting material, the product, and critical impurities. This real-time data is essential for determining reaction completion, optimizing reaction conditions (temperature, time), and ensuring the safety and purity of the final product.

Below is a standard workflow for reaction monitoring.

Reaction_Monitoring_Workflow cluster_Synthesis Synthesis Stage cluster_Analysis Analytical Stage Reaction Chemical Reaction (Oxidation) Sampling Time-Point Sampling (t=x) Reaction->Sampling Monitor Progress SamplePrep Sample Preparation (Quench, Dilute, Filter) Sampling->SamplePrep Stabilize HPLC HPLC Injection & Analysis SamplePrep->HPLC Analyze Data Data Interpretation (%Conversion, %Purity) HPLC->Data Quantify Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Corrective Actions Problem { Problem Observed (e.g., Peak Tailing)} Cause1 Chemical Cause (e.g., Analyte pKa) Problem:p->Cause1 Cause2 Column Cause (e.g., Degradation) Problem:p->Cause2 Cause3 System Cause (e.g., Extra-column Volume) Problem:p->Cause3 Sol1 Method Adjustment (e.g., Lower Mobile Phase pH) Cause1->Sol1 Sol2 Maintenance (e.g., Replace Column/Guard) Cause2->Sol2 Sol3 System Check (e.g., Check Tubing/Fittings) Cause3->Sol3

References

Technical Support Center: Resolving Impurities in 2-Chloro-5-nitroisonicotinic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-nitroisonicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Ensuring the purity of this compound is paramount for the success and reproducibility of your downstream applications, from pharmaceutical synthesis to agrochemical development.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification, resolution, and prevention of impurities in your this compound samples.

Understanding the Purity Challenge

This compound is a substituted pyridine derivative, and its synthesis often involves multi-step reactions, including nitration and chlorination. These processes, while effective, can lead to the formation of various impurities that may be challenging to separate due to their structural similarity to the target compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Peaks in my HPLC Analysis

Question: I've synthesized this compound and my HPLC analysis shows multiple peaks besides the main product peak. What are these impurities and how can I get rid of them?

Answer: The presence of unexpected peaks in your HPLC chromatogram is a common issue. The identity of these impurities largely depends on the synthetic route employed. Here are the most probable culprits and strategies to address them:

Potential Impurities and Their Origins:

  • Isomeric Impurities: The nitration of chloro-substituted pyridines can result in the formation of isomers. For instance, you might have 2-Chloro-3-nitroisonicotinic acid or other positional isomers.[3] The regioselectivity of the nitration reaction is highly dependent on reaction conditions.

  • Starting Material: Incomplete reaction can lead to the presence of the starting material, such as 2-chloro-4-methyl-5-nitropyridine if you are using an oxidation route.[4]

  • Over-nitrated Byproducts: Harsh nitrating conditions can lead to the introduction of a second nitro group on the pyridine ring.[3]

  • Hydrolysis Products: If your reaction or work-up involves aqueous conditions, the chloro group can be susceptible to hydrolysis, leading to the formation of 2-hydroxy-5-nitroisonicotinic acid.

Troubleshooting Workflow:

Caption: A logical workflow for identifying and purifying this compound.

Step-by-Step Purification Protocol:

  • Recrystallization: This is often the first and most effective method for purifying crystalline solids like this compound.

    • Solvent Selection: Experiment with different solvents. A good starting point is a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, acetic acid, or mixtures with water are often effective.[5][6]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to promote the formation of pure crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, especially for separating isomers with similar solubility, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the separation observed on Thin Layer Chromatography (TLC).

  • Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities. Since this compound is acidic, you can dissolve the crude mixture in an organic solvent and wash with a mild aqueous base (like sodium bicarbonate) to selectively extract the acidic product into the aqueous layer. The product can then be re-precipitated by acidifying the aqueous layer.

Issue 2: My Yield is Consistently Low

Question: I'm following a published procedure for the synthesis of this compound, but my yields are significantly lower than reported. What could be the cause?

Answer: Low yields can be attributed to several factors throughout the synthetic and purification process.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reaction may not be going to completion.

  • Side Reactions: The formation of byproducts consumes your starting material and reduces the yield of the desired product.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.

Optimization Strategies:

  • Reaction Monitoring: Use TLC or HPLC to monitor the progress of the reaction and ensure all the starting material is consumed before quenching the reaction.[3]

  • Temperature Control: Nitration reactions are often exothermic. Maintaining the recommended reaction temperature is crucial to prevent side reactions and decomposition.[3][5]

  • Purification Optimization:

    • Recrystallization: Avoid using an excessive amount of solvent, as this will reduce your recovery. Ensure the cooling process is slow to maximize crystal formation.

    • Extraction: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure efficient transfer of the product.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry place away from light and moisture.[2] It is generally stable under recommended storage conditions.[7]

Q2: What analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common setup.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main product and identifying any structural isomers.[4][8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.[4][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups such as the carboxylic acid, nitro group, and the chloro-aromatic moiety.[8]

Q3: How can I prevent the formation of isomeric impurities during synthesis?

A3: Controlling the regioselectivity of the nitration step is key. Here are some strategies:

  • Temperature Control: Lowering the reaction temperature can often favor the formation of the desired isomer.[3][5]

  • Choice of Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitric acid/acetic anhydride) can influence the isomer distribution.[11][12]

  • Slow Addition of Reagents: Adding the nitrating agent slowly to the solution of the substrate helps to maintain a low localized concentration and control the reaction exotherm.[3]

Quantitative Data Summary: Typical Impurity Profile and Post-Purification Results

Impurity TypeTypical Level in Crude Product (%)Target Level after Purification (%)Recommended Purification Method
Isomeric Impurities5 - 15< 0.5Recrystallization, Column Chromatography
Unreacted Starting Material2 - 10< 0.1Reaction Optimization, Recrystallization
Over-nitrated Byproducts1 - 5< 0.2Column Chromatography
Hydrolysis Products1 - 3< 0.5Acid-Base Extraction, Recrystallization

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Protocol 2: Recrystallization from Ethanol/Water
  • Weigh 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

  • Add 10 mL of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves.

  • Slowly add water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of ethanol until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water.

  • Dry the purified crystals in a vacuum oven at 50 °C overnight.

Visualizing the Synthetic Landscape

Synthesis_and_Impurities 2-chloro-4-methylpyridine 2-chloro-4-methylpyridine 2-Chloro-5-nitro-4-methylpyridine 2-Chloro-5-nitro-4-methylpyridine 2-chloro-4-methylpyridine->2-Chloro-5-nitro-4-methylpyridine Nitration Isomeric Impurities Isomeric Impurities 2-chloro-4-methylpyridine->Isomeric Impurities Side Reaction This compound This compound 2-Chloro-5-nitro-4-methylpyridine->this compound Oxidation Over-nitration Products Over-nitration Products 2-Chloro-5-nitro-4-methylpyridine->Over-nitration Products Side Reaction Starting Material Starting Material 2-Chloro-5-nitro-4-methylpyridine->Starting Material Incomplete Reaction

Caption: Synthetic pathway of this compound and potential impurity formation.

References

Validation & Comparative

Validation of 2-Chloro-5-nitroisonicotinic Acid Purity by HPLC-UV: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of 2-Chloro-5-nitroisonicotinic acid. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for the safety and efficacy of the final products.[1][2] This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, grounded in authoritative regulatory guidelines and comparative analytical data.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS: 907545-47-5) is a pyridinecarboxylic acid derivative.[3] Its molecular structure, featuring a pyridine ring, a carboxylic acid group, a chloro group, and a nitro group, makes it a versatile building block in organic synthesis.[4][5] However, the synthesis process can introduce various impurities, including residual starting materials (e.g., 2-chloro-4-methyl-5-nitropyridine), byproducts, and isomers.[1][4] The presence of these impurities, even in trace amounts, can have significant consequences in drug development, potentially affecting the stability, toxicity, and pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a cornerstone of regulatory compliance and product safety.

High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose. Its high resolving power can separate the main compound from closely related impurities, while UV detection provides the necessary sensitivity and selectivity, given the strong chromophoric nature of the nitroaromatic system.

A Self-Validating HPLC-UV Protocol for Purity Determination

The following protocol is designed to be inherently robust and self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Experimental Protocol: HPLC-UV Purity Assay

1. Chromatographic System:

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.

  • Column: Reversed-Phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the acidic mobile phase ensures the carboxylic acid group remains protonated for good peak shape.

  • Column Temperature: 30 °C. A controlled temperature ensures reproducible retention times.

2. Mobile Phase and Elution:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic elution. For a purity assay where the main peak is the primary focus, a simple isocratic method is often more robust and reproducible than a gradient.

  • Composition: 60% Mobile Phase A : 40% Mobile Phase B. This ratio should be optimized to achieve a retention time of approximately 5-7 minutes for the main peak.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 258 nm. This wavelength is chosen based on the UV absorption maxima of related nitroaromatic compounds, ensuring high sensitivity for both the active compound and potential impurities.[8]

3. Sample and Standard Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Injection Volume: 10 µL.

4. Analysis Sequence:

  • Inject blank (diluent) to ensure no system contamination.

  • Inject the Standard Solution five times to establish system suitability.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by area percentage, assuming the response factor of the impurities is the same as the main peak.

Method Validation: The Cornerstone of Trustworthiness

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[9] The validation process must be conducted according to the ICH Q2(R1) guidelines.[10][11]

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution (ICH Q2 R1) cluster_reporting Phase 3: Documentation Dev Method Development (Selectivity & Conditions) Proto Write Validation Protocol Dev->Proto Spec Specificity (Peak Purity, Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (S/N Ratio) Prec->LOD_LOQ Rob Robustness (Varied Parameters) LOD_LOQ->Rob Report Validation Summary Report Rob->Report Approve Method Approved for QC Use Report->Approve

Validation Parameter Purpose Experimental Approach Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected components (impurities, degradation products).Analyze blank, placebo (if applicable), reference standard, and sample. Perform forced degradation studies (acid, base, peroxide, heat, light).The main peak should be free from interference from blank/impurities. Peak purity analysis (using a Diode Array Detector) should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze at least five concentrations across the specified range (e.g., 80% to 120% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity.Confirmed by the linearity, accuracy, and precision studies.80% to 120% of the test concentration.
Accuracy To measure the closeness of test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[12]
Precision To measure the degree of scatter between a series of measurements.Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD between the two sets of data should meet predefined criteria.
LOD / LOQ To determine the lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio (S/N) of 3:1. LOQ: Signal-to-Noise ratio (S/N) of 10:1.The LOQ precision should have an RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).System suitability parameters should remain within limits. No significant change in results.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a powerful tool, it is essential to understand its performance relative to other available technologies.

Technique Principle Advantages for this Application Disadvantages for this Application
HPLC-UV Separation based on polarity, detection by UV absorbance.Excellent quantitation, robust, cost-effective, high precision, and widely available. Ideal for purity assays where impurities have similar chromophores.May not be able to distinguish between co-eluting impurities with similar UV spectra. Cannot identify unknown impurities without a reference standard.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities. Can be coupled with Mass Spectrometry (GC-MS) for definitive identification.Requires derivatization for non-volatile compounds like this compound, which is a tedious and potential source of error.[13][14] Not suitable for thermally labile compounds.
Liquid Chromatography - Mass Spectrometry (LC-MS) Separation by HPLC with detection based on mass-to-charge ratio.Provides molecular weight information, enabling the identification of unknown impurities and confirmation of known ones.[15] Highly specific and sensitive.More expensive instrumentation and complex method development. Quantitative accuracy can be affected by matrix effects.
Titrimetry Neutralization of the carboxylic acid group with a standardized base.Simple, inexpensive, and provides a direct measure of the acidic functional group content (assay).Non-specific; it will quantify any acidic impurity present and cannot provide a purity profile. Not suitable for detecting neutral or basic impurities.

Method_Selection start Goal: Purity Profile of This compound q1 Need to separate and quantify related impurities? start->q1 q2 Is the compound volatile or thermally stable? q1->q2 Yes titration Titrimetry (Assay only) q1->titration No q3 Need definitive identification of unknown impurities? q2->q3 No (Non-volatile) gc GC (Not suitable) q2->gc Yes hplc_uv HPLC-UV (Routine QC) q3->hplc_uv No lc_ms LC-MS (Impurity ID, Development) q3->lc_ms Yes

Conclusion

The validated HPLC-UV method presented provides a robust, reliable, and cost-effective solution for the routine quality control and purity assessment of this compound. Its performance, underpinned by a rigorous validation process according to ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in a regulated environment. While techniques like LC-MS offer superior identification capabilities and are invaluable during process development and impurity profiling, the HPLC-UV method stands as the optimal choice for routine purity testing due to its precision, accuracy, and operational efficiency. This guide provides the scientific rationale and practical framework for researchers, scientists, and drug development professionals to implement a trustworthy analytical solution.

References

A Comparative Guide to the Structural Confirmation of 2-Chloro-5-nitroisonicotinic Acid Derivatives Using NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic compounds, derivatives of 2-chloro-5-nitroisonicotinic acid hold significant interest due to their potential applications in medicinal chemistry. The unambiguous confirmation of their molecular structure is not merely a procedural step but a critical determinant of their biological activity and safety profile. This guide provides an in-depth, comparative analysis of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural confirmation of this important class of molecules.

As Senior Application Scientists, we move beyond a mere recitation of protocols. Instead, we delve into the causality behind experimental choices, offering a self-validating system of analysis that integrates the strengths of both NMR and MS. This guide is designed to equip researchers with the expertise to confidently and accurately characterize this compound derivatives.

The Synergy of NMR and MS in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are complementary techniques that, when used in tandem, provide a comprehensive and unambiguous structural determination of organic molecules. NMR provides detailed information about the connectivity of atoms and the chemical environment of each nucleus, while MS reveals the molecular weight and elemental composition, along with characteristic fragmentation patterns that offer clues to the molecule's substructures.

The pyridine ring, being a core component of this compound, presents a unique set of spectroscopic characteristics. The electron-withdrawing nature of the nitro group and the chlorine atom, coupled with the carboxylic acid moiety, significantly influences the electron density around the pyridine ring, resulting in predictable chemical shifts in NMR and specific fragmentation pathways in MS.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For this compound and its derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro and chloro substituents will cause these protons to be deshielded, resulting in downfield chemical shifts.[2] For the parent compound, this compound, ¹H NMR data has been reported as (300 MHz, DMSO-d6) δ ppm 8.04 (s, 1H), 9.16 (s, 1H).[3] The singlet nature of these peaks is due to the absence of adjacent protons for coupling.

When considering derivatives, the substitution pattern will dictate the multiplicity and chemical shifts of the aromatic protons. For instance, esterification of the carboxylic acid will primarily affect the electronic environment of the neighboring protons, leading to subtle shifts in their resonance frequencies.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring carbons will exhibit characteristic chemical shifts influenced by the attached functional groups. The carbon bearing the carboxylic acid group will appear significantly downfield, while the carbons attached to the electron-withdrawing chloro and nitro groups will also be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Influencing Factors
H-3~8.0-8.5~120-130Proximity to the carboxylic acid group.
H-6~9.0-9.5~145-155Influence of the adjacent nitrogen and the ortho chloro group.
C-2-~150-160Direct attachment of the electronegative chlorine atom.
C-3~8.0-8.5~120-130
C-4-~135-145Attachment of the carboxylic acid group.
C-5-~140-150Attachment of the electron-withdrawing nitro group.
C-6~9.0-9.5~145-155
C=O-~160-170Carboxylic acid or ester carbonyl carbon.

Note: These are approximate ranges and can be influenced by the specific derivative and solvent used.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. For this compound derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₆H₃ClN₂O₄, with a molecular weight of approximately 202.55 g/mol .[4][5] A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio.

Characteristic Fragmentation Pathways

Nitroaromatic compounds exhibit characteristic fragmentation patterns in mass spectrometry.[6] Common losses include the nitro group (-NO₂, 46 u) and the nitroso group (-NO, 30 u).[6] For this compound, other expected fragmentations include the loss of the carboxylic acid group (-COOH, 45 u) and the chlorine atom (-Cl, 35/37 u).

In negative ion mode ESI-MS, deprotonation of the carboxylic acid group is expected, leading to the observation of the [M-H]⁻ ion.[7]

Table 2: Expected Mass Spectrometric Fragments for this compound

m/z Proposed Fragment Neutral Loss
202/204[M]⁺-
185/187[M-OH]⁺17
172/174[M-NO]⁺30
157/159[M-COOH]⁺45
156/158[M-NO₂]⁺46
121[M-Cl-NO₂]⁺81

Comparative Analysis: NMR vs. MS

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Connectivity, stereochemistry, chemical environmentMolecular weight, elemental formula, fragmentation patterns
Strengths Unambiguous structural elucidation of isomersHigh sensitivity, determination of molecular formula
Limitations Lower sensitivity, requires pure samplesIsomers can be difficult to distinguish
Sample Amount mg rangeµg to ng range
Analysis Time Minutes to hoursMinutes

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Optimize the spectral width to cover the aromatic and any aliphatic regions.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended) : For complex derivatives, acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).

Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • ESI-MS Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • EI-MS Acquisition (for volatile derivatives) : Introduce the sample into the EI source (often via a GC inlet). Acquire the mass spectrum, paying close attention to the molecular ion and fragmentation patterns.

  • High-Resolution MS (HRMS) : To confirm the elemental composition, acquire a high-resolution mass spectrum to obtain the accurate mass of the molecular ion.

Visualization of Analytical Workflow

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_data Data Analysis & Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI, EI, HRMS) purification->ms nmr_data NMR Data Interpretation (Chemical Shifts, Coupling) nmr->nmr_data ms_data MS Data Interpretation (Molecular Ion, Fragmentation) ms->ms_data structure Final Structure Confirmation nmr_data->structure ms_data->structure

Caption: A logical workflow for the structural confirmation of this compound derivatives.

Fragmentation Pathway Visualization

fragmentation_pathway M [M]⁺ m/z 202/204 F1 [M-NO₂]⁺ m/z 156/158 M->F1 -NO₂ (46 u) F2 [M-COOH]⁺ m/z 157/159 M->F2 -COOH (45 u) F3 [M-Cl]⁺ m/z 167 M->F3 -Cl (35/37 u) F4 [M-NO₂-CO]⁺ m/z 128/130 F1->F4 -CO (28 u)

Caption: A simplified fragmentation pathway for this compound in EI-MS.

Conclusion

The structural confirmation of this compound derivatives is a critical task in drug discovery and development that necessitates a multi-faceted analytical approach. By judiciously combining the detailed connectivity information from NMR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, researchers can achieve unambiguous and reliable structural elucidation. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel therapeutics. The synergistic use of these techniques ensures the scientific integrity of the data and provides a robust foundation for further research.

References

A Comparative Guide to the Reactivity of 2-Chloro-5-nitroisonicotinic Acid and its Nicotinic Acid Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the nuanced reactivity of pyridine derivatives is a cornerstone of molecular design. This guide provides a comprehensive comparison of the reactivity of 2-chloro-5-nitroisonicotinic acid and its isomer, 2-chloro-5-nitronicotinic acid. Understanding the subtle yet significant differences in their chemical behavior is paramount for optimizing synthetic routes and developing novel bioactive molecules.[1] This document will delve into the structural and electronic factors governing their reactivity, supported by experimental protocols and mechanistic insights.

Structural and Electronic Overview

At first glance, this compound and 2-chloro-5-nitronicotinic acid appear structurally similar. Both are chloronitropyridine carboxylic acids. However, the critical distinction lies in the position of the carboxylic acid group relative to the ring nitrogen. In this compound, the carboxylic acid is at the 4-position, while in the nicotinic acid isomer, it is at the 3-position. This seemingly minor positional change has profound implications for the electronic distribution within the pyridine ring and, consequently, their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.[2]

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[3][4] This electron deficiency is further intensified by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the chloro group (-Cl).[5] This heightened electrophilicity makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles.[6]

FeatureThis compound2-Chloro-5-nitronicotinic acid
IUPAC Name 2-chloro-5-nitropyridine-4-carboxylic acid[7][8]2-chloro-5-nitropyridine-3-carboxylic acid[9][10]
CAS Number 907545-47-5[7][8][11]42959-38-6[9][10][12]
Molecular Formula C₆H₃ClN₂O₄[8][10]C₆H₃ClN₂O₄[9][10]
Molecular Weight 202.55 g/mol [9][10]202.55 g/mol [9][10]
Structure Carboxylic acid group at C4Carboxylic acid group at C3
Key Reactivity Susceptible to nucleophilic aromatic substitution (SNAr) at the C2 position.Also undergoes SNAr at the C2 position, but reactivity is modulated by the C3-carboxy group.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of interest for these compounds is nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis.[6][13] In this reaction, a nucleophile displaces the chloride leaving group. The rate and facility of this reaction are dictated by the stability of the intermediate Meisenheimer complex, which is a resonance-stabilized anionic species.[14][15]

The key to understanding the differential reactivity lies in how effectively the pyridine nitrogen and the electron-withdrawing groups can stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the C2 position.

For this compound: The carboxylic acid group at the 4-position (para to the nitrogen) can participate in resonance delocalization of the negative charge, thereby stabilizing the Meisenheimer intermediate. This stabilization enhances the electrophilicity of the C2 position, making it more susceptible to nucleophilic attack.

For 2-chloro-5-nitronicotinic acid: The carboxylic acid group at the 3-position (meta to the nitrogen) has a less pronounced electronic influence on the C2 position through resonance. Its electron-withdrawing effect is primarily inductive. Consequently, the stabilization of the Meisenheimer complex is expected to be less effective compared to its isonicotinic acid counterpart.

This leads to the central hypothesis: This compound is predicted to be more reactive towards nucleophiles in SNAr reactions than 2-chloro-5-nitronicotinic acid.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity differences, a kinetic study employing UV-Vis spectrophotometry can be conducted. This method allows for the continuous monitoring of the reaction progress by observing the formation of the substitution product, which typically has a different absorption maximum (λmax) than the starting material.[14]

Objective:

To quantitatively compare the second-order rate constants (k₂) for the reaction of this compound and 2-chloro-5-nitronicotinic acid with a model nucleophile, such as piperidine.

Materials:
  • This compound

  • 2-Chloro-5-nitronicotinic acid

  • Piperidine (reagent grade, freshly distilled)

  • Absolute Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks, pipettes, and quartz cuvettes

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_kinetic Kinetic Runs cluster_analysis Data Analysis prep_substrate1 Prepare 1 mM stock solution of This compound in absolute ethanol run_setup Equilibrate spectrophotometer and reactant solutions to 25°C prep_substrate1->run_setup prep_substrate2 Prepare 1 mM stock solution of 2-chloro-5-nitronicotinic acid in absolute ethanol prep_substrate2->run_setup prep_nucleophile Prepare a series of piperidine solutions (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M) in absolute ethanol prep_nucleophile->run_setup mixing Mix substrate and piperidine solutions in a quartz cuvette run_setup->mixing data_acq Immediately start monitoring absorbance at the λmax of the product over time mixing->data_acq repeat_exp Repeat for each piperidine concentration and for both isomers data_acq->repeat_exp pseudo_first_order Plot ln(A∞ - At) vs. time to obtain pseudo-first-order rate constants (kobs) data_acq->pseudo_first_order repeat_exp->mixing second_order Plot kobs vs. [Piperidine] to determine the second-order rate constant (k₂) pseudo_first_order->second_order comparison Compare the k₂ values for the two isomers second_order->comparison

Caption: Workflow for the comparative kinetic analysis.

Procedure:
  • Preparation of Stock Solutions: Prepare a 1.0 mM stock solution of each isomer in absolute ethanol. Prepare a series of piperidine solutions in absolute ethanol at concentrations significantly higher than the substrate (e.g., 0.1 M, 0.2 M, 0.3 M, and 0.4 M) to ensure pseudo-first-order conditions.

  • Determination of λmax: Determine the wavelength of maximum absorbance (λmax) for the expected substitution product by allowing a reaction to go to completion.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the predetermined λmax and equilibrate the cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, mix a known volume of the substrate stock solution with a known volume of one of the piperidine solutions.

    • Immediately begin recording the absorbance as a function of time.

    • Repeat the experiment for each piperidine concentration and for both isomers.

Data Analysis:

The reaction is expected to follow pseudo-first-order kinetics under these conditions. The observed rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.

The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of piperidine. A comparison of the k₂ values will provide a quantitative measure of the relative reactivity of the two isomers.

Mechanistic Insights and Expected Outcomes

The enhanced reactivity of this compound can be rationalized by examining the resonance structures of the Meisenheimer intermediate.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

G start1 start1 intermediate1 intermediate1 product1 product1 intermediate1->product1 - Cl⁻ intermediate2 intermediate2 start2 start2 product2 product2 intermediate2->product2 - Cl⁻ caption General SNAr mechanism for both isomers.

References

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparative analysis of the spectroscopic properties of 2-Chloro-5-nitroisonicotinic acid and its structurally related analogs: isonicotinic acid, 2-chloroisonicotinic acid, and 5-nitroisonicotinic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of spectral data to aid in compound identification, purity assessment, and structural elucidation.

Introduction: The Importance of Spectroscopic Analysis

In the realm of synthetic chemistry and drug discovery, unambiguous characterization of molecular structure is paramount. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and a combined analysis offers a high degree of confidence in the identity and purity of a synthesized compound.

This guide will dissect the spectral signatures of this compound, a key building block in medicinal chemistry, by comparing it to simpler, related pyridine carboxylic acids. This comparative approach allows for a deeper understanding of how the addition of electron-withdrawing chloro and nitro groups influences the spectroscopic properties of the parent isonicotinic acid scaffold.

Molecular Structures and Key Differentiating Features

The four compounds under investigation share the isonicotinic acid (pyridine-4-carboxylic acid) core. Their structural differences, which are the root cause of their distinct spectroscopic properties, are highlighted below.

G cluster_0 Isonicotinic Acid cluster_1 Monosubstituted Derivatives cluster_2 Disubstituted Derivative a Isonicotinic Acid (Parent Scaffold) b 2-Chloroisonicotinic Acid (-Cl at C2) a->b + Cl c 5-Nitroisonicotinic Acid (-NO2 at C5) a->c + NO2 d This compound (-Cl at C2, -NO2 at C5) b->d + NO2 c->d + Cl

Figure 1. Structural relationships of the compared compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For the compounds in this guide, we will focus on the characteristic vibrations of the carboxylic acid, the pyridine ring, the C-Cl bond, and the nitro group.

Comparative FT-IR Spectral Data
Functional GroupIsonicotinic Acid (cm⁻¹)2-Chloroisonicotinic Acid (cm⁻¹)5-Nitroisonicotinic Acid (cm⁻¹) (Predicted)This compound (cm⁻¹) (Predicted)
O-H (Carboxylic Acid)~3000 (broad)~3000 (broad)~3000 (broad)~3000 (broad)
C=O (Carboxylic Acid)~1700~1710~1715~1720
C=C, C=N (Aromatic)~1600, ~1550~1590, ~1540~1595, ~1545~1585, ~1535
NO₂ (Asymmetric)--~1530~1535
NO₂ (Symmetric)--~1350~1355
C-Cl-~750-~760
Interpretation of FT-IR Spectra

The FT-IR spectra of all four compounds will be dominated by a broad O-H stretching vibration from the carboxylic acid group, typically centered around 3000 cm⁻¹. The C=O stretch of the carboxylic acid is a strong, sharp band that is sensitive to the electronic environment.

  • Isonicotinic Acid: The baseline spectrum will show the characteristic broad O-H and a strong C=O stretch around 1700 cm⁻¹, along with aromatic C=C and C=N stretching vibrations.

  • 2-Chloroisonicotinic Acid: The introduction of the electron-withdrawing chlorine atom is expected to cause a slight blue shift (increase in wavenumber) of the C=O stretching frequency to around 1710 cm⁻¹ due to the inductive effect. A C-Cl stretching vibration will also be present in the fingerprint region, typically around 750 cm⁻¹.

  • 5-Nitroisonicotinic Acid: The powerful electron-withdrawing nitro group will have a more pronounced effect on the C=O stretch, shifting it to a higher wavenumber, predicted around 1715 cm⁻¹. The most telling feature will be the appearance of two strong bands corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the NO₂ group.[2]

  • This compound: This compound will exhibit the combined effects of both substituents. The C=O stretch is predicted to be at the highest wavenumber (~1720 cm⁻¹) due to the additive electron-withdrawing nature of the chloro and nitro groups. The spectrum will also feature the characteristic NO₂ stretches and the C-Cl vibration.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a translucent pellet.

  • Acquire the spectrum using a transmission FT-IR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Comparative ¹H NMR Spectral Data (in DMSO-d₆)
PositionIsonicotinic Acid (ppm)2-Chloroisonicotinic Acid (ppm)5-Nitroisonicotinic Acid (ppm) (Predicted)This compound (ppm)
H-2, H-6~8.7 (d)-~9.5 (s)-
H-3, H-5~7.8 (d)H-3: ~8.0 (s), H-5: ~7.9 (d)H-3: ~8.8 (d)H-3: ~8.04 (s)
H-6-~8.6 (d)~9.2 (d)H-6: ~9.16 (s)
Interpretation of ¹H NMR Spectra

The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the nature and position of substituents.

  • Isonicotinic Acid: The symmetrical structure results in two signals in the aromatic region: a doublet for the equivalent H-2 and H-6 protons and a doublet for the equivalent H-3 and H-5 protons.

  • 2-Chloroisonicotinic Acid: The introduction of the chlorine atom at C-2 breaks the symmetry. This results in three distinct signals for the remaining ring protons. The proton at H-6 will be the most downfield due to its proximity to the nitrogen atom. The protons at H-3 and H-5 will also have distinct chemical shifts and coupling patterns.

  • 5-Nitroisonicotinic Acid: The nitro group at C-5 will strongly deshield the adjacent protons at H-6 and the proton at H-3. The proton at H-2 will also be shifted downfield. This will result in three distinct, downfield-shifted signals.

  • This compound: With only two protons remaining on the pyridine ring at positions H-3 and H-6, the spectrum is simplified to two singlets. Both protons are significantly deshielded due to the adjacent electron-withdrawing groups, with the proton at H-6 appearing at a very downfield chemical shift.

Comparative ¹³C NMR Spectral Data (in DMSO-d₆)
CarbonIsonicotinic Acid (ppm)2-Chloroisonicotinic Acid (ppm)5-Nitroisonicotinic Acid (ppm) (Predicted)This compound (ppm)
C-2, C-6~150C-2: ~152C-2: ~151, C-6: ~148C-2: ~153
C-3, C-5~123C-3: ~122, C-5: ~125C-3: ~125, C-5: ~145C-3: ~124
C-4~141~143~140~142
C=O~166~165~164~163
Interpretation of ¹³C NMR Spectra

The ¹³C NMR spectra provide information about the carbon skeleton of the molecules.

  • Isonicotinic Acid: The symmetrical structure leads to three signals for the pyridine ring carbons and one for the carboxylic acid carbon.

  • 2-Chloroisonicotinic Acid: The chlorine substituent breaks the symmetry, resulting in five distinct signals for the ring carbons. The carbon directly attached to the chlorine (C-2) will be significantly affected, and its chemical shift will be a key identifier.

  • 5-Nitroisonicotinic Acid: The nitro group will cause a significant downfield shift for the carbon it is attached to (C-5) and will also influence the chemical shifts of the other ring carbons.

  • This compound: This compound will show a complex spectrum with six distinct carbon signals. The chemical shifts will be influenced by the combined electronic effects of both the chloro and nitro substituents.

Experimental Protocol: NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Dissolve 5-10 mg of sample in 0.5-0.7 mL of DMSO-d6 B Transfer to a 5 mm NMR tube A->B C Acquire 1H spectrum (16-64 scans) B->C D Acquire 13C spectrum (≥1024 scans, proton decoupled) B->D E Fourier Transform C->E D->E F Phase Correction E->F G Baseline Correction F->G H Referencing to residual solvent peak G->H

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized 2-Chloro-5-nitroisonicotinic acid (MW: 202.55 g/mol , CAS: 907545-47-5), a key building block in medicinal and agrochemical chemistry.[1][2] We move beyond mere protocols to discuss the underlying principles, the rationale for experimental choices, and a comparative framework to select the optimal technique for your specific analytical challenge.

Understanding the Analyte and Potential Impurities

This compound is typically synthesized via multi-step pathways, often starting from precursors like 2-hydroxynicotinic acid or 2-amino-3-methylpyridine.[1] A critical step in many syntheses is the nitration of a chlorinated pyridine ring.[1][3] The nature of these synthetic routes informs the potential impurity profile, which is essential for developing a robust analytical strategy.

Table 1: Potential Impurities in this compound Synthesis

Impurity Class Potential Compounds Origin
Starting Materials 2-hydroxynicotinic acid, 2-amino-3-methylpyridine, o-chlorobenzoic acidIncomplete reaction
Positional Isomers 2-Chloro-3-nitroisonicotinic acid, other regioisomersLack of regioselectivity during the nitration step.[4]
Reaction Byproducts Hydrolysis products, over-nitrated species, amides (from side reactions)Side reactions, incomplete workup, or degradation.
Residual Solvents Acetone, Ethyl Acetate, Ethanol, DichloromethaneUsed during reaction or purification steps.
Inorganic Salts Sodium dichromate, Sulfuric acid, Nitric acidRemnants from reagents and catalysts used in synthesis.[1]

An effective purity assessment strategy must be capable of separating and detecting these diverse potential impurities.

The Analytical Workflow: A Strategic Approach

A comprehensive purity analysis is not a single experiment but a workflow. The initial step is typically a high-resolution separation technique to quantify purity, followed by spectroscopic methods for definitive structural confirmation of the main component and identification of any major impurities.

Purity_Assessment_Workflow cluster_input Input cluster_analysis Analytical Stages cluster_techniques Techniques cluster_output Output Synthesized_Product Synthesized This compound Quant_Purity Quantitative Purity (Separation Science) Synthesized_Product->Quant_Purity Struct_ID Structural Confirmation & Impurity ID (Spectroscopy) Quant_Purity->Struct_ID If impurities > threshold or structure unconfirmed HPLC HPLC-UV Quant_Purity->HPLC GC_MS GC-MS Quant_Purity->GC_MS NMR NMR Spectroscopy (1H, 13C) Struct_ID->NMR LC_MS LC-MS Struct_ID->LC_MS Final_Report Certificate of Analysis (Purity %, Impurity Profile) Struct_ID->Final_Report HPLC->Final_Report

Caption: Overall workflow for purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification

HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound.[5] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from its closely related impurities.

Causality Behind Experimental Choices

A reverse-phase C18 column is the standard choice because the analyte is moderately polar, allowing for good retention and separation from both more polar and less polar impurities.[5] The mobile phase, a mixture of acetonitrile and water, is selected for its UV transparency and ability to elute the compound. An acid modifier, such as formic or phosphoric acid, is crucial. It protonates the carboxylic acid group, suppressing its ionization and resulting in sharper, more symmetrical peaks for better quantification.[5] UV detection is employed because the nitroaromatic structure contains a strong chromophore, ensuring high sensitivity.

HPLC_Workflow cluster_prep 1. Preparation cluster_run 2. HPLC Run cluster_analysis 3. Data Analysis Mobile_Phase Prepare Mobile Phase (e.g., ACN:H2O with 0.1% Acid) Standard_Prep Prepare Reference Standard (e.g., 1 mg/mL) Mobile_Phase->Standard_Prep Sample_Prep Prepare Synthesized Sample (Known Concentration) Standard_Prep->Sample_Prep Filter Filter all solutions (0.45 µm syringe filter) Sample_Prep->Filter Equilibrate Equilibrate Column (>30 min) Filter->Equilibrate Inject Inject Blank, Standards, & Samples Equilibrate->Inject Acquire Acquire Chromatogram (UV Detection) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Identify Identify Impurities (vs. Standards or LC-MS) Calculate->Identify

Caption: Step-by-step experimental workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water containing 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[5][6] A good starting point is a 60:40 ACN:Water mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance, likely around 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Table 2: Typical HPLC Parameters

Parameter Value / Condition Rationale
Column C18 (250 x 4.6 mm, 5 µm)Good retention for moderately polar compounds.
Mobile Phase Acetonitrile / 0.1% Formic Acid in WaterGood solubility, UV transparency, MS-compatible.
Flow Rate 1.0 mL/minStandard for analytical scale, ensures good peak shape.
Detector UV at 254 nmHigh sensitivity due to the nitroaromatic chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Quantification Area PercentAssumes similar response factors for closely related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Structural Confirmation

While HPLC is the primary tool, GC-MS is invaluable for detecting volatile and semi-volatile impurities, such as residual solvents or certain reaction byproducts.[7][8] The combination of gas chromatography for separation and mass spectrometry for detection provides a powerful tool for both quantification and identification.[9][10]

Causality Behind Experimental Choices

Given the compound's melting point of 140-143°C, it is semi-volatile and amenable to GC analysis, though a high inlet temperature will be required.[1] A non-polar capillary column (e.g., DB-5) is often used for general-purpose screening of such compounds.[7] Mass spectrometry is the detector of choice as it provides not only a signal for quantification but also a mass spectrum—a molecular fingerprint—that can be used to identify unknown impurities by comparing them to spectral libraries or through fragmentation pattern analysis.

Experimental Protocol: GC-MS Impurity Screening
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A 30 m x 0.25 mm x 0.25 µm capillary column with a non-polar stationary phase like 5% phenyl-methylpolysiloxane (DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.1 mL/min.[11]

  • Injection: Splitless injection is preferred for trace analysis. The inlet temperature should be high enough to ensure complete vaporization, e.g., 250-280°C.

  • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280-300°C) to elute all components.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.[12][13][14] While not typically used for primary purity quantification unless quantitative NMR (qNMR) protocols are employed, it is essential for verifying the identity of the synthesized material and for identifying the structure of unknown impurities if they are present at sufficient concentration (>1%).

Causality Behind Experimental Choices

¹H NMR provides information about the number, environment, and connectivity of protons in the molecule, offering a quick and clear fingerprint. The presence of unexpected signals immediately indicates an impurity. ¹³C NMR provides information on the carbon skeleton. For complex structures or impurity identification, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be invaluable for piecing together molecular fragments.[15]

Experimental Protocol: NMR Structural Confirmation
  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Check for the correct number of aromatic protons, their splitting patterns, and chemical shifts. Integrate the peaks to confirm proton ratios.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule.

    • (Optional) 2D NMR: If the 1D spectra are ambiguous or if significant impurities are present, run COSY, HSQC, and HMBC experiments to establish full connectivity.[12]

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific goal, available resources, and the stage of development.

Decision_Tree start What is the primary analytical goal? quant_purity Quantify Purity (%) of main component? start->quant_purity struct_confirm Confirm molecular structure? start->struct_confirm impurity_id Identify unknown impurity? start->impurity_id quant_purity->struct_confirm No hplc Use HPLC-UV quant_purity->hplc Yes struct_confirm->impurity_id No nmr Use NMR (1H, 13C) struct_confirm->nmr Yes lcms_gcms Use LC-MS or GC-MS impurity_id->lcms_gcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Table 3: Comparative Summary of Purity Assessment Techniques

Technique Primary Use Advantages Limitations Relative Cost
HPLC-UV Quantitative PurityHigh precision, high resolution, robust, widely available.[16]Limited identification capabilities, requires reference standards for absolute quantification.
GC-MS Volatile ImpuritiesExcellent for solvents and volatile byproducts, provides structural info from MS.[7][10]Not suitable for non-volatile compounds, potential for thermal degradation.
$
NMR Structural ConfirmationUnambiguous structure elucidation, can identify and quantify impurities without standards (qNMR).[13][15]Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret.
LC-MS Impurity IdentificationCombines HPLC separation with MS identification, highly sensitive and specific.[17]More complex instrumentation, quantification can be challenging without standards.

Conclusion

A robust and reliable assessment of this compound purity requires a multi-faceted analytical approach. HPLC-UV stands as the primary method for accurate and precise quantification of purity. GC-MS serves as an essential complementary technique for screening volatile and semi-volatile impurities. Finally, NMR spectroscopy provides the definitive, unambiguous confirmation of the molecular structure. By integrating these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their synthesized material.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of two common analytical methods for the quantification of 2-Chloro-5-nitroisonicotinic acid, a key intermediate in pharmaceutical synthesis.[1][2] As drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This necessitates not only the validation of individual analytical methods but also, in many cases, the cross-validation between different techniques to ensure they are fit for their intended purpose.[3][4][5]

This document eschews a rigid template in favor of a logical, scientifically-grounded narrative. We will explore the causality behind our experimental choices, presenting two distinct, self-validating protocols for High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to demonstrate how these methods compare and to establish their interchangeability for specific applications through a rigorous cross-validation framework, adhering to the principles outlined in the ICH Q2(R2) guidelines.[5][6][7]

The Imperative of Cross-Validation in Pharmaceutical Analysis

Analytical method validation is the documented process that confirms an analytical procedure is suitable for its intended use.[3][8][9] However, in a dynamic drug development lifecycle, it's common to have more than one analytical method for the same substance. For instance, a highly specific, stability-indicating HPLC method might be used for final product release, while a simpler, faster UV-Vis spectrophotometric method could be employed for in-process control.

Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate their equivalence for a given purpose.[7][10] This ensures that data generated across different laboratories, or by different techniques, are comparable and reliable.[10][11] The goal is to prove that both methods meet the same predefined performance criteria for accuracy, precision, and specificity.[7]

Workflow for Method Cross-Validation

The following diagram outlines the logical flow from individual method validation to the final cross-validation assessment.

CrossValidationWorkflow cluster_0 Method 1: HPLC-UV cluster_1 Method 2: UV-Vis Spec HPLC_Dev Method Development HPLC_Val Full Validation (ICH Q2) HPLC_Dev->HPLC_Val HPLC_Data Validation Data Set 1 HPLC_Val->HPLC_Data CrossVal Cross-Validation Study HPLC_Data->CrossVal UV_Dev Method Development UV_Val Full Validation (ICH Q2) UV_Dev->UV_Val UV_Data Validation Data Set 2 UV_Val->UV_Data UV_Data->CrossVal Comparison Statistical Comparison (e.g., t-test, F-test) CrossVal->Comparison Report Final Report: Method Comparability Comparison->Report

Caption: General workflow for analytical method cross-validation.

Profile of the Analyte: this compound

This compound (C₆H₃ClN₂O₄, M.W. 202.55 g/mol ) is a pyridinecarboxylic acid derivative.[12] Its structure, featuring a pyridine ring, a carboxylic acid group, and nitro and chloro substituents, dictates the choice of analytical techniques. The aromatic ring and nitro group act as chromophores, making it suitable for UV detection. Its polarity and acidic nature are key considerations for chromatographic separation.

Caption: Chemical structure of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a premier separation technique. For this compound, a reverse-phase HPLC method is ideal. The compound is separated on a nonpolar stationary phase (C18) based on its hydrophobicity, using a polar mobile phase.[13] This method offers high specificity, allowing the analyte to be quantified even in the presence of impurities or degradation products.

Causality of Experimental Choices:

  • Column (C18): The C18 stationary phase provides excellent retention for moderately polar aromatic compounds like our analyte.

  • Mobile Phase (Acetonitrile/Water with Phosphoric Acid): Acetonitrile is a common organic modifier that provides good peak shape. Water is the aqueous component. Phosphoric acid is added to lower the pH of the mobile phase, suppressing the ionization of the carboxylic acid group. This ensures a single, non-ionized form of the analyte, leading to a sharp, symmetrical peak and reproducible retention times.

  • Detection (UV at 270 nm): The conjugated system of the pyridine ring and the nitro group results in strong UV absorbance, providing high sensitivity. A wavelength of 270 nm is chosen to maximize signal while minimizing potential interference.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v).

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of mobile phase to make a 1 mg/mL stock solution.

    • Dilute 1 mL of this stock to 10 mL with mobile phase.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm

  • Analysis: Inject a blank (mobile phase), followed by five replicate injections of the standard solution to establish system suitability, and then inject the sample solutions.

Summary of HPLC-UV Validation Data
Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity No interference at analyte retention timePeak pure; resolved from spiked impuritiesPass
Linearity (20-180 µg/mL) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Pass
Range 80-120% of test concentration[4]80-120 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (% RSD) Repeatability ≤ 1.0%; Int. Precision ≤ 2.0%0.45%; 1.10%Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 100.5 µg/mLPass

Method 2: UV-Visible Spectrophotometry

Principle: This technique relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). This method is rapid and requires simpler instrumentation than HPLC, but it is inherently less specific.

Causality of Experimental Choices:

  • Solvent (0.1 M NaOH): The analyte has a carboxylic acid group. Dissolving it in a basic solution (0.1 M Sodium Hydroxide) deprotonates this group, forming the carboxylate salt. This ensures complete dissolution and creates a consistent ionic state, leading to a stable and reproducible UV absorbance spectrum.

  • Analytical Wavelength (λmax at 275 nm): The wavelength of maximum absorbance (λmax) is used for quantification as it provides the highest sensitivity and is the point where changes in absorbance with concentration are most linear.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent/Blank: 0.1 M Sodium Hydroxide (NaOH).

  • Standard Preparation (20 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve and dilute to 100 mL with 0.1 M NaOH to make a 100 µg/mL stock solution.

    • Dilute 10 mL of this stock to 50 mL with 0.1 M NaOH.

  • Sample Preparation: Prepare the sample to a target concentration of 20 µg/mL using 0.1 M NaOH.

  • Measurement:

    • Set the spectrophotometer to zero absorbance at 275 nm using the blank.

    • Measure the absorbance of the standard and sample solutions.

  • Calculation: Concentration_sample = (Absorbance_sample / Absorbance_standard) * Concentration_standard

Summary of UV-Vis Validation Data
Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity No significant interference from excipientsSome interference from a colored impurityConditional Pass*
Linearity (5-35 µg/mL) Correlation Coefficient (r²) ≥ 0.999r² = 0.9992Pass
Range 80-120% of test concentration16-24 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%Pass
Precision (% RSD) Repeatability ≤ 1.5%; Int. Precision ≤ 2.5%0.85%; 1.65%Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 101.5 µg/mLPass

*The specificity for the UV-Vis method is conditional. It is suitable for pure substance analysis but may not be appropriate for stability samples where colored degradation products could interfere.

Head-to-Head: The Cross-Validation Study

With both methods fully validated, the cross-validation can proceed. The objective is to analyze the same batch of this compound using both methods and compare the results statistically.

Cross-Validation Protocol:

  • Prepare a single, homogeneous sample of this compound.

  • Prepare six independent sample preparations from this batch.

  • Analyze three of these preparations using the validated HPLC-UV method.

  • Analyze the remaining three preparations using the validated UV-Vis method.

  • Calculate the assay value (% purity or concentration) for each of the six preparations.

Comparative Results
Sample IDHPLC-UV Assay (%)UV-Vis Assay (%)
Sample 199.6100.1
Sample 299.899.9
Sample 399.5100.3
Mean 99.63 100.10
Std. Dev. 0.153 0.200
% RSD 0.15% 0.20%
Interpreting the Specificity Challenge

The primary difference between the two methods lies in specificity. HPLC physically separates the analyte from other components before detection, whereas UV-Vis measures the total absorbance of everything in the sample that absorbs light at the analytical wavelength.

SpecificityComparison cluster_hplc HPLC-UV: High Specificity cluster_uv UV-Vis: Lower Specificity hplc_node Sample Injection -> C18 Column -> UV Detector hplc_out Result: Analyte peak is resolved from impurity peaks. hplc_node->hplc_out Separation uv_node Sample in Cuvette -> Light Beam -> Detector uv_out Result: Total absorbance is measured. Impurity absorbance can interfere. uv_node->uv_out No Separation

Caption: Conceptual difference in specificity between HPLC and UV-Vis.

Statistical Evaluation: The results from the two methods are very close, with a mean difference of only 0.47%. A statistical test (e.g., a two-sample t-test) would be performed to determine if this difference is statistically significant. Given the low standard deviations, it is likely not significant, indicating that for the analysis of this particular pure batch, the methods are comparable.

Conclusion and Recommendations

This guide has detailed the validation and cross-validation of two distinct analytical methods for this compound.

  • The HPLC-UV method demonstrates superior specificity and precision, making it the method of choice for stability testing, impurity profiling, and final product release where unambiguous quantification is required.

  • The UV-Vis Spectrophotometry method is faster, simpler, and more cost-effective. Its validation data confirms it is accurate and precise.

Cross-validation demonstrates that for the assay of a pure drug substance, the UV-Vis method provides results comparable to the HPLC method. Therefore, the UV-Vis method is suitable and fit for purpose for applications such as raw material identification and in-process checks where the sample matrix is simple and interfering impurities are not expected. The choice of method should always be justified based on its intended purpose within the overall control strategy.[6]

References

Performance of 2-Chloro-5-nitroisonicotinic Acid Derivatives in In-Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 2-chloro-5-nitroisonicotinic acid are emerging as a class of compounds with significant potential, finding applications as versatile intermediates in the synthesis of anti-infective, anti-inflammatory, and anti-cancer drugs.[1] This guide provides an in-depth comparison of the in-vitro performance of derivatives of the closely related 2-chloro-5-nitroaromatic acid core, offering insights into their biological activities and the experimental frameworks used for their evaluation.

The strategic placement of the chloro, nitro, and carboxylic acid functionalities on the pyridine ring provides a unique chemical handle for generating diverse libraries of derivatives, including amides, esters, and more complex heterocyclic systems. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the reactivity and physicochemical properties of these molecules, which in turn dictates their biological activity.

This guide will delve into the comparative in-vitro performance of these derivatives, with a focus on their antimicrobial and cytotoxic profiles. We will explore the underlying mechanisms of action and provide detailed, field-proven protocols for key assays, enabling researchers to design and execute their own robust screening campaigns.

Comparative In-Vitro Antibacterial and Antibiofilm Activity: A Case Study with 2-Chloro-5-nitrobenzoic Acid Derivatives

While comprehensive comparative data on a series of this compound derivatives is still emerging in the public domain, a study on two derivatives of the structurally analogous 2-chloro-5-nitrobenzoic acid (2Cl5NBH) provides a valuable framework for understanding their potential performance. In this study, a methylethanolammonium salt (Compound 1) and a potassium coordination polymer (Compound 2) of 2Cl5NBH were synthesized and evaluated for their antibacterial and antibiofilm activities.[2][3][4]

Antibacterial Susceptibility

The antibacterial efficacy of the parent acid and its two derivatives was assessed against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results, summarized in the table below, highlight the significant impact of chemical modification on biological activity.

CompoundS. aureus ATCCE. coli ATCCMRSA (Clinical Isolate)
2Cl5NBH (Parent Acid) Moderate InhibitionWeak InhibitionModerate Inhibition
Compound 1 (Methylethanolammonium salt) High InhibitionModerate InhibitionHigh Inhibition
Compound 2 (Potassium polymer) Weak InhibitionWeak InhibitionModerate Inhibition (Selective)

Data synthesized from descriptive reports in the source material.[2][3][4]

Compound 1 demonstrated a broad inhibitory profile, with high activity against both Gram-positive and Gram-negative bacteria.[2][4] This enhanced activity is attributed to the methylethanolammonium cation, which may facilitate electrostatic interactions with the negatively charged bacterial cell membrane, thereby increasing permeability and cellular uptake.[2] In contrast, Compound 2 exhibited selective inhibition against MRSA, suggesting a different mechanism of action potentially related to the influence of potassium ions on bacterial homeostasis.[2]

Biofilm Inhibition

The ability of these compounds to inhibit biofilm formation, a critical factor in chronic and recurrent infections, was also investigated. Compound 1 showed remarkable efficacy, achieving almost complete inhibition of MRSA biofilm formation at higher concentrations. This superior performance is likely due to its improved solubility and membrane permeability.[2]

Proposed Mechanism of Action: A Focus on Nitroreductase Activation

The presence of a nitroaromatic group is a key structural feature that likely dictates the primary mechanism of antibacterial action for these compounds. It is hypothesized that once inside the bacterial cell, the nitro group of the 2-chloro-5-nitroaromatic moiety is enzymatically reduced by bacterial nitroreductases. This reduction process generates reactive nitrogen species (RNS) and reactive oxygen species (ROS), which induce significant oxidative stress. The resulting damage to critical cellular components such as DNA, proteins, and lipids ultimately leads to bacterial cell death.[2]

Caption: Proposed mechanism of action for nitroaromatic compounds.

In-Vitro Assay Protocols

To facilitate further research and comparative analysis, detailed protocols for key in-vitro assays are provided below. These protocols are based on established methodologies and can be adapted for the screening of this compound derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[5]

Experimental Workflow:

Broth_Microdilution_Workflow A Prepare serial dilutions of test compound in a 96-well plate. B Inoculate wells with a standardized bacterial suspension. A->B C Incubate at 37°C for 18-24 hours. B->C D Determine MIC by observing the lowest concentration with no visible growth. C->D

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[6]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[6]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[6]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of their health.[7][8][9]

Experimental Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 24, 48, 72 hours). B->C D Add MTT reagent and incubate. C->D E Solubilize formazan crystals with a suitable solvent. D->E F Measure absorbance at 570 nm. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8][10]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[10] The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Griess Assay for Nitrite Determination

The Griess assay is a simple and sensitive method for detecting nitrite, a stable and oxidized product of nitric oxide (NO). It is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.[11]

Experimental Workflow:

Griess_Assay_Workflow A Culture macrophages (e.g., RAW 264.7) in a 96-well plate. B Pre-treat cells with test compounds. A->B C Stimulate cells with an inflammatory agent (e.g., LPS). B->C D Collect cell culture supernatant after incubation. C->D E Add Griess reagents to the supernatant. D->E F Measure absorbance at 540 nm. E->F

Caption: Workflow for the Griess assay for nitric oxide production.

Step-by-Step Protocol:

  • Cell Culture: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified time.

  • Inflammatory Stimulation: Induce nitric oxide production by stimulating the cells with an inflammatory agent such as lipopolysaccharide (LPS).

  • Supernatant Collection: After an incubation period (typically 18-24 hours), collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with Griess reagents (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12] This will lead to a diazotization reaction and the formation of a colored azo compound in the presence of nitrite.[12]

  • Absorbance Measurement: After a short incubation period at room temperature in the dark, measure the absorbance of the solution at approximately 540 nm using a microplate reader.[12] The intensity of the color is proportional to the nitrite concentration. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the results.[12]

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for diverse therapeutic applications. The in-vitro assays detailed in this guide provide a robust framework for evaluating their biological activity and elucidating their mechanisms of action. The comparative data from the closely related 2-chloro-5-nitrobenzoic acid derivatives underscores the significant impact that structural modifications can have on antibacterial and antibiofilm efficacy. As research in this area continues, a more comprehensive understanding of the structure-activity relationships of this compound derivatives will undoubtedly emerge, paving the way for the development of novel and effective therapeutic agents.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic methodologies for 2-Chloro-5-nitroisonicotinic acid, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] We will move beyond simple protocol recitation to dissect the underlying chemical principles, benchmark performance based on experimental data, and evaluate the practical implications of each route for a research and development setting. Our focus is on providing actionable insights into yield, purity, safety, and scalability to guide your synthetic strategy.

Strategic Overview of Synthetic Pathways

The synthesis of this compound (a pyridine-4-carboxylic acid derivative) presents a classic challenge in heterocyclic chemistry: the controlled functionalization of the pyridine ring. Analysis of established methods reveals two primary strategic approaches, primarily distinguished by the timing and method of introducing the C4-carboxylic acid functionality.

  • Strategy A: Late-Stage Oxidation. This approach involves constructing the substituted 2-chloro-5-nitropyridine core first, bearing a precursor functional group (typically a methyl group) at the C4 position. The final, and often most challenging, step is the oxidation of this precursor to the desired carboxylic acid.

  • Strategy B: Early Introduction of the Carboxyl Group. This strategy begins with a pyridine ring already containing the C4-carboxylic acid (or a precursor like a nitrile). The subsequent steps then focus on introducing the chloro and nitro substituents onto this pre-functionalized ring.

This guide will focus primarily on Strategy A, for which detailed experimental data is more readily available, while also discussing the conceptual merits and challenges of alternative routes.

Benchmarking Strategy A: Late-Stage Oxidation of 2-Chloro-5-nitro-4-methylpyridine

This is the most extensively documented and highest-yielding pathway to date. It relies on the robust, albeit aggressive, oxidation of a C4-methyl group. The overall workflow is a multi-step process, which we will analyze in detail.

Workflow Diagram: Synthesis via Late-Stage Oxidation

A 2-Amino-4-methylpyridine B 2-Amino-5-nitro-4-methylpyridine A->B Nitration (H2SO4, HNO3) C 2-Hydroxy-5-nitro-4-methylpyridine B->C Diazotization & Hydrolysis (NaNO2, H2SO4) D 2-Chloro-5-nitro-4-methylpyridine C->D Chlorination (POCl3 / PCl5) E This compound D->E Oxidation (CrO3 / H+)

Caption: Multi-step synthesis of this compound via the late-stage oxidation pathway.

Mechanistic Insights and Experimental Causality
  • Step 1: Nitration. The initial nitration of 2-amino-4-methylpyridine is directed primarily to the C5 position. The amino group is a strong activating group, but under the harsh acidic conditions of a nitrating mixture (H₂SO₄/HNO₃), it exists as the protonated ammonium species (-NH₃⁺). This protonated form is strongly deactivating and meta-directing. However, the reaction proceeds on the small equilibrium concentration of the free amine, where the amino group's ortho-, para-directing influence guides the electrophile to the positions ortho and para to it (C3 and C5). The C5 position is sterically less hindered, leading to the desired product.[3]

  • Step 2: Diazotization and Hydrolysis. The conversion of the 2-amino group to a 2-hydroxy group is a classic Sandmeyer-type reaction. The amine is treated with sodium nitrite in a strong acid to form a diazonium salt, which is subsequently hydrolyzed in situ to the hydroxyl derivative. This step is critical as the hydroxyl group can be readily replaced by chlorine in the subsequent step.[3]

  • Step 3: Chlorination. The transformation of the 2-hydroxy-pyridine (or its tautomer, 2-pyridone) to the 2-chloro derivative is achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture with phosphorus pentachloride (PCl₅).[3][4] These reagents are effective because they convert the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

  • Step 4: Oxidation. This is the key and most challenging step. The methyl group at the C4 position is relatively unreactive due to the electron-withdrawing effects of the pyridine ring nitrogen, the 2-chloro group, and the 5-nitro group. Consequently, a powerful oxidizing agent is required. The use of chromium trioxide (CrO₃) in concentrated acid is effective, providing the target carboxylic acid in high yield.[5] An alternative, sodium dichromate, has been used for an analogous oxidation of a methyl group at the C3 position, suggesting its applicability here as well.[1]

Critical Performance Evaluation

The primary advantage of this route is the high yield of the final oxidation step, reported at 78%.[5] However, its major drawback lies in the use of hexavalent chromium (Cr⁶⁺).

  • Trustworthiness & Reproducibility: The individual steps in this synthesis are standard, well-understood transformations in heterocyclic chemistry, lending high confidence to their reproducibility. The overall pathway is logical and builds upon established precedents.

  • Expertise in Practice (Safety & Environmental Impact): From an industrial and laboratory safety perspective, the reliance on Cr⁶⁺ reagents is a significant liability. Chromium trioxide and dichromates are highly toxic, carcinogenic, and environmentally damaging. Their use necessitates stringent handling protocols and specialized waste disposal, which can significantly increase the overall cost and complexity of the synthesis. This is the single greatest factor limiting the scalability and "green" credentials of this otherwise effective route.

Alternative Synthetic Strategies: A Comparative Outlook

While the late-stage oxidation method is well-documented for the target molecule, it is crucial to benchmark it against other potential strategies, particularly those developed for analogous structures that may offer safety or efficiency advantages.

Workflow Diagram: Modern Precursor Synthesis

cluster_0 Greener 'One-Pot' Route A 2-Halogenoacrylate + Nitromethane B Condensation & Cyclization A->B C 2-Hydroxy-5-nitropyridine B->C D 2-Chloro-5-nitropyridine C->D Chlorination (e.g., POCl3)

Caption: A modern, safer route for synthesizing the core 2-Chloro-5-nitropyridine scaffold.

Recent advancements, often detailed in patent literature, have focused on safer and more environmentally benign methods to produce the 2-chloro-5-nitropyridine core. One such method starts from 2-halogenated acrylates and nitromethane, proceeding through a condensation and cyclization sequence to yield 2-hydroxy-5-nitropyridine.[6] This intermediate can then be chlorinated.

  • Advantages: This approach avoids the use of hazardous nitrating acid mixtures and the diazotization step, which can present thermal stability risks. It is described as high-yield and more suitable for industrial production.[6]

  • Challenges: This strategy produces the 2-chloro-5-nitropyridine scaffold, not the final isonicotinic acid. A subsequent, efficient, and selective method to introduce a carboxylic acid at the C4 position would be required. This "missing link" prevents it from being a complete, benchmarkable route to our target molecule but highlights a promising direction for future process development.

Quantitative Data Summary & Comparison

The following table summarizes the performance metrics for the principal synthetic route and key precursor syntheses.

Synthetic RouteKey Steps & ReagentsYield (%)Purity (%)Key AdvantagesKey DisadvantagesReference(s)
Strategy A: Late-Stage Oxidation 1. Nitration (H₂SO₄/HNO₃)2. Hydrolysis (NaNO₂)3. Chlorination (POCl₃)4. Oxidation (CrO₃/HCl)78 (for final step)>97High-yielding final step; direct route.Highly toxic/carcinogenic Cr⁶⁺ reagent; multi-step; hazardous intermediates.[3][5]
Precursor Synthesis (Traditional) 1. Nitration (H₂SO₄/HNO₃)2. Hydrolysis (NaNO₂)3. Chlorination (PCl₅/POCl₃)41.1 (overall)N/AWell-established chemistry.Use of harsh nitrating acids; diazotization step; moderate overall yield.[7][8]
Precursor Synthesis (Modern) 1. Condensation/Cyclization2. ChlorinationHighHighAvoids harsh nitration and diazotization; safer; better for environment.Does not directly yield the target; requires additional C4-functionalization step.[6][9]

Detailed Experimental Protocols

The following protocol is a synthesized procedure based on literature for the complete synthesis of this compound via Strategy A.

Protocol: Synthesis via Late-Stage Oxidation of 2-Chloro-5-nitro-4-methylpyridine

WARNING: This procedure involves highly corrosive, toxic, and carcinogenic substances. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Part 1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine[3]

  • Nitration: In a flask equipped with mechanical stirring and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 5-10 °C. Slowly add 2-amino-4-methylpyridine portion-wise, ensuring the temperature remains low. Once dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid. After addition, warm the mixture to 60 °C and maintain for 15 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with aqueous ammonia to a pH of 5.0-5.5 to precipitate a mixture of nitro isomers.

  • Purification & Hydrolysis: Dissolve the crude precipitate in dilute sulfuric acid and cool to 0-2 °C. Slowly add a solution of sodium nitrite while maintaining the low temperature. After addition, stir for 30 minutes. Filter the reaction mixture and subject the filtrate to vacuum distillation to concentrate, which will precipitate 2-hydroxy-5-nitro-4-methylpyridine.

  • Chlorination: In a clean, dry flask, combine the 2-hydroxy-5-nitro-4-methylpyridine from the previous step with phosphorus oxychloride and phosphorus pentachloride. Heat the mixture to 110 °C for 3 hours. After the reaction, carefully remove excess POCl₃ by vacuum distillation. Pour the residue into ice water to precipitate the product, 2-chloro-4-methyl-5-nitropyridine. Filter and dry the solid.

Part 2: Oxidation to this compound[5]

  • Reaction Setup: Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq, e.g., 31 g, 180 mmol) in concentrated hydrochloric acid (e.g., 300 mL) in a flask and cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add chromium trioxide (CrO₃) (3.3 eq, e.g., 59.4 g, 594 mmol) portion-wise to the stirred solution, ensuring the temperature is maintained at 0 °C.

  • Reaction Progression: Continue stirring at 0 °C for 1 hour after the addition is complete. Then, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Product Isolation: Slowly pour the reaction mixture into a large beaker containing crushed ice (e.g., 1 L). Allow the ice to melt and the mixture to warm to room temperature.

  • Purification: The product will precipitate as a white solid. Collect the solid by filtration. Wash the solid thoroughly with distilled water (e.g., 2 L) to remove residual acid and chromium salts. Dry the solid under vacuum to afford the final product, this compound. (Reported Yield: 78%).

Conclusion and Future Outlook

The synthesis of this compound via late-stage oxidation of 2-chloro-5-nitro-4-methylpyridine stands as the most effective method in terms of final-step yield. However, its heavy reliance on highly hazardous and environmentally damaging chromium reagents is a critical flaw in the context of modern process chemistry.

Future research and development should prioritize two key areas:

  • Development of a Green Oxidation Step: The discovery of a catalytic and environmentally benign method to oxidize the C4-methyl group would represent a significant process improvement, retaining the high efficiency of the overall strategy while eliminating its primary hazard.

  • Exploration of C4-Functionalization Routes: The modern, safer syntheses of the 2-chloro-5-nitropyridine core are compelling. The development of a robust and high-yielding method to subsequently introduce a carboxyl group at the C4 position of this scaffold could unlock a truly superior, scalable, and safer manufacturing process.

References

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. The final phase—disposal—is a critical juncture that safeguards not only environmental integrity but also the health and safety of our colleagues and community. 2-Chloro-5-nitroisonicotinic acid (CAS No. 907545-47-5), a halogenated and nitrated aromatic compound, demands a disposal protocol that is both rigorous and informed by its specific chemical properties.[1][2]

This guide moves beyond mere procedural checklists to provide a deep, technically-grounded framework for the responsible management of this compound. By understanding the causality behind each step, we transform a regulatory necessity into a self-validating system of laboratory safety and scientific stewardship.

Part 1: Hazard Profile and Risk Assessment—The "Why" Behind the Protocol

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is paramount. This knowledge forms the basis for all subsequent handling and disposal decisions. This compound is not a benign substance; its dual chemical nature as a chlorinated and nitrated organic acid presents a multi-faceted risk profile.

According to its Globally Harmonized System (GHS) of Classification and Labelling, the compound poses significant health risks.[1] It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] Furthermore, it is a potent irritant, capable of causing serious damage to the eyes and significant skin irritation.[1][3] Environmentally, its classification as "very toxic to aquatic life" necessitates stringent containment to prevent release into waterways.[3]

The causality is clear: the inherent toxicity and irritant nature of this compound mean that direct contact must be avoided, and its disposal path must lead to complete destruction to prevent environmental harm.

Hazard ClassGHS ClassificationImplication for Disposal
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Prevents drain disposal; requires secure containment.
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin)Mandates use of chemical-resistant gloves.
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled)Requires handling in a ventilated area or fume hood.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Reinforces the need for gloves and a lab coat.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Requires safety glasses with side shields or goggles.
Hazardous to the Aquatic Environment Acute Category 1 (Very toxic to aquatic life)Strictly prohibits drain or general waste disposal.[3]

This table summarizes the key hazards associated with this compound, directly informing the required safety and disposal protocols. Data sourced from PubChem and various Safety Data Sheets (SDS).[1][3]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure a safe, compliant, and environmentally sound disposal process. It is predicated on the core principles of waste segregation, secure containment, and professional management.

Step 1: Personal Protective Equipment (PPE) and Immediate Handling

Before handling the waste container, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.[3][4]

  • Eye Protection : Use tightly fitting safety goggles or a face shield. Standard safety glasses are insufficient.[5][6]

  • Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, consider a chemically resistant apron.

  • Respiratory Protection : All handling of waste, especially solids, should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[6]

Step 2: Waste Segregation and Containment

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. The chlorinated nature of this compound is the key determinant for its disposal stream.

  • Designate a Waste Container : Use a dedicated, properly labeled, and sealable container for "Halogenated Organic Solid Waste." Never mix this waste with non-halogenated solvents or other waste streams.[7][8] Mixing chlorinated waste with non-chlorinated solvent waste renders the entire volume unsuitable for solvent recovery, dramatically increasing disposal costs and complexity.[7]

  • Container Integrity : Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Leave chemicals in their original containers whenever possible for disposal.[6]

  • No Drain Disposal : Under no circumstances should this compound or its solutions be poured down the drain.[3][6] Its high aquatic toxicity can cause significant damage to ecosystems.

Step 3: Labeling, Documentation, and Storage

Accurate labeling is a legal requirement and essential for the safety of all personnel who will handle the container.

  • Hazardous Waste Label : Affix a completed hazardous waste label to the container before adding any waste.

  • Complete Information : The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date accumulation started.

    • The responsible researcher's name and lab location.

  • Secure Storage : Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be secondary containment, away from drains, and segregated from incompatible materials like strong bases or oxidizing agents.[9]

Step 4: Arranging for Professional Disposal

This chemical waste is not suitable for landfilling and must be managed by a licensed hazardous waste disposal facility.[10]

  • Contact EHS : Follow your institution's protocol to request a waste pickup from the Environmental Health and Safety (EHS) department.

  • Professional Management : EHS will coordinate with a certified hazardous waste contractor who will transport the material for final destruction. The universally accepted and most environmentally sound method for this category of chemical is high-temperature incineration.[5][10] This process decomposes the chlorinated organic material into gaseous byproducts like carbon dioxide and hydrogen halides, which are then neutralized and "scrubbed" from the exhaust, preventing atmospheric pollution.[10][11]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS Institutional EHS & Contractor cluster_Decision Key Decision Point Start Waste Generation: This compound PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) Start->PPE IsHalogenated Is the waste halogenated? PPE->IsHalogenated Segregate Step 2: Segregate Waste Container: 'Halogenated Organic Solids' Label Step 3: Label Container (Name, Hazards, Date) Segregate->Label Store Step 4: Store Securely (Satellite Accumulation Area) Label->Store Request Step 5: Request EHS Pickup Store->Request Transport Transport by Licensed Contractor Request->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate IsHalogenated->Segregate  Yes  

Caption: Disposal workflow for this compound.

Part 3: Emergency Procedures for Spills and Releases

In the event of an accidental release during handling or disposal preparation, a swift and correct response is crucial.

  • Evacuate and Alert : Immediately alert others in the vicinity. If the spill is large or the area is poorly ventilated, evacuate the lab and contact your institution's emergency line.

  • Control Ignition Sources : Although the compound itself is not highly flammable, this is good practice for any chemical spill.

  • Containment : Prevent the spilled material from entering drains or waterways.[3]

  • Cleanup (Minor Spills Only) : For a very small, contained spill, trained personnel wearing full PPE may proceed with cleanup.

    • Do not add water.

    • Carefully sweep up the solid material, avoiding dust generation.[3] Use a dustpan and brush or absorbent pads designed for chemical spills.

    • Place all contaminated materials (including gloves and pads) into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report : Report the incident to your laboratory supervisor and EHS office, regardless of its size.

By adhering to this comprehensive guide, you ensure that the final step in your research with this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, experience-driven safety protocols for the handling and disposal of 2-Chloro-5-nitroisonicotinic acid (CAS No. 907545-47-5). As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

At-a-Glance Hazard Profile

This compound is a substituted pyridine derivative. The presence of both a chloro and a nitro group on the aromatic ring dictates its reactivity and toxicological profile. All handling procedures must be based on its specific GHS classifications.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[1] GHS07
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin.[1] GHS07
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[1][2] GHS07
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1][3] GHS07
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled.[1] GHS07

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[2][3][4] | GHS07 |

Risk-Based PPE Selection: A Dynamic Approach

The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task and the associated risk of exposure. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Specification Start Identify Task Task_Check Handling solid? (Weighing, aliquoting) Start->Task_Check Solution_Check Working with solutions? (Dissolving, transferring) Task_Check->Solution_Check No PPE_Solid Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat Task_Check->PPE_Solid Yes Reaction_Check Running reaction or heating? Solution_Check->Reaction_Check No PPE_Solution Enhanced PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Chemical-Resistant Lab Coat Solution_Check->PPE_Solution Yes Reaction_Check->PPE_Solution No PPE_Reaction Maximum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron over Lab Coat - Work in Fume Hood Reaction_Check->PPE_Reaction Yes End Begin Work PPE_Solid->End Proceed PPE_Solution->End Proceed PPE_Reaction->End Proceed

Caption: PPE selection workflow based on laboratory task.

Operational Plan: From Preparation to Disposal

Safe handling is a systematic process. Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Engineering Controls and Location
  • Primary Engineering Control : Always handle this compound within a certified chemical fume hood.[2] This is critical to mitigate inhalation risk, as the compound can cause respiratory irritation and is harmful if inhaled.[1][2][3]

  • Secondary Controls : Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Keep a spill kit rated for solid chemical spills nearby.

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection :

    • Minimum : ANSI Z87.1-compliant safety glasses with side shields for handling small quantities of solid.

    • Required for Solutions/Splashes : Chemical splash goggles are mandatory when handling solutions or when there is a risk of splashing.[5]

    • Recommended for Reactions : A face shield worn over chemical splash goggles provides an essential layer of protection for the entire face during reactions or when handling larger quantities.[5][6][7]

  • Skin and Body Protection :

    • Gloves : Handle with gloves.[2] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's resistance guide. Always inspect gloves for tears or punctures before use.[2] Contaminated gloves must be removed and disposed of properly, followed by hand washing.

    • Lab Coat : A flame-resistant or 100% cotton lab coat, fully buttoned, is required.

    • Protective Clothing : A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance at the specific workplace.[2] Long pants and closed-toe shoes are mandatory.[8]

  • Respiratory Protection :

    • Engineering controls (i.e., a fume hood) are the primary method for controlling airborne exposure.[8]

    • If a risk assessment determines that engineering controls are insufficient, an air-purifying respirator with appropriate cartridges (e.g., for organic vapors and particulates) must be used.[2] All respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[8]

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation : Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning : Don PPE in the following order: lab coat, inner gloves, safety goggles/face shield, outer gloves.

  • Handling :

    • Carefully open the container, avoiding any puff of powder.

    • Use a spatula or powder funnel to weigh and transfer the solid. Avoid creating dust.[2]

    • If creating a solution, add the solid to the solvent slowly.

  • Post-Handling : Tightly seal the main container. Decontaminate the spatula and any reusable equipment.

  • PPE Doffing : Remove PPE in a way that avoids cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves. Dispose of gloves immediately.

  • Hygiene : Wash hands thoroughly with soap and water after handling.[9]

Emergency and Disposal Plan

Emergency Procedures: Exposure Response

A rapid and correct response to an exposure is critical. The following decision tree outlines the immediate steps to take.

Emergency_Response Exposure Exposure Occurs! Exposure_Type What type of exposure? Exposure->Exposure_Type Skin_Contact Skin Contact Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact Exposure_Type->Eye_Contact Eye Inhalation Inhalation Exposure_Type->Inhalation Inhalation Ingestion Ingestion Exposure_Type->Ingestion Ingestion Action_Skin Immediately flush skin with plenty of water for 15 min. Remove contaminated clothing. Seek medical attention. Skin_Contact->Action_Skin Action_Eye Immediately flush eyes with water for 15 min, lifting upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Inhalation Move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingestion

Caption: Decision tree for emergency first aid response.

Spill Response
  • Evacuate : Alert others in the area and evacuate if the spill is large.

  • Protect : Ensure you are wearing the appropriate PPE before cleaning the spill, including respiratory protection if necessary.

  • Contain : Prevent further leakage or spillage if it is safe to do so.[2]

  • Clean-Up :

    • For solid spills, gently sweep up the material to avoid creating dust.[2]

    • Place the swept material into a suitable, closed, and labeled container for disposal.[2]

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose : All cleanup materials and contaminated PPE must be disposed of as hazardous waste.

Waste Disposal
  • Classification : This chemical and its containers must be treated as hazardous waste.[10]

  • Containers : Collect waste in designated, sealed, and properly labeled containers. Do not mix with other waste streams.

  • Procedure : All waste disposal must be conducted in strict accordance with local, regional, and national environmental regulations.[11][10] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.